4,5-diethyl-4H-1,2,4-triazole-3-thiol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4-diethyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3S/c1-3-5-7-8-6(10)9(5)4-2/h3-4H2,1-2H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZYDHORRSFYSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=S)N1CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397014 | |
| Record name | 4,5-diethyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29448-78-0 | |
| Record name | 4,5-diethyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 4,5-diethyl-4H-1,2,4-triazole-3-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 4,5-diethyl-4H-1,2,4-triazole-3-thiol. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a plausible synthetic route and predicted characterization data based on established methodologies for analogous 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.
Introduction
1,2,4-triazole derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry and drug development due to their diverse pharmacological activities. These activities include antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties. The introduction of a thiol group at the 3-position and alkyl substituents at the 4- and 5-positions of the triazole ring can significantly modulate the compound's biological and physicochemical properties. This guide focuses on the synthesis and characterization of a specific derivative, this compound, providing a foundational framework for its preparation and analysis.
Proposed Synthesis Pathway
The synthesis of this compound can be achieved through a well-established two-step reaction sequence. This pathway involves the initial formation of a thiosemicarbazide intermediate, followed by its cyclization in an alkaline medium.
Caption: Proposed synthesis pathway for this compound.
Experimental Protocol: Synthesis of 1-Propionyl-4-ethyl-thiosemicarbazide
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve propionyl hydrazide (1 equivalent) in a suitable solvent such as absolute ethanol or benzene.
-
Addition of Reagent: To this solution, add ethyl isothiocyanate (1 equivalent).
-
Reaction Conditions: The reaction mixture is then heated under reflux for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: After completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting solid residue is then recrystallized from a suitable solvent (e.g., ethanol) to yield pure 1-propionyl-4-ethyl-thiosemicarbazide.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: The synthesized 1-propionyl-4-ethyl-thiosemicarbazide (1 equivalent) is suspended in an aqueous solution of a base, such as 2M sodium hydroxide or potassium hydroxide, in a round-bottom flask fitted with a reflux condenser.
-
Reaction Conditions: The suspension is heated under reflux for 4-6 hours, during which the thiosemicarbazide dissolves as the cyclization proceeds.
-
Work-up: After the reflux period, the reaction mixture is cooled to room temperature and then acidified to a pH of 5-6 using a dilute acid, such as hydrochloric acid or acetic acid.
-
Isolation and Purification: The precipitated solid product is collected by filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to afford pure this compound.
Characterization
The structure of the synthesized this compound can be confirmed through various spectroscopic and analytical techniques. The following sections detail the expected characterization data based on analogous compounds.
Physical Properties
| Property | Predicted Value |
| Molecular Formula | C₆H₁₁N₃S |
| Molecular Weight | 157.24 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | Not available (expected to be in the range of 150-200 °C based on similar structures) |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF), sparingly soluble in alcohols, and insoluble in water. |
Spectroscopic Data
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands confirming the presence of key functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | N-H stretching (of the triazole ring) |
| ~2970-2850 | C-H stretching (aliphatic) |
| ~2600-2550 | S-H stretching (thiol group) |
| ~1620-1600 | C=N stretching (triazole ring) |
| ~1550-1500 | C=C stretching (triazole ring) |
| ~1300-1200 | C-N stretching |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum (in a suitable deuterated solvent like DMSO-d₆) would provide information on the proton environment in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.5 - 13.0 | Singlet | 1H | SH (thiol proton) |
| ~3.9 - 3.7 | Quartet | 2H | N-CH₂ -CH₃ |
| ~2.7 - 2.5 | Quartet | 2H | C-CH₂ -CH₃ |
| ~1.3 - 1.1 | Triplet | 3H | N-CH₂-CH₃ |
| ~1.2 - 1.0 | Triplet | 3H | C-CH₂-CH₃ |
Mass Spectrometry (MS)
The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound.
| m/z | Assignment |
| 157 | [M]⁺ |
| 158 | [M+1]⁺ |
Experimental Workflow for Characterization
The following diagram illustrates a typical workflow for the characterization of the synthesized compound.
Caption: General experimental workflow for the characterization of this compound.
Conclusion
This technical guide outlines a robust and reproducible synthetic strategy for obtaining this compound, a promising candidate for further investigation in drug discovery and development. The proposed synthesis is based on well-established chemical transformations for this class of compounds. The predicted characterization data provides a benchmark for researchers to confirm the identity and purity of the synthesized molecule. Further studies are warranted to explore the full potential of this compound and its derivatives in various therapeutic areas.
An In-depth Technical Guide on the Physicochemical Properties of 4,5-diethyl-4H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4,5-diethyl-4H-1,2,4-triazole-3-thiol. The information herein is intended to support research, development, and application of this compound in various scientific fields, including medicinal chemistry and materials science.
Core Physicochemical Data
| Property | Value |
| Molecular Formula | C₆H₁₁N₃S |
| Molecular Weight | 157.24 g/mol |
| Boiling Point | 194.5°C at 760 mmHg |
| Density | 1.23 g/cm³ |
| Flash Point | 71.4°C |
| Vapor Pressure | 0.44 mmHg at 25°C |
| Refractive Index | 1.617 |
| Melting Point | Not available |
| Solubility | Not available |
| pKa | Not available |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties and the synthesis of this compound are outlined below. These protocols are based on standard laboratory practices and procedures reported for structurally similar compounds.
Synthesis of this compound
A general and established method for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves the base-catalyzed cyclization of a corresponding thiosemicarbazide precursor.
Workflow for Synthesis and Characterization
Caption: General workflow for the synthesis and characterization of this compound.
Protocol:
-
Thiosemicarbazide Formation: 1-Ethyl-2-propionylhydrazine is reacted with carbon disulfide in the presence of a base, such as potassium hydroxide, in an alcoholic solvent. This reaction forms the potassium salt of the corresponding dithiocarbazic acid.
-
Cyclization: The intermediate is then heated under reflux. The basic conditions facilitate an intramolecular cyclization with the elimination of water to form the this compound ring.
-
Purification: The crude product is isolated by filtration and purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
Determination of Melting Point
The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid. For an unknown compound, a preliminary rapid heating can determine an approximate range, followed by a slower, more precise measurement.
Protocol:
-
A small amount of the finely powdered, dry sample is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Determination of Solubility
The solubility of a compound in various solvents provides insight into its polarity and potential applications.
Protocol:
-
Qualitative Assessment: A small, measured amount of the compound (e.g., 10 mg) is added to a test tube containing a small volume (e.g., 1 mL) of the solvent (e.g., water, ethanol, acetone, dimethyl sulfoxide). The mixture is agitated, and the solubility is observed at room temperature.
-
Quantitative Assessment: To determine the precise solubility, a saturated solution is prepared at a constant temperature. A known volume of the supernatant is carefully removed, and the solvent is evaporated. The mass of the remaining solute is then measured to calculate the solubility in terms of g/L or mol/L.
Spectroscopic Characterization
Standard spectroscopic techniques are employed to confirm the chemical structure of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the molecular structure, including the number and types of protons and carbon atoms.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands for this compound would include N-H, C-H, C=N, and C=S stretching frequencies.
-
Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.
Potential Signaling Pathways and Applications
While specific signaling pathways for this compound have not been elucidated, the broader class of 1,2,4-triazole-3-thiol derivatives has been extensively studied and shown to possess a wide range of biological activities. This suggests potential avenues for future research and application of the title compound.
Potential Biological Activities of 1,2,4-Triazole-3-thiol Derivatives
Caption: Potential biological activities of this compound based on related compounds.
The diverse biological activities of related triazole-thiol compounds suggest that this compound could be a valuable lead compound for the development of new therapeutic agents. Further research is warranted to explore its specific mechanisms of action and potential signaling pathway interactions.
4,5-diethyl-4H-1,2,4-triazole-3-thiol tautomerism study
An In-depth Technical Guide to the Tautomerism of 4,5-diethyl-4H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the tautomeric equilibrium of this compound. While experimental data for this specific diethyl derivative is not extensively available in public literature, this document extrapolates from well-studied analogous 4,5-disubstituted-1,2,4-triazole-3-thiones to present a robust theoretical and practical framework for its study. This guide covers the fundamental principles of its thiol-thione tautomerism, expected spectroscopic characteristics for tautomer identification, detailed experimental protocols, and computational analysis methodologies. The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to investigate and characterize the tautomeric behavior of this compound and similar 1,2,4-triazole derivatives, which are significant scaffolds in medicinal chemistry.
Introduction to Tautomerism in 1,2,4-Triazole-3-thiol Derivatives
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities, including antifungal, antiviral, and anticancer properties.[1][2] The tautomeric nature of substituted 1,2,4-triazoles is a critical aspect of their chemistry, influencing their physicochemical properties, receptor binding, and metabolic stability.
4,5-disubstituted-1,2,4-triazole-3-thiol compounds primarily exist in a dynamic equilibrium between two tautomeric forms: the thione form and the thiol form.[1][2] This phenomenon, known as thiol-thione tautomerism, involves the migration of a proton between a nitrogen atom and the exocyclic sulfur atom.
Computational studies on the parent 1,2,4-triazole-3-thione and its various disubstituted derivatives have consistently demonstrated that the thione form is the most stable tautomer in the gas phase.[3][4] These studies, employing methods such as Hartree-Fock (HF), Density Functional Theory (B3LYP), and Møller-Plesset perturbation theory (MP2), indicate that substituents generally do not have a significant effect on the relative stabilities of the tautomers.[3][4]
Tautomeric Forms of this compound
The tautomeric equilibrium for this compound involves two primary structures as depicted in the equilibrium diagram below. Based on extensive research on analogous compounds, the thione form is predicted to be the predominant species.
Data Presentation: Spectroscopic Signatures
The differentiation and quantification of the thione and thiol tautomers are primarily achieved through spectroscopic methods. The following tables summarize the expected characteristic spectroscopic data for each tautomer, compiled from studies on analogous compounds.[1][5][6]
Table 1: Infrared (IR) Spectroscopy Data
| Tautomer | Functional Group | Characteristic Absorption (cm⁻¹) | Notes |
| Thione | N-H stretch | 3100 - 3460 | Broad band, indicative of hydrogen bonding. |
| C=N stretch | 1560 - 1650 | ||
| N-C=S stretch | 1250 - 1340 | Strong absorption, characteristic of the thione group. | |
| Thiol | S-H stretch | 2550 - 2650 | Weak and sharp band. |
| C=N stretch | 1560 - 1650 | ||
| N=C-S stretch | 1180 - 1230 |
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Tautomer | Nucleus | Chemical Shift (ppm) | Notes |
| Thione | ¹H | 13.0 - 14.0 | N-H proton, broad singlet, solvent dependent. |
| ¹³C | 169.0 - 169.1 | C=S carbon, a key indicator of the thione form. | |
| Thiol | ¹H | 1.1 - 1.4 | S-H proton, may be broad and can exchange with solvent. Often difficult to observe. |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of tautomerism. The following sections provide generalized protocols for key experiments.
Synthesis of this compound
The synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiones is typically achieved via the base-catalyzed intramolecular cyclization of a corresponding 1,4-disubstituted thiosemicarbazide.[7][8]
Protocol:
-
Synthesis of 1-Propionyl-4-ethyl-thiosemicarbazide:
-
Dissolve propionyl hydrazide in a suitable solvent (e.g., ethanol).
-
Add an equimolar amount of ethyl isothiocyanate.
-
Reflux the mixture for a specified period (e.g., 2-4 hours).
-
Cool the reaction mixture and collect the precipitated solid by filtration.
-
Wash the solid with a cold solvent and dry.
-
-
Cyclization to this compound:
-
Suspend the synthesized thiosemicarbazide in an aqueous or alcoholic solution of a base (e.g., 2M NaOH).
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
Spectroscopic Analysis
4.2.1 Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet of the solid sample or acquire the spectrum using an ATR accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands for N-H, S-H, C=N, and C=S stretching vibrations to determine the predominant tautomeric form in the solid state.
4.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred as it can slow down proton exchange.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Analysis: Look for the characteristic N-H proton signal (13-14 ppm) for the thione form and the C=S carbon signal (~169 ppm). The S-H proton of the thiol form is often difficult to observe due to its lability.
4.2.3 High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This technique can be used to separate and identify the tautomers in solution.[9]
-
Chromatographic Conditions:
-
Column: A reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and acetonitrile/methanol, often with a modifier like formic acid.
-
Detection: UV detector and a mass spectrometer.
-
-
Analysis: The more polar thione form is expected to have a shorter retention time on a reversed-phase column compared to the less polar thiol form.[9] Mass spectrometry will confirm that both peaks correspond to the same mass. The peak area ratio can provide a quantitative estimation of the tautomer distribution in the specific solvent system.[9]
Computational Chemistry Protocol
Quantum chemical calculations are invaluable for understanding the energetics of the tautomeric equilibrium.[3][4]
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Methodology:
-
Geometry Optimization: Optimize the geometries of both the thione and thiol tautomers. A commonly used and reliable level of theory for this type of system is Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d,p) or larger basis set.[4]
-
Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).
-
Energy Calculation: Calculate the relative energies of the tautomers, including the ZPVE correction. Solvent effects can be modeled using a Polarizable Continuum Model (PCM).
-
Transition State Search: To understand the energy barrier for interconversion, a transition state search can be performed using methods like the Berny algorithm.
-
Conclusion
The tautomerism of this compound is a critical characteristic that governs its chemical behavior and potential biological activity. Based on extensive studies of similar 1,2,4-triazole derivatives, the thione form is expected to be the predominant and more stable tautomer. This guide provides a comprehensive framework for the synthesis, characterization, and theoretical study of this compound. The detailed spectroscopic data and experimental protocols will aid researchers in unequivocally identifying the tautomeric forms and understanding their equilibrium. Such fundamental knowledge is essential for the rational design and development of new therapeutic agents based on the 1,2,4-triazole scaffold.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. ijsr.net [ijsr.net]
- 7. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 8. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 9. jocpr.com [jocpr.com]
Spectroscopic Analysis of 4,5-diethyl-4H-1,2,4-triazole-3-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic analysis of 4,5-diethyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest in medicinal and materials chemistry. Due to the limited availability of direct spectroscopic data for this specific molecule in published literature, this guide presents representative data from closely related 4,5-disubstituted-4H-1,2,4-triazole-3-thiol analogues. The methodologies and expected spectral characteristics for Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are detailed. This guide is intended to serve as a valuable resource for researchers in the synthesis, characterization, and application of this class of compounds.
Introduction
The 1,2,4-triazole moiety is a prominent scaffold in a wide array of pharmacologically active compounds, exhibiting antimicrobial, antifungal, anticonvulsant, and anticancer properties. The thiol-substituted derivatives, in particular, are versatile intermediates for the synthesis of novel therapeutic agents and functional materials. The specific compound, this compound, is of interest for its potential biological activities and as a building block in organic synthesis. Accurate spectroscopic characterization is paramount for the confirmation of its structure and purity.
Synthesis and Spectroscopic Characterization Workflow
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols generally proceeds through the cyclization of a substituted thiosemicarbazide in the presence of a base. The subsequent characterization involves a suite of spectroscopic techniques to confirm the molecular structure.
Caption: General workflow for the synthesis and spectroscopic analysis of this compound.
Spectroscopic Data (Based on Analogous Compounds)
The following tables summarize the expected spectroscopic data for this compound based on the analysis of structurally similar compounds reported in the literature.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the key functional groups present in the molecule. The thiol-thione tautomerism common in this class of compounds can be investigated through the presence or absence of characteristic S-H and N-H stretching vibrations.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H stretch | 3450 - 3200 | Medium | Broad peak, indicative of the thione tautomer. May be absent in the pure thiol form. |
| C-H stretch (alkyl) | 3000 - 2850 | Medium | Characteristic of the ethyl groups. |
| S-H stretch | 2600 - 2550 | Weak | Often weak and can be difficult to observe. Its presence confirms the thiol tautomer.[1][2] |
| C=N stretch (triazole) | 1620 - 1580 | Medium | A key indicator of the triazole ring structure.[3] |
| C=S stretch | 1285 - 1250 | Medium | Associated with the thione tautomer.[3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and proton environments within the molecule, which is crucial for unambiguous structure determination.
¹H NMR Spectroscopy
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Notes |
| SH (Thiol) | 14.0 - 12.0 | Singlet | 1H | - | Broad signal, D₂O exchangeable. Its presence confirms the thiol tautomer.[2] |
| NH (Thione) | 12.5 - 11.5 | Singlet | 1H | - | Broad signal, D₂O exchangeable. Indicative of the thione tautomer.[3] |
| -CH₂- (N-ethyl) | 4.4 - 4.0 | Quartet | 2H | ~7 | Protons of the methylene group attached to the nitrogen at position 4. |
| -CH₂- (C-ethyl) | 3.0 - 2.6 | Quartet | 2H | ~7 | Protons of the methylene group attached to the carbon at position 5. |
| -CH₃ (N-ethyl) | 1.5 - 1.2 | Triplet | 3H | ~7 | Protons of the methyl group of the N-ethyl substituent. |
| -CH₃ (C-ethyl) | 1.4 - 1.1 | Triplet | 3H | ~7 | Protons of the methyl group of the C-ethyl substituent. |
¹³C NMR Spectroscopy
| Carbon Environment | Expected Chemical Shift (δ, ppm) | Notes |
| C=S (Thione) | 185 - 175 | Characteristic of the thione tautomer. |
| C-S (Thiol) | 170 - 160 | Characteristic of the thiol tautomer. |
| C5 (Triazole ring) | 155 - 145 | Carbon atom at position 5 of the triazole ring. |
| -CH₂- (N-ethyl) | 45 - 35 | Methylene carbon of the N-ethyl group. |
| -CH₂- (C-ethyl) | 25 - 15 | Methylene carbon of the C-ethyl group. |
| -CH₃ (N-ethyl & C-ethyl) | 15 - 10 | Methyl carbons of the ethyl groups. Their signals may be very close. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
| Ion | Expected m/z | Notes |
| [M]⁺ | ~157.08 | Molecular ion peak. |
| [M+H]⁺ | ~158.09 | Protonated molecular ion, commonly observed in ESI and CI modes. |
| Fragmentation products | Varies | Loss of ethyl groups, SH radical, or cleavage of the triazole ring. |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols. These should be adapted based on the specific instrumentation available.
General Synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols
A common route for the synthesis of this class of compounds involves the base-catalyzed cyclization of an appropriate N,N'-disubstituted thiosemicarbazide.[3]
Caption: A generalized protocol for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.
FT-IR Spectroscopy Protocol
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.
-
Data Acquisition: Record the spectrum using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Data Analysis: Analyze the chemical shifts, multiplicities, coupling constants, and integration values to elucidate the structure of the molecule.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
-
Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.
Conclusion
References
An In-depth Technical Guide to 4,5-diethyl-4H-1,2,4-triazole-3-thiol (CAS 29448-78-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and biological properties of 4,5-diethyl-4H-1,2,4-triazole-3-thiol (CAS 29448-78-0), a heterocyclic compound with significant potential in various scientific and industrial applications. This document consolidates available data on its synthesis, spectral characteristics, and multifaceted biological activities, including its roles as an antimicrobial and anticancer agent, as well as its application in corrosion inhibition. Methodologies for key experimental procedures are detailed, and relevant data is presented in structured tables for clarity. Visual diagrams generated using Graphviz are included to illustrate synthetic pathways and mechanisms of action.
Chemical Properties and Synthesis
This compound is a substituted triazole thiol with a molecular formula of C₆H₁₁N₃S. The core structure consists of a five-membered 1,2,4-triazole ring, substituted with ethyl groups at the 4 and 5 positions and a thiol group at the 3 position.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is provided in Table 1.
| Property | Value | Reference |
| CAS Number | 29448-78-0 | N/A |
| Molecular Formula | C₆H₁₁N₃S | N/A |
| Molecular Weight | 157.24 g/mol | N/A |
| Boiling Point | 194.5°C at 760 mmHg | [1] |
| Density | 1.23 g/cm³ | [1] |
| Refractive Index | 1.617 | [1] |
Synthesis
The general synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves a two-step process: the formation of a 1,4-disubstituted thiosemicarbazide followed by base-catalyzed intramolecular dehydrative cyclization.[1][2][3] While a specific detailed protocol for this compound is not available, a general experimental procedure can be outlined based on the synthesis of analogous compounds.
Experimental Protocol: General Synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols [1][2][3]
-
Formation of 1,4-disubstituted thiosemicarbazide: An appropriate isothiocyanate is reacted with a suitable hydrazide. For the synthesis of the target compound, this would involve the reaction of ethyl isothiocyanate with propionyl hydrazide.
-
Cyclization: The resulting thiosemicarbazide is then refluxed in an aqueous solution of a strong base, such as sodium hydroxide, to induce intramolecular cyclization and dehydration, yielding the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol. The product can then be purified by recrystallization.
Spectral Data
¹H NMR Spectroscopy
In the ¹H NMR spectra of analogous compounds, the following characteristic signals are typically observed:
-
A broad singlet in the region of 13.0-14.0 ppm, corresponding to the thiol (SH) proton.[4]
-
Signals corresponding to the alkyl substituents on the triazole ring. For the diethyl derivative, one would expect quartets and triplets for the ethyl groups.
¹³C NMR Spectroscopy
The ¹³C NMR spectra of similar triazole-thiols would show characteristic peaks for the carbon atoms of the triazole ring and the ethyl substituents.
Infrared (IR) Spectroscopy
The IR spectra of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols typically exhibit the following key absorption bands:
-
A broad band in the region of 3100-3300 cm⁻¹ corresponding to N-H stretching vibrations.
-
A band in the range of 2550-2600 cm⁻¹ attributed to the S-H stretching of the thiol group.[4]
-
A strong absorption around 1600-1630 cm⁻¹ due to the C=N stretching of the triazole ring.[4]
-
Bands corresponding to C-S stretching vibrations.
Mass Spectrometry
Mass spectrometry data would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (157.24 g/mol ).
Biological Activities
Derivatives of 1,2,4-triazole-3-thiol are known to exhibit a wide range of biological activities. While specific data for the 4,5-diethyl derivative is limited, the activities of analogous compounds provide strong indications of its potential.
Antimicrobial and Antifungal Activity
Many 4,5-disubstituted-1,2,4-triazole-3-thiol derivatives have demonstrated significant antimicrobial and antifungal properties.[1][5]
Experimental Protocol: Agar Well Diffusion Assay for Antibacterial Activity [2]
-
Preparation of Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared.
-
Agar Plate Preparation: Molten Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The solidified agar surface is uniformly swabbed with the bacterial suspension.
-
Well Creation: Wells of a defined diameter are punched into the agar.
-
Application of Test Compound: A solution of the triazole-thiol derivative at a known concentration is added to the wells.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Measurement: The diameter of the zone of inhibition around each well is measured to determine the antibacterial activity.
While specific Minimum Inhibitory Concentration (MIC) values for this compound are not available, studies on similar compounds have reported MIC values in the range of 16-31 µg/mL against various bacterial strains.[3]
Anticancer Activity
Several studies have highlighted the potential of 1,2,4-triazole derivatives as anticancer agents.[2] The cytotoxic effects of these compounds are often evaluated against various cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the triazole-thiol derivative for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Determination: The concentration of the compound that inhibits 50% of cell growth (IC₅₀) is calculated.
Although specific IC₅₀ values for this compound are not documented, related triazole derivatives have shown potent anticancer activity.
Industrial Applications: Corrosion Inhibition
Triazole derivatives, including those with thiol groups, are recognized as effective corrosion inhibitors for various metals and alloys in acidic media.[6] Their mechanism of action typically involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective film.
The heteroatoms (N and S) in the triazole-thiol molecule can donate lone pair electrons to the vacant d-orbitals of the metal, leading to the formation of a coordinate bond. This protective layer acts as a barrier, preventing the corrosive species from reaching the metal surface.
References
- 1. connectjournals.com [connectjournals.com]
- 2. isres.org [isres.org]
- 3. Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class [mdpi.com]
- 4. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to Thione-Thiol Tautomerism in Disubstituted 1,2,4-Triazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of thione-thiol tautomerism in disubstituted 1,2,4-triazole systems, a phenomenon of significant interest in medicinal chemistry and drug development. The guide covers the fundamental principles of this tautomeric equilibrium, details experimental and computational methodologies for its investigation, and presents available quantitative data on the influence of substituents and solvent conditions. Detailed experimental protocols for the synthesis and analysis of these compounds are provided, alongside visualizations of key concepts and workflows to facilitate a deeper understanding of this critical aspect of 1,2,4-triazole chemistry.
Introduction
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antifungal, antiviral, and anticancer properties. Many biologically active 1,2,4-triazoles are substituted at the 3-position with a thione group (C=S), which can exist in equilibrium with its tautomeric thiol form (-SH). This thione-thiol tautomerism is a critical determinant of the physicochemical and biological properties of these molecules, influencing their reactivity, lipophilicity, and ability to interact with biological targets.[1]
The position of the tautomeric equilibrium can be influenced by a variety of factors, including the nature and position of substituents on the triazole ring, the polarity of the solvent, and the pH of the medium. A thorough understanding of these factors is essential for the rational design and development of new 1,2,4-triazole-based drugs with optimized efficacy and safety profiles. This guide aims to provide researchers and drug development professionals with a detailed technical overview of the core concepts, experimental protocols, and available data related to thione-thiol tautomerism in disubstituted 1,2,4-triazoles.
The Thione-Thiol Tautomeric Equilibrium
The thione-thiol tautomerism in disubstituted 1,2,4-triazoles involves the migration of a proton between the nitrogen atom at position 2 of the triazole ring and the exocyclic sulfur atom. The two tautomeric forms, the thione and the thiol, are in a dynamic equilibrium.
A diagram illustrating the thione-thiol tautomeric equilibrium in a disubstituted 1,2,4-triazole.
Computational studies, primarily using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level, have consistently shown that the thione tautomer is the more stable form in the gas phase.[2][3] Experimental evidence from various spectroscopic techniques also indicates that the thione form is predominant in both the solid state and in neutral solutions.[4]
Influence of Substituents
The electronic nature of the substituents at the N-4 and C-5 positions of the 1,2,4-triazole ring can influence the position of the tautomeric equilibrium. However, computational studies on a range of halophenyl and isopyridyl derivatives have suggested that the effect of these substituents on the relative stabilities of the tautomers and the energy barrier for proton transfer is not substantial in the gas phase.[2] Further experimental studies in solution are needed to fully elucidate the quantitative impact of various substituents on the tautomeric equilibrium constant (K_T).
Influence of Solvent
The polarity and hydrogen-bonding capacity of the solvent play a significant role in shifting the thione-thiol equilibrium. The thione form, being more polar than the thiol form, is expected to be stabilized by polar solvents. Conversely, in non-polar solvents, the less polar thiol form might be more favored. Furthermore, solvents capable of hydrogen bonding can interact with both the N-H and C=S groups of the thione tautomer, as well as the S-H group of the thiol tautomer, thereby influencing their relative stabilities.
Experimental Methodologies for Studying Thione-Thiol Tautomerism
A variety of experimental techniques can be employed to investigate the thione-thiol tautomeric equilibrium in disubstituted 1,2,4-triazoles. The general workflow for such a study is outlined below.
A generalized experimental workflow for the study of thione-thiol tautomerism.
Synthesis of 4,5-Disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones
A common and effective method for the synthesis of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones involves the reaction of a carboxylic acid hydrazide with an isothiocyanate, followed by cyclization of the resulting thiosemicarbazide intermediate in a basic medium.[5][6]
Experimental Protocol:
-
Preparation of the Thiosemicarbazide Intermediate:
-
Dissolve the desired carboxylic acid hydrazide (1 equivalent) in a suitable solvent such as ethanol.
-
Add the corresponding isothiocyanate (1 equivalent) to the solution.
-
Reflux the reaction mixture for 2-4 hours.
-
Cool the reaction mixture to room temperature and collect the precipitated thiosemicarbazide derivative by filtration.
-
Wash the product with cold ethanol and dry.
-
-
Cyclization to the 1,2,4-Triazole-3-thione:
-
Suspend the dried thiosemicarbazide derivative in an aqueous solution of sodium hydroxide (e.g., 2 M).
-
Reflux the mixture for 3-5 hours.
-
Cool the reaction mixture and acidify with a dilute acid (e.g., hydrochloric acid) to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thione.
-
UV-Visible Spectroscopy
UV-Vis spectroscopy is a valuable tool for studying tautomeric equilibria in solution. The thione and thiol tautomers have different chromophoric systems and therefore exhibit distinct absorption spectra. The thione tautomer typically shows an absorption band at longer wavelengths corresponding to the n→π* transition of the C=S group.[7] By analyzing the changes in the absorption spectra in different solvents or at different pH values, qualitative and sometimes quantitative information about the tautomeric equilibrium can be obtained.[8]
Experimental Protocol:
-
Prepare stock solutions of the purified 1,2,4-triazole-3-thione in a non-polar solvent (e.g., cyclohexane) and a polar aprotic solvent (e.g., acetonitrile) and a polar protic solvent (e.g., ethanol).
-
Record the UV-Vis absorption spectra of the solutions over a suitable wavelength range (e.g., 200-400 nm).
-
Analyze the spectra for the presence of distinct absorption bands and any shifts in the absorption maxima (λ_max) in different solvents.
-
To study the effect of pH, record the spectra in buffered aqueous solutions at various pH values.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful techniques for the structural elucidation of tautomers. The chemical shifts of specific protons and carbons are characteristic of either the thione or the thiol form.
Key Spectroscopic Features:
| Tautomer | ¹H NMR Signal | ¹³C NMR Signal |
| Thione | N-H proton: δ 13-14 ppm | C=S carbon: δ ~169 ppm |
| Thiol | S-H proton: δ 3-4 ppm | - |
Experimental Protocol:
-
Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
Identify the characteristic signals for the thione and thiol tautomers.
-
If both tautomers are present in significant amounts, the tautomeric ratio can be determined by integrating the respective characteristic proton signals (e.g., N-H vs. S-H).
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is a highly sensitive and selective method for the separation and quantification of tautomers in solution.[4][7][9] The difference in polarity between the thione and thiol forms allows for their separation on a reverse-phase HPLC column. Mass spectrometry provides confirmation of the identity of each tautomer.
Experimental Protocol:
-
Chromatographic Conditions:
-
Column: A reverse-phase column such as a Zorbax Stable Bond RP-18 is suitable.[4]
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water, often with a modifier like formic acid, can be used.[4]
-
Flow Rate: A typical flow rate is 0.5-1.0 mL/min.
-
Detection: UV detection at a suitable wavelength and mass spectrometric detection (e.g., ESI-MS) in positive or negative ion mode.
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent.
-
-
Analysis:
-
Inject the sample into the HPLC system.
-
The more polar thione tautomer will typically have a shorter retention time than the less polar thiol tautomer on a reverse-phase column.[7]
-
The ratio of the tautomers can be determined from the integrated peak areas in the chromatogram.
-
Quantitative Data on Thione-Thiol Tautomerism
While the qualitative understanding of thione-thiol tautomerism in disubstituted 1,2,4-triazoles is well-established, comprehensive quantitative data on the tautomeric equilibrium constant (K_T) is limited. However, a study on 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione provides valuable quantitative insight.[7]
Table 1: Tautomeric Ratio of 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Determined by HPLC-MS[7]
| Solvent/Condition | % Thione Tautomer | % Thiol Tautomer | Tautomeric Equilibrium Constant (K_T = [Thiol]/[Thione]) |
| DMSO | 97.27 | 2.73 | 0.028 |
| DMSO + NaHCO₃ | 94.5 | 5.5 | 0.058 |
This data quantitatively demonstrates the predominance of the thione form in a polar aprotic solvent and the shift of the equilibrium towards the thiol form under basic conditions.
Conclusion
The thione-thiol tautomerism of disubstituted 1,2,4-triazoles is a fundamental aspect of their chemistry with significant implications for their biological activity. This technical guide has provided an in-depth overview of the principles governing this equilibrium, detailed experimental protocols for its investigation, and a summary of the available quantitative data. The predominance of the thione tautomer in most conditions is a key finding from both computational and experimental studies. However, the equilibrium is sensitive to the surrounding environment, particularly solvent polarity and pH.
For researchers and professionals in drug development, a thorough characterization of the tautomeric behavior of 1,2,4-triazole-based compounds is crucial. The methodologies and data presented in this guide offer a solid foundation for such investigations, ultimately aiding in the design of more effective and predictable therapeutic agents. Further quantitative studies on a wider range of disubstituted 1,2,4-triazoles are warranted to build a more comprehensive understanding of the structure-tautomerism relationship.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 6. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers - PubMed [pubmed.ncbi.nlm.nih.gov]
quantum chemical calculations for 1,2,4-triazole-3-thiol derivatives
An In-depth Technical Guide to Quantum Chemical Calculations for 1,2,4-Triazole-3-thiol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazole nucleus is a significant heterocyclic scaffold renowned for its broad spectrum of applications in medicinal chemistry, agrochemicals, and materials science.[1][2] Derivatives of 1,2,4-triazole exhibit a wide range of biological activities, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties.[1][3] A key structural feature of many biologically active 1,2,4-triazole derivatives is the presence of a thiol/thione group at the C3 position, which gives rise to thione-thiol tautomerism. This equilibrium between the thione (=S) and thiol (-SH) forms is crucial as it can significantly influence the molecule's reactivity, interaction with biological receptors, and overall pharmacological profile.[4]
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the structural, electronic, and reactive properties of these molecules.[5][6] These computational methods allow for a detailed investigation of molecular geometries, tautomeric stability, electronic charge distribution, and frontier molecular orbitals (HOMO-LUMO), providing insights that are often difficult to obtain through experimental means alone. This guide provides a comprehensive overview of the application of quantum chemical calculations to 1,2,4-triazole-3-thiol derivatives, detailing the methodologies, summarizing key findings, and presenting standardized protocols for researchers in the field.
Core Computational Methodologies
Density Functional Theory (DFT) is the most widely employed quantum chemical method for studying 1,2,4-triazole derivatives due to its favorable balance of computational cost and accuracy. The choice of functional and basis set is critical for obtaining reliable results.
-
Functionals : The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular and well-validated choice for these systems.[4][7][8] Other functionals like B3PW91 are also utilized.[9]
-
Basis Sets : Pople-style basis sets, such as 6-31G(d,p), 6-311G(d,p), and 6-311++G(d,p), are commonly used.[5][10][11] The inclusion of polarization (d,p) and diffuse (++) functions is important for accurately describing the electronic structure, especially for systems with heteroatoms and potential hydrogen bonding.
Key quantum chemical calculations performed on these derivatives include:
-
Geometry Optimization : This is the foundational step to locate the minimum energy structure on the potential energy surface. Calculations are performed for both thione and thiol tautomers to determine their most stable conformations.[5]
-
Vibrational Frequency Analysis : Performed on the optimized geometries, this calculation serves two purposes: it confirms that the structure is a true energy minimum (i.e., no imaginary frequencies), and it predicts the infrared (IR) and Raman spectra.[11][12] Calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental data.[9][10]
-
Tautomer Stability Analysis : By comparing the Gibbs free energies or electronic energies of the optimized thione and thiol forms, the predominant tautomer in the gas phase can be identified. Overwhelmingly, studies indicate that the thione form is the more stable tautomer for the parent 1,2,4-triazole-3-thione and its derivatives.[4][11]
-
Frontier Molecular Orbital (FMO) Analysis : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability and reactivity; a smaller gap suggests higher reactivity.[1][6][11]
-
Molecular Electrostatic Potential (MEP) : The MEP map is a 3D visualization of the total electrostatic potential on the electron density surface. It is used to predict reactive sites for electrophilic and nucleophilic attacks. Red regions (negative potential) indicate electron-rich areas susceptible to electrophilic attack, while blue regions (positive potential) indicate electron-poor areas susceptible to nucleophilic attack.[5][10][13]
-
Global Reactivity Descriptors : Parameters such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω) are calculated from HOMO and LUMO energies to quantify the molecule's reactivity.[7][14]
Data Presentation: Summarized Computational Results
The following tables summarize representative quantitative data from quantum chemical studies on 1,2,4-triazole-3-thiol and its derivatives.
Table 1: Tautomeric Stability of 1,2,4-Triazole-3-thione Derivatives
| Derivative | Computational Method | Relative Energy (Thiol vs. Thione) | Most Stable Form | Reference |
|---|---|---|---|---|
| 1,2,4-Triazole-3-thione (Parent) | B3LYP, MP2 (various basis sets) | Thiol is higher in energy | Thione | [4] |
| 3-Mercapto-4-methyl-4H-1,2,4-triazole | B3LYP/6-311++G(d,p) | Thiol is higher in energy | Thione | [11] |
| Disubstituted phenyl & isopyridyl derivatives | B3LYP/6-31G(d,p) | Thiol is higher in energy | Thione |[4] |
Table 2: Representative Frontier Molecular Orbital (FMO) Energies
| Derivative | Computational Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|---|
| 4-amino-5-phenyl-2H-1,2,4-triazole-3-thione | DFT/B3LYP | - | - | 3.86 | [7] |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | DFT/B3LYP | - | - | 5.17 | [7] |
| N-phenylpropanamide derivative 7a | M06/6-311G(d,p) | -7.128 | -1.491 | 5.637 | [1] |
| N-phenylpropanamide derivative 7b | M06/6-311G(d,p) | -6.973 | -1.358 | 5.615 | [1] |
| N-phenylpropanamide derivative 7c | M06/6-311G(d,p) | -7.144 | -2.526 | 4.618 | [1] |
| Schiff base A1 | B3LYP/6-31G | - | - | 4.14 | [15] |
| Schiff base A2 | B3LYP/6-31G | - | - | 4.11 |[15] |
Table 3: Comparison of Calculated and Experimental Vibrational Frequencies
| Molecule | Vibrational Mode | Calculated (B3LYP/6-311G**) (cm⁻¹) | Experimental (FTIR) (cm⁻¹) | Reference |
|---|---|---|---|---|
| 1,2,4-Triazole derivative | C=O stretch | Scaled to match | ~1700 | [12] |
| 3-Mercapto-4-methyl-4H-1,2,4-triazole | C=S stretch | 856 | 855 | [11] |
| 3-Mercapto-4-methyl-4H-1,2,4-triazole | N-H stretch | 3381 | 3380 | [11] |
| 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol | S-H stretch | - | 2667 |[10] |
Protocols
Experimental Protocol: General Synthesis of 4,5-Disubstituted-1,2,4-triazole-3-thiones
This protocol is a generalized procedure based on common synthetic routes reported in the literature.[5][16][17]
-
Synthesis of Acid Hydrazide : Start with a suitable carboxylic acid. The acid is first converted to its corresponding ester (e.g., by refluxing with ethanol and a catalytic amount of sulfuric acid). The resulting ester is then refluxed with hydrazine hydrate in a solvent like ethanol or n-butanol to yield the acid hydrazide.[17][18]
-
Synthesis of Thiosemicarbazide : The acid hydrazide is dissolved in a suitable solvent (e.g., ethanol). An equimolar amount of an appropriate isothiocyanate (e.g., phenyl isothiocyanate) is added, and the mixture is refluxed for several hours. Upon cooling, the N-substituted thiosemicarbazide derivative typically precipitates and can be collected by filtration.[5]
-
Cyclization to 1,2,4-triazole-3-thione : The synthesized thiosemicarbazide is dissolved in an aqueous basic solution, such as 2N sodium hydroxide or potassium hydroxide. The mixture is refluxed for 3-4 hours to induce dehydrative intramolecular cyclization.[5][17]
-
Purification : After cooling the reaction mixture, it is acidified with a concentrated acid like HCl to a pH of approximately 5-6. The precipitated solid, which is the desired 1,2,4-triazole-3-thione derivative, is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to achieve high purity.[17]
-
Characterization : The final product is characterized using standard spectroscopic techniques, including FT-IR, ¹H-NMR, and ¹³C-NMR, to confirm its structure.[14]
Computational Protocol: DFT Study of a 1,2,4-Triazole-3-thiol Derivative
This protocol outlines the steps for a typical computational analysis using the Gaussian suite of programs.
-
Molecule Building : Construct the 3D structures of both the thione and thiol tautomers of the desired 1,2,4-triazole derivative using a molecular modeling program like GaussView.
-
Geometry Optimization :
-
Create an input file for each tautomer.
-
Specify the DFT method, for example, B3LYP/6-311G(d,p).[5]
-
Use the Opt keyword to request a geometry optimization.
-
Submit the calculation. The output will contain the optimized coordinates and the final electronic energy.
-
-
Frequency Calculation :
-
Using the optimized geometry from the previous step, create a new input file.
-
Use the same method (B3LYP/6-311G(d,p)).
-
Specify the Freq keyword.
-
Run the calculation. Check the output to ensure there are no imaginary frequencies, confirming a true minimum. The output will list the vibrational frequencies, IR intensities, and thermodynamic properties (zero-point vibrational energy, Gibbs free energy).[4]
-
-
Property Calculations (FMO, MEP) :
-
The results from the optimization/frequency calculation can be used to analyze FMOs and MEPs.
-
Open the checkpoint file (.chk) or the formatted checkpoint file (.fchk) in GaussView or another visualization software.
-
Generate surfaces for the HOMO, LUMO, and the Molecular Electrostatic Potential to visualize their shapes and distributions.[10][13]
-
-
Data Analysis :
-
Tautomer Stability : Compare the Gibbs free energies of the thione and thiol tautomers from the frequency calculations. The tautomer with the lower energy is the more stable form.[11]
-
FMO Analysis : Extract the energies of the HOMO and LUMO from the output file. Calculate the energy gap (ΔE = ELUMO – EHOMO).[1]
-
Spectral Analysis : Compare the calculated vibrational frequencies (after applying a suitable scaling factor) with experimental FT-IR or Raman spectra to aid in peak assignment.[12]
-
Visualizations: Workflows and Concepts
Caption: A typical workflow for the quantum chemical analysis of 1,2,4-triazole derivatives.
Caption: Thione-thiol tautomeric equilibrium in 1,2,4-triazole-3-thiol.
References
- 1. Exploration of nonlinear optical properties of 4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide based derivatives: experimental and DFT approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. irjweb.com [irjweb.com]
- 7. researchgate.net [researchgate.net]
- 8. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. An effective scaling frequency factor method for scaling of harmonic vibrational frequencies: Application to 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. In vitro antifungal activities, molecular docking, and DFT studies of 4-amine-3-hydrazino-5-mercapto-1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 17. med.minia.edu.eg [med.minia.edu.eg]
- 18. Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class [mdpi.com]
In-Depth Technical Guide on the Core of 4,5-diethyl-4H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, structural characteristics, and potential therapeutic applications of 4,5-diethyl-4H-1,2,4-triazole-3-thiol and its derivatives. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development.
Core Structural Characteristics: A Crystallographic Perspective
While the specific crystal structure of this compound is not publicly available, the crystallographic data of the closely related compound, 3-Ethyl-1H-1,2,4-triazole-5(4H)-thione , provides significant insights into the structural features of this class of molecules. This compound exists in its thione tautomeric form in the solid state.[1][2][3]
The molecule is planar, with all atoms of the asymmetric unit located on a crystallographic mirror plane.[1][2][3] In the crystal lattice, molecules are interconnected through N—H⋯N and N—H⋯S hydrogen bonds, forming chains. These chains are further stabilized by π–π stacking interactions between the triazole rings.[1][2][3][4]
Crystallographic Data for 3-Ethyl-1H-1,2,4-triazole-5(4H)-thione
The following table summarizes the key crystallographic data for this representative compound.[1][2]
| Parameter | Value |
| Molecular Formula | C₄H₇N₃S |
| Molecular Weight | 129.19 |
| Crystal System | Monoclinic |
| Space Group | P 2₁/m |
| a (Å) | 5.0922 (10) |
| b (Å) | 6.7526 (14) |
| c (Å) | 8.6578 (17) |
| β (°) | 90.17 (3) |
| Volume (ų) | 297.70 (10) |
| Z | 2 |
| Radiation | Mo Kα |
| Temperature (K) | 293 |
Experimental Protocols: Synthesis and Crystallization
A general and adaptable methodology for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves a two-step process.[5][6][7][8] This procedure can be tailored for the synthesis of the target compound, this compound.
General Synthesis of 4,5-dialkyl-4H-1,2,4-triazole-3-thiols
The synthesis typically proceeds through the formation of a thiosemicarbazide intermediate, followed by cyclization.
Step 1: Synthesis of 1-Propionyl-4-ethyl-thiosemicarbazide
-
Propionyl hydrazide is reacted with ethyl isothiocyanate in a suitable solvent, such as ethanol or benzene.
-
The reaction mixture is typically refluxed for several hours.
-
Upon cooling, the thiosemicarbazide intermediate precipitates and can be collected by filtration.
Step 2: Cyclization to this compound
-
The synthesized thiosemicarbazide is dissolved in an aqueous basic solution, commonly 2N sodium hydroxide.[9]
-
The solution is refluxed for several hours to induce intramolecular dehydrative cyclization.[5]
-
After cooling, the solution is acidified with a strong acid, such as concentrated hydrochloric acid, to precipitate the triazole-thiol product.
-
The crude product is then filtered, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol.[6][9]
Crystallization
Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution of the purified compound. For 3-Ethyl-1H-1,2,4-triazole-5(4H)-thione, colorless rod-like crystals were obtained by dissolving the compound in water in a Teflon-lined stainless steel vessel, heating, and then slowly cooling and evaporating the solvent over a week.[2]
Biological Activity and Drug Development Potential
Derivatives of 1,2,4-triazole-3-thione are a class of heterocyclic compounds with a broad spectrum of biological activities, making them attractive scaffolds for drug development.[5][10]
Spectrum of Activity
Substituted 1,2,4-triazole-3-thiols have demonstrated a wide range of pharmacological properties, including:
-
Antimicrobial and Antifungal Activity : Many derivatives show significant activity against various bacterial and fungal strains.[5][10][11]
-
Anticancer and Antitumor Activity : Certain derivatives have been identified as potent anticancer agents, with some showing selective cytotoxicity against cancer cell lines.[5][10][11]
-
Anti-inflammatory and Analgesic Effects : These compounds have also been investigated for their potential to alleviate inflammation and pain.[10][12]
-
Anticonvulsant Activity : The triazole nucleus is a component of several drugs with central nervous system activity, and some thiol derivatives have shown anticonvulsant properties.[5][12]
-
Antioxidant Properties : Several studies have reported the antioxidant capabilities of these molecules.[10][13]
The biological activity is often influenced by the nature and position of the substituents on the triazole ring. For instance, the presence of electron-donating groups can enhance antimicrobial and antitumor activity.[10]
Signaling Pathways and Mechanism of Action
The diverse biological effects of 1,2,4-triazole derivatives suggest their interaction with multiple biological targets. For example, their anticancer effects may be linked to the inhibition of kinases, which are often dysregulated in cancer cells.[11] The triazole ring's ability to coordinate with metal ions also suggests a potential mechanism involving the inhibition of metalloenzymes.
The development of drugs based on this scaffold often involves creating hybrid molecules by combining the triazole-thiol core with other pharmacologically active moieties to enhance efficacy and target specificity.[13]
This technical guide provides a foundational understanding of this compound, leveraging data from closely related analogs to inform on its structure, synthesis, and significant potential in the field of drug discovery. Further research to obtain the specific crystal structure of the title compound is warranted to refine our understanding of its precise molecular architecture.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. 3-Ethyl-1H-1,2,4-triazole-5(4H)-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Ethyl-1H-1,2,4-triazole-5(4H)-thione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documentsdelivered.com [documentsdelivered.com]
- 5. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Solubility of 4,5-diethyl-4H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of 4,5-diethyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest in pharmaceutical and agrochemical research. A comprehensive search of scientific literature and chemical databases revealed a lack of specific quantitative solubility data for this compound in various solvents. In light of this, the guide provides a detailed, generalized experimental protocol for determining the solubility of this compound and similar organic compounds. This protocol is based on established methodologies such as the isothermal saturation method. Additionally, a visual workflow of the experimental protocol is presented using a Graphviz diagram to facilitate clear understanding and implementation in a laboratory setting.
Introduction
This compound is a heterocyclic organic compound featuring a triazole ring functionalized with a thiol group and two ethyl groups. Triazole derivatives are known for their diverse biological activities and are key components in many pharmaceutical and agrochemical products. The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and efficacy. Understanding the solubility of this compound in different solvents is therefore essential for its development and application in various scientific fields.
Despite a thorough review of available scientific literature and chemical databases, no specific quantitative data on the solubility of this compound in common organic or aqueous solvents was found. This guide, therefore, aims to empower researchers by providing a robust and standardized experimental protocol to determine these crucial solubility parameters in-house.
Quantitative Solubility Data
As of the publication of this guide, there is no publicly available quantitative data summarizing the solubility of this compound in different solvents. Researchers are encouraged to use the experimental protocol provided in Section 3 to generate this data. For comparative purposes, the solubility of a structurally related compound, 4-Methyl-4H-1,2,4-triazole-3-thiol, is noted to be 2.5% in acetone. However, this should not be taken as a direct surrogate for the solubility of the title compound due to differences in their molecular structures.
To facilitate future data comparison and compilation, it is recommended that researchers present their experimentally determined solubility data in a structured format, as exemplified in Table 1.
Table 1: Template for Reporting Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method Used |
| e.g., Ethanol | e.g., 25 | e.g., Isothermal Saturation | ||
| e.g., Water | e.g., 25 | e.g., Isothermal Saturation | ||
| e.g., Dichloromethane | e.g., 25 | e.g., Isothermal Saturation | ||
| e.g., Acetone | e.g., 25 | e.g., Isothermal Saturation | ||
| e.g., Dimethyl Sulfoxide (DMSO) | e.g., 25 | e.g., Isothermal Saturation |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of this compound in various solvents. This protocol is based on the widely accepted isothermal saturation method, also known as the shake-flask method, which is suitable for a broad range of solubilities.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg accuracy)
-
Vials with screw caps and PTFE septa
-
Constant temperature orbital shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS, or UV-Vis spectrophotometer)
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that saturation is reached.
-
Add a known volume of the desired solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. Preliminary experiments may be necessary to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a known volume of the clear supernatant using a pipette. To avoid disturbing the solid, it is advisable to take the sample from the upper portion of the liquid.
-
Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
Dilute the filtered solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method to be used.
-
-
Quantification:
-
Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC-UV, GC-MS, or UV-Vis spectrophotometry) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of the compound of known concentrations to ensure accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted saturated solution based on the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
3.3. Quality Control
-
Perform each solubility determination in triplicate to ensure the reproducibility of the results.
-
Run a blank sample (solvent only) to check for any interferences.
-
Ensure the purity of the this compound used, as impurities can significantly affect solubility.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Conclusion
While specific solubility data for this compound is not currently available in the public domain, this technical guide provides researchers with the necessary tools to determine this vital physicochemical property. The detailed experimental protocol, based on the isothermal saturation method, offers a reliable and standardized approach for generating accurate solubility data in a variety of solvents. The accompanying workflow diagram provides a clear visual aid to the experimental process. The generation and dissemination of such data will be invaluable for the continued research and development of this and other related triazole compounds in the pharmaceutical and agrochemical industries.
Theoretical Framework for the Analysis of 4,5-diethyl-4H-1,2,4-triazole-3-thiol: A Technical Guide
Disclaimer: Scholarly literature available through extensive searches does not provide specific theoretical or experimental studies on 4,5-diethyl-4H-1,2,4-triazole-3-thiol. This technical guide, therefore, presents a comprehensive theoretical framework and extrapolated data based on established methodologies for closely related 4,5-disubstituted-4H-1,2,4-triazole-3-thiol analogs. The protocols and data herein are intended to serve as a robust template for researchers, scientists, and drug development professionals initiating studies on this specific molecule.
Introduction
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The thiol substituent at the 3-position is of particular interest as it allows for thione-thiol tautomerism and serves as a key site for further functionalization. This guide focuses on the theoretical characterization of this compound, a novel derivative, by outlining proposed synthetic routes, predictive spectroscopic data, and in-depth computational analysis protocols.
Proposed Synthesis and Experimental Protocols
A plausible and efficient synthesis of this compound can be extrapolated from established methods for similar compounds. The most common approach involves the cyclization of a substituted thiosemicarbazide.
Synthesis Protocol
The synthesis of the title compound can be envisioned in two main steps, starting from propionyl hydrazide and ethyl isothiocyanate.
Step 1: Synthesis of 1-propionyl-4-ethylthiosemicarbazide A solution of propionyl hydrazide (0.1 mol) in ethanol (150 mL) is treated with ethyl isothiocyanate (0.1 mol). The reaction mixture is refluxed for 4-6 hours. Upon cooling to room temperature, the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the intermediate thiosemicarbazide.
Step 2: Cyclization to this compound The 1-propionyl-4-ethylthiosemicarbazide (0.05 mol) is dissolved in an aqueous solution of sodium hydroxide (8%, 100 mL) and refluxed for 6-8 hours. The reaction mixture is then cooled and acidified to a pH of 5-6 with dilute hydrochloric acid. The resulting precipitate, this compound, is filtered, washed thoroughly with water, and recrystallized from an appropriate solvent such as ethanol to afford the pure product.
Caption: Proposed synthetic workflow for this compound.
Predictive Spectroscopic Data
The structural elucidation of the synthesized compound would rely on standard spectroscopic techniques. Based on data from analogous structures, the following characteristic spectral data are predicted.[1][2][3]
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Peaks / Signals (Predicted) |
| FT-IR (cm⁻¹) | ~3100-3000 (N-H stretching, indicating thione tautomer), ~2980-2850 (C-H stretching of ethyl groups), ~2600-2550 (S-H stretching, indicating thiol tautomer), ~1620 (C=N stretching), ~1540 (N-C=S, amide II band).[1][3] |
| ¹H-NMR (DMSO-d₆, δ ppm) | ~13.5 (s, 1H, SH/NH, broad singlet indicating tautomerism), ~4.0 (q, 2H, N-CH₂-CH₃), ~2.7 (q, 2H, C-CH₂-CH₃), ~1.3 (t, 3H, N-CH₂-CH₃), ~1.2 (t, 3H, C-CH₂-CH₃).[1][3] |
| ¹³C-NMR (DMSO-d₆, δ ppm) | ~165 (C=S, thione carbon), ~150 (C-N, triazole ring carbon), ~145 (C-N, triazole ring carbon), ~42 (N-CH₂), ~22 (C-CH₂), ~14 (N-CH₂-CH₃), ~12 (C-CH₂-CH₃). |
Theoretical and Computational Studies
Quantum chemical calculations are indispensable for understanding the molecular properties, reactivity, and potential biological activity of novel compounds. Density Functional Theory (DFT) is the most common and reliable method for such investigations.
Computational Protocol
Software: Gaussian 09 or 16 suite of programs. Method: Density Functional Theory (DFT) with Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). Basis Set: 6-311++G(d,p) for all atoms to ensure high accuracy. Environment: Calculations to be performed in both the gas phase and simulating a solvent (e.g., ethanol or DMSO) using the Polarizable Continuum Model (PCM). Calculations to be Performed:
-
Geometry Optimization: To find the most stable conformation of the molecule.
-
Frequency Analysis: To confirm the optimized structure is a true minimum on the potential energy surface and to calculate theoretical vibrational frequencies.
-
Frontier Molecular Orbital (FMO) Analysis: To determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding chemical reactivity.
-
Molecular Electrostatic Potential (MEP) Mapping: To identify electrophilic and nucleophilic sites.
-
Molecular Docking: To predict the binding affinity and interaction mode with a relevant biological target (e.g., a specific enzyme active site).
Caption: Workflow for theoretical analysis of the target molecule.
Representative Theoretical Data
The following tables present the kind of quantitative data expected from the computational analysis described above. The values are illustrative and based on similar published studies.[4][5][6]
Table 2: Predicted Geometrical Parameters (Bond Lengths and Angles)
| Parameter | Predicted Value (Å or °) | Parameter | Predicted Value (Å or °) |
| Bond Lengths (Å) | Bond Angles (°) | ||
| N1-N2 | ~1.39 | N2-N1-C5 | ~108.5 |
| N2-C3 | ~1.32 | N1-N2-C3 | ~110.0 |
| C3-N4 | ~1.38 | N2-C3-N4 | ~105.0 |
| N4-C5 | ~1.37 | C3-N4-C5 | ~109.5 |
| C5-N1 | ~1.33 | N4-C5-N1 | ~107.0 |
| C3-S | ~1.68 | N2-C3-S | ~125.0 |
Table 3: Predicted Quantum Chemical Descriptors
| Descriptor | Predicted Value (Gas Phase) | Significance |
| HOMO Energy (eV) | ~ -6.5 | Relates to the electron-donating ability of the molecule. |
| LUMO Energy (eV) | ~ -1.2 | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Energy Gap (ΔE, eV) | ~ 5.3 | A larger gap indicates higher chemical stability and lower reactivity. |
| Dipole Moment (Debye) | ~ 3.5 | Indicates the overall polarity of the molecule, affecting solubility and intermolecular interactions. |
| Global Hardness (η) | ~ 2.65 | Measures resistance to change in electron distribution. |
| Global Softness (S) | ~ 0.19 | The reciprocal of hardness, indicating reactivity. |
Potential Applications in Drug Development
The theoretical data generated provides critical insights for drug development professionals.
-
MEP maps can guide the design of derivatives by identifying sites prone to electrophilic or nucleophilic attack, aiding in lead optimization.
-
HOMO-LUMO analysis helps in understanding the molecule's charge transfer properties, which is crucial for predicting its behavior in biological systems.
-
Molecular docking studies can pre-screen the compound against various protein targets, identifying potential mechanisms of action and prioritizing experimental testing. For instance, docking against enzymes like cyclooxygenase (COX) or various kinases could reveal potential anti-inflammatory or anticancer activities.
Caption: Relationship between theoretical studies and drug development.
Conclusion
While direct experimental data for this compound remains to be published, this guide provides a comprehensive theoretical framework for its study. The proposed synthetic route is robust and based on well-established chemistry. The predictive spectroscopic and quantum chemical data offer a solid foundation for its characterization and for predicting its chemical behavior. The outlined computational workflow, from DFT calculations to molecular docking, represents a state-of-the-art approach to understanding the molecule's properties and its potential as a pharmacologically active agent. This document serves as a launchpad for future experimental and computational research on this promising compound.
References
- 1. mdpi.com [mdpi.com]
- 2. ijbr.com.pk [ijbr.com.pk]
- 3. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4,5-diethyl-4H-1,2,4-triazole-3-thiol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,2,4-triazole nucleus is a crucial scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a key step in the development of novel therapeutic agents. This document provides a detailed protocol for the synthesis of 4,5-diethyl-4H-1,2,4-triazole-3-thiol starting from thiosemicarbazide as a conceptual precursor, proceeding through a 4-ethyl-1-propionylthiosemicarbazide intermediate. The methodology is based on established procedures for the synthesis of analogous compounds.[1][2][4]
The overall synthesis involves two primary steps: the formation of an acylthiosemicarbazide intermediate, followed by its base-catalyzed intramolecular cyclization to yield the desired triazole-thiol.
Reaction Scheme
The synthesis of this compound from 4-ethylthiosemicarbazide (which can be derived from thiosemicarbazide) and propionyl chloride is depicted below.
Caption: Overall reaction scheme for the synthesis of this compound.
Experimental Protocols
Materials and Methods
-
4-Ethylthiosemicarbazide
-
Propionyl chloride
-
Pyridine (anhydrous)
-
Ethanol (absolute)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Standard laboratory glassware and equipment (reflux condenser, magnetic stirrer, etc.)
-
Melting point apparatus
-
FT-IR spectrometer
-
NMR spectrometer
Protocol 1: Synthesis of 1-Propionyl-4-ethylthiosemicarbazide (Intermediate)
This procedure outlines the acylation of 4-ethylthiosemicarbazide with propionyl chloride.
Workflow Diagram:
References
Application Note: Antimicrobial Susceptibility Testing of Novel Triazole Thiols
Audience: Researchers, scientists, and drug development professionals.
Abstract: Triazole thiols represent a promising class of heterocyclic compounds with a broad spectrum of potential antimicrobial activities. As the discovery of novel antimicrobial agents becomes increasingly critical, standardized and reproducible methods for evaluating their efficacy are paramount. This document provides detailed protocols for assessing the antimicrobial properties of newly synthesized triazole thiols. The core methodologies covered are the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC), the agar disk diffusion assay for preliminary susceptibility screening, and the subsequent determination of the Minimum Bactericidal Concentration (MBC) to ascertain whether the compounds exhibit cidal or static activity. These protocols are designed to guide researchers in obtaining reliable and comparable data essential for the preclinical development of new antimicrobial candidates.
Key Concepts in Antimicrobial Susceptibility Testing
Before proceeding to the experimental protocols, it is essential to understand the key parameters used to quantify antimicrobial activity.
-
Minimum Inhibitory Concentration (MIC): Defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible in vitro growth of a microorganism after overnight incubation.[1][2] It is the most widely used metric to measure the potency of a new compound against a specific microbe.[3] A lower MIC value signifies higher antimicrobial potency.[3]
-
Minimum Bactericidal Concentration (MBC): This is the lowest concentration of an antimicrobial agent required to kill a particular microorganism, typically defined as a ≥99.9% reduction in the initial bacterial inoculum.[4][5] The MBC test is a crucial follow-up to the MIC assay to distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) agents.[4] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[4][6]
Experimental Protocols
Protocol 1: Preparation of Microbial Inoculum
Accurate and standardized inoculum preparation is critical for the reproducibility of susceptibility testing.
Materials:
-
Pure, overnight culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) on an appropriate agar plate.
-
Sterile saline (0.85% NaCl) or suitable broth medium (e.g., Tryptic Soy Broth).
-
Sterile loops or cotton swabs.
-
McFarland 0.5 turbidity standard.
-
Spectrophotometer (optional).
Procedure:
-
Using a sterile loop, pick 3-5 well-isolated colonies of the microorganism from an 18-24 hour agar plate.[7]
-
Transfer the colonies into a tube containing 4-5 mL of sterile saline or broth.[7]
-
Vortex the tube thoroughly to create a smooth suspension.
-
Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard. This can be done by visual comparison against a white background with contrasting black lines or by using a spectrophotometer to achieve an absorbance of 0.08 to 0.13 at 625 nm.[7] A standardized 0.5 McFarland inoculum has a concentration of approximately 1-2 × 10⁸ CFU/mL.[7]
-
Within 15 minutes of standardization, dilute the suspension in the appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in the test wells.
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is considered the gold standard for determining quantitative MIC values.[8]
Materials:
-
Sterile 96-well microtiter plates.
-
Triazole thiol compound(s) dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).
-
Standardized microbial inoculum (from Protocol 1).
-
Positive control (microorganism in broth without compound).
-
Negative control (broth only).
-
Solvent control (microorganism in broth with the highest concentration of solvent used).
Procedure:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the dissolved triazole thiol stock solution to the first well of a row, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well in the series. This creates a gradient of the compound's concentration.[2]
-
Add 100 µL of the standardized microbial inoculum (diluted to ~1 x 10⁶ CFU/mL) to each well, resulting in a final volume of 200 µL and a final inoculum density of ~5 x 10⁵ CFU/mL.
-
Set up control wells:
-
Growth Control: 100 µL broth + 100 µL inoculum.
-
Sterility Control: 200 µL broth only.
-
-
Seal the plate and incubate at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.[1]
-
After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the triazole thiol where no visible growth is observed.[9][10]
Protocol 3: Agar Disk Diffusion Assay (Kirby-Bauer Method)
This method provides a qualitative or semi-quantitative assessment of antimicrobial susceptibility and is useful for screening large numbers of compounds.[11][12]
Materials:
-
Sterile Petri dishes (150 mm or 100 mm).
-
Mueller-Hinton Agar (MHA).
-
Sterile filter paper disks (6 mm diameter).
-
Standardized microbial inoculum (from Protocol 1).
-
Triazole thiol solutions of known concentration.
-
Sterile cotton swabs.[13]
-
Forceps.
Procedure:
-
Prepare MHA plates to a uniform depth of 4 mm.[7]
-
Dip a sterile cotton swab into the standardized inoculum (adjusted to 0.5 McFarland) and rotate it against the side of the tube to remove excess liquid.
-
Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.[13]
-
Allow the plate to dry for 5-15 minutes with the lid slightly ajar.
-
Impregnate sterile filter paper disks with a known amount of the triazole thiol solution. Allow the solvent to evaporate completely.
-
Using sterile forceps, place the impregnated disks onto the surface of the agar plate, pressing down gently to ensure complete contact.[7]
-
Space the disks far enough apart to prevent the overlap of inhibition zones.
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters. The size of the zone correlates with the susceptibility of the microorganism to the compound.[12]
Protocol 4: Minimum Bactericidal Concentration (MBC) Determination
This protocol is performed after the MIC has been determined to assess whether the compound is bactericidal.
Materials:
-
Results from the Broth Microdilution (MIC) assay.
-
Sterile agar plates (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar).
-
Sterile micropipette and tips.
Procedure:
-
Select the wells from the completed MIC assay that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).[10]
-
Gently mix the contents of each selected well.
-
Using a micropipette, withdraw a 10-100 µL aliquot from each of these wells.
-
Spot-inoculate the aliquot onto a quadrant of a fresh, antibiotic-free agar plate. Be sure to label each quadrant corresponding to the well concentration.
-
Also, plate an aliquot from the positive growth control well to confirm the viability of the inoculum.
-
Incubate the agar plates at 35-37°C for 18-24 hours or until growth is clearly visible in the control quadrant.
-
Count the number of colonies (CFU) in each quadrant.
-
The MBC is the lowest concentration of the triazole thiol that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[4][5]
Data Presentation
Quantitative results from MIC and MBC assays should be presented clearly to allow for easy comparison between different compounds and microbial strains.
Table 1: Example MIC values (µg/mL) of Triazole Thiol Derivatives against various microorganisms.
| Compound | S. aureus (ATCC 29213) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | C. albicans (ATCC 90028) |
| Triazole Thiol 1 | 16 | 32 | >128 | 8 |
| Triazole Thiol 2 | 8 | 16 | 64 | 4 |
| Triazole Thiol 3 | 32 | 64 | >128 | 16 |
| Fluconazole | N/A | N/A | N/A | 2[14] |
| Ciprofloxacin | 0.5 | 0.015 | 0.25 | N/A |
N/A: Not Applicable. Control values are illustrative.
Table 2: Example MIC and MBC values (µg/mL) and interpretation for Triazole Thiol 2.
| Microorganism | MIC | MBC | MBC/MIC Ratio | Interpretation |
| S. aureus (ATCC 29213) | 8 | 16 | 2 | Bactericidal |
| E. coli (ATCC 25922) | 16 | >128 | >8 | Bacteriostatic |
| C. albicans (ATCC 90028) | 4 | 8 | 2 | Fungicidal |
Visualization of Workflows
Diagrams created using Graphviz help to clarify complex experimental procedures and logical relationships.
Caption: Overall experimental workflow for antimicrobial susceptibility testing.
Caption: Logical flow for interpreting MIC and MBC results.
References
- 1. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. pdb.apec.org [pdb.apec.org]
- 8. asm.org [asm.org]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. microchemlab.com [microchemlab.com]
- 11. Performances of disk diffusion method for determining triazole susceptibility of Aspergillus species: Systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4,5-diethyl-4H-1,2,4-triazole-3-thiol as a Corrosion Inhibitor for Steel
Audience: Researchers, scientists, and drug development professionals.
Introduction
Corrosion of steel is a significant issue across various industries, leading to structural degradation and economic losses. The use of organic corrosion inhibitors is a primary method for protecting steel from corrosive environments. Among these, heterocyclic compounds containing nitrogen and sulfur atoms, such as triazole derivatives, have demonstrated exceptional efficacy.[1][2] These compounds function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process.[2][3][4] This document provides detailed application notes and experimental protocols for evaluating the efficacy of 4,5-diethyl-4H-1,2,4-triazole-3-thiol as a corrosion inhibitor for steel, based on established methodologies for analogous compounds.
The protective action of triazole derivatives is attributed to the presence of multiple adsorption centers, including the triazole ring's nitrogen atoms, the exocyclic sulfur atom, and π-electrons.[2] These features facilitate strong adsorption onto the steel surface, leading to the formation of a stable, protective film. The inhibition mechanism often involves both physisorption (electrostatic interactions) and chemisorption (covalent bonding between the heteroatoms and the d-orbitals of iron).[2][5]
Data Presentation
The following tables summarize typical quantitative data obtained from electrochemical and weight loss experiments for triazole-based corrosion inhibitors. The data presented here are representative values based on studies of similar 1,2,4-triazole-3-thiol derivatives and should be considered as expected outcomes for experiments with this compound.
Table 1: Potentiodynamic Polarization Data for Steel in 1 M HCl in the Absence and Presence of Inhibitor
| Inhibitor Concentration (mM) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Anodic Tafel Slope (βa) (mV/dec) | Cathodic Tafel Slope (βc) (mV/dec) | Inhibition Efficiency (%) |
| Blank | -480 | 1100 | 75 | 125 | - |
| 0.1 | -470 | 220 | 70 | 115 | 80.0 |
| 0.5 | -460 | 99 | 68 | 110 | 91.0 |
| 1.0 | -455 | 55 | 65 | 108 | 95.0 |
| 2.0 | -450 | 44 | 62 | 105 | 96.0 |
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Steel in 1 M HCl
| Inhibitor Concentration (mM) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (%) |
| Blank | 50 | 150 | - |
| 0.1 | 250 | 60 | 80.0 |
| 0.5 | 550 | 35 | 90.9 |
| 1.0 | 1000 | 25 | 95.0 |
| 2.0 | 1250 | 20 | 96.0 |
Table 3: Weight Loss Data for Steel in 1 M HCl
| Inhibitor Concentration (mM) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) | Surface Coverage (θ) |
| Blank | 12.5 | - | - |
| 0.1 | 2.5 | 80.0 | 0.80 |
| 0.5 | 1.13 | 91.0 | 0.91 |
| 1.0 | 0.63 | 95.0 | 0.95 |
| 2.0 | 0.50 | 96.0 | 0.96 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Weight Loss Measurements
Objective: To determine the corrosion rate of steel and the inhibition efficiency of this compound through gravimetric analysis.
Materials:
-
Steel coupons of known dimensions and composition
-
Abrasive papers (e.g., 200, 400, 600, 800, 1200 grit)
-
Distilled water
-
Acetone
-
Desiccator
-
Analytical balance (±0.1 mg)
-
Corrosive medium (e.g., 1 M HCl)
-
This compound
-
Water bath or thermostat
Procedure:
-
Mechanically polish the steel coupons with a series of abrasive papers, starting from coarser to finer grits.
-
Rinse the polished coupons with distilled water, followed by degreasing with acetone.
-
Dry the coupons and store them in a desiccator.
-
Accurately weigh each coupon using an analytical balance.
-
Prepare the corrosive solution with and without various concentrations of the inhibitor.
-
Immerse the weighed coupons in the test solutions for a specified period (e.g., 24 hours) at a constant temperature.
-
After the immersion period, retrieve the coupons, and remove the corrosion products by cleaning with a suitable solution (e.g., a solution containing HCl and hexamine), followed by rinsing with distilled water and acetone.
-
Dry the cleaned coupons and reweigh them.
-
Calculate the weight loss, corrosion rate, inhibition efficiency, and surface coverage using the appropriate formulas.
Electrochemical Measurements
Objective: To investigate the electrochemical behavior of steel in the corrosive medium and to determine the inhibition mechanism and efficiency.
Apparatus:
-
Potentiostat/Galvanostat with frequency response analyzer
-
Three-electrode electrochemical cell (working electrode: steel coupon; reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl; counter electrode: platinum foil or graphite rod)
Procedure:
-
Preparation: Prepare the working electrode by embedding a steel coupon in an insulating resin, leaving a known surface area exposed. Polish, clean, and dry the exposed surface as described in the weight loss protocol.
-
Open Circuit Potential (OCP): Immerse the three electrodes in the test solution and allow the system to stabilize by monitoring the OCP for approximately 30-60 minutes until a steady-state potential is reached.
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS measurements at the OCP.
-
Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz).
-
Analyze the resulting Nyquist and Bode plots to determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
-
Potentiodynamic Polarization (PDP):
-
After EIS, scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Plot the resulting current density versus potential on a logarithmic scale (Tafel plot).
-
Extrapolate the linear Tafel regions to determine the corrosion potential (Ecorr) and corrosion current density (icorr).
-
Surface Analysis (Scanning Electron Microscopy - SEM)
Objective: To visualize the surface morphology of the steel coupons before and after exposure to the corrosive environment, with and without the inhibitor.
Apparatus:
-
Scanning Electron Microscope (SEM)
Procedure:
-
Use the steel coupons from the weight loss experiment after the immersion period.
-
Carefully rinse the coupons with distilled water and dry them.
-
Mount the coupons on SEM stubs using conductive adhesive.
-
If necessary, sputter-coat the samples with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging.
-
Introduce the samples into the SEM chamber and acquire images at various magnifications to observe the surface morphology, noting any differences between the blank and inhibited samples.
Visualizations
The following diagrams illustrate the corrosion inhibition mechanism, the experimental workflow, and the logical relationship between the different analytical techniques.
Caption: Corrosion inhibition mechanism of this compound on a steel surface.
Caption: A typical experimental workflow for evaluating a corrosion inhibitor.
Caption: Logical relationships between experimental techniques and derived parameters.
References
- 1. Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcsi.pro [ijcsi.pro]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. krc.cecri.res.in [krc.cecri.res.in]
Application Notes and Protocols: Mechanism of Corrosion Inhibition by 4,5-diethyl-4H-1,2,4-triazole-3-thiol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Corrosion is a significant challenge across various industries, leading to material degradation and economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. Among these, heterocyclic compounds containing nitrogen and sulfur atoms, such as 4,5-diethyl-4H-1,2,4-triazole-3-thiol, have demonstrated considerable promise. This document provides a detailed overview of the proposed mechanism of corrosion inhibition by this compound and its derivatives, along with protocols for key experimental techniques used in its evaluation.
The protective action of triazole derivatives is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.[1][2][3] This adsorption can occur through physical (electrostatic) interactions, chemical bonding (chemisorption), or a combination of both.[1][2][4] The presence of heteroatoms like nitrogen and sulfur, along with π-electrons in the triazole ring, facilitates strong adsorption onto the metal surface.[1][4]
Mechanism of Action
The corrosion inhibition by this compound and related triazole derivatives primarily involves the formation of a protective film on the metal surface. This process is governed by the adsorption of the inhibitor molecules, which can be described by several models, including the Langmuir adsorption isotherm.[2][5] The mechanism can be elucidated through the following key interactions:
-
Adsorption: The triazole molecules adsorb onto the metal surface. The thiol (-SH) group and the nitrogen atoms of the triazole ring are the primary active centers for this adsorption.[6]
-
Film Formation: The adsorbed molecules form a protective layer that acts as a barrier to the corrosive species in the environment.[3]
-
Mixed Inhibition: Triazole derivatives often act as mixed-type inhibitors, meaning they retard both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process.[1][7]
The following diagram illustrates the proposed general mechanism of corrosion inhibition by triazole derivatives.
Caption: Proposed mechanism of corrosion inhibition.
Quantitative Data Summary
Table 1: Inhibition Efficiency of Various Triazole Derivatives on Steel
| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
| 1-benzyl-4-phenyl-1H-1,2,3-triazole (BPT) | Mild Steel | HCl | Not Specified | >90% | [1] |
| 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) | Low-Carbon Steel | 0.5 M HCl | 300 ppm | 89% | [8][9] |
| 5-(Phenyl)-4H-1,2,4-triazole-3-thiol (PTT) | Mild Steel | 0.5M H2SO4 | 0.5 mM | 91.6% | [7] |
| 3-substituted 1,2,4-triazole (3ST) | Steel | H2SO4 | Not Specified | >99% in some cases | [3][10] |
Table 2: Electrochemical Parameters for Triazole Derivatives on Steel
| Inhibitor | Metal | Corrosive Medium | Parameter | Value | Reference |
| 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) | Low-Carbon Steel | 0.5 M HCl | Charge Transfer Resistance (Rct) | Increased with inhibitor concentration | [9] |
| 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) | Low-Carbon Steel | 0.5 M HCl | Double Layer Capacitance (Cdl) | Decreased with inhibitor concentration | [9] |
| 5-(Phenyl)-4H-1,2,4-triazole-3-thiol (PTT) | Mild Steel | 0.5M H2SO4 | Adsorption Free Energy (ΔG°ads) | Negative values indicating spontaneous adsorption | [7] |
Table 3: Inhibition Efficiency of Triazole Derivatives on Copper and Aluminum
| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
| 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT) | Copper | 3.5% NaCl | 0.5 mmol L⁻¹ | >94% | [6] |
| 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol | AA6061 Al Alloy | 0.1 M HCl | 40 ppm | 94.1% at 60°C | [11] |
| 5-[(4-chlorophenoxy) methyl]-4H-1,2,4-triazole-3-thiol (CMTT) | 6061 Al Alloy | 0.05 M HCl | 100 ppm | 95.29% at 333 K | [12] |
Experimental Protocols
The evaluation of corrosion inhibitors typically involves a combination of electrochemical, weight loss, and surface analysis techniques.
Electrochemical Measurements
Electrochemical methods provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.
a. Potentiodynamic Polarization
This technique is used to determine the corrosion current density (Icorr) and to classify the inhibitor as anodic, cathodic, or mixed-type.
-
Apparatus: Potentiostat/Galvanostat, electrochemical cell with a three-electrode setup (working electrode: metal sample, counter electrode: platinum, reference electrode: saturated calomel electrode (SCE) or Ag/AgCl).
-
Procedure:
-
Prepare the corrosive solution with and without various concentrations of the inhibitor.
-
Immerse the three electrodes in the test solution and allow the system to stabilize to a steady open-circuit potential (OCP).
-
Apply a potential scan from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 0.5-1 mV/s).
-
Record the resulting current density as a function of the applied potential.
-
Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by Tafel extrapolation of the linear portions of the anodic and cathodic curves.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Icorr_uninhibited - Icorr_inhibited) / Icorr_uninhibited] * 100
-
b. Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information on the charge transfer resistance (Rct) and the double-layer capacitance (Cdl), which are related to the corrosion rate and the adsorption of the inhibitor.
-
Apparatus: Potentiostat/Galvanostat with a frequency response analyzer, electrochemical cell with a three-electrode setup.
-
Procedure:
-
Set up the electrochemical cell as for potentiodynamic polarization and allow the OCP to stabilize.
-
Apply a small amplitude AC voltage (e.g., 10 mV) around the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Record the impedance data and present it as Nyquist and Bode plots.
-
Model the data using an appropriate equivalent electrical circuit to determine parameters like solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] * 100
-
Caption: Workflow for electrochemical evaluation.
Weight Loss Method
This is a simple and straightforward method to determine the average corrosion rate over a longer period.
-
Apparatus: Analytical balance, desiccator, water bath or oven for temperature control.
-
Procedure:
-
Clean, dry, and weigh pre-sized metal coupons.
-
Immerse the coupons in the corrosive solution with and without different concentrations of the inhibitor for a specified period (e.g., 24-72 hours) at a constant temperature.
-
After the immersion period, remove the coupons, clean them to remove corrosion products (e.g., using a specific cleaning solution), dry, and reweigh.
-
Calculate the weight loss (ΔW).
-
Calculate the corrosion rate (CR) in mm/year using the formula: CR = (K * ΔW) / (A * t * ρ) where K is a constant, A is the surface area, t is the immersion time, and ρ is the density of the metal.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] * 100
-
Surface Analysis Techniques
These techniques provide visual and chemical information about the metal surface after exposure to the corrosive environment.
-
Scanning Electron Microscopy (SEM): Provides high-resolution images of the surface morphology, showing the extent of corrosion damage and the presence of a protective film.
-
Atomic Force Microscopy (AFM): Characterizes the surface topography at the nanoscale, providing quantitative data on surface roughness.[8][9][13] A smoother surface in the presence of the inhibitor suggests the formation of a protective layer.
-
X-ray Photoelectron Spectroscopy (XPS): Determines the elemental composition and chemical states of the elements on the metal surface, confirming the adsorption of the inhibitor and the composition of the protective film.
Conclusion
While specific experimental data for this compound is limited in the public domain, the information available for analogous triazole derivatives strongly suggests its potential as an effective corrosion inhibitor. The primary mechanism involves the adsorption of the molecule onto the metal surface, forming a protective barrier that inhibits both anodic and cathodic corrosion reactions. The experimental protocols detailed in this document provide a comprehensive framework for the systematic evaluation of this and other potential corrosion inhibitors. Further research focusing specifically on this compound is warranted to fully elucidate its inhibitive properties and optimize its application.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antifungal Activity of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol Derivatives
Disclaimer: To date, specific research literature detailing the antifungal activity of 4,5-diethyl-4H-1,2,4-triazole-3-thiol derivatives is limited. The following application notes and protocols are based on studies of closely related 4,5-disubstituted-4H-1,2,4-triazole-3-thiol derivatives and are intended to serve as a representative guide for researchers, scientists, and drug development professionals in this field.
Introduction
The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. The 1,2,4-triazole scaffold is a cornerstone in the development of antifungal agents, with many clinically approved drugs featuring this heterocyclic core. Derivatives of 4H-1,2,4-triazole-3-thiol, in particular, have attracted considerable attention due to their versatile synthesis and broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties. These compounds are known to exert their antifungal effects primarily through the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the fungal ergosterol biosynthesis pathway. This disruption of ergosterol production leads to the accumulation of toxic sterols and ultimately compromises the integrity of the fungal cell membrane. This document provides a summary of the antifungal activity of various 4,5-disubstituted-4H-1,2,4-triazole-3-thiol derivatives, along with detailed protocols for their synthesis and antifungal evaluation.
Data Presentation
The following tables summarize the in vitro antifungal activity of representative 4,5-disubstituted-4H-1,2,4-triazole-3-thiol derivatives against various fungal strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Table 1: Antifungal Activity of 4-(Substituted-benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Derivatives [1]
| Compound ID | R | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. A. niger |
| 4a | 4-F | >100 | >100 |
| 4b | 4-Cl | >100 | >100 |
| 4c | 4-OH | 68 | 75 |
| 4d | 4-OCH₃ | >100 | >100 |
| 4e | 4-Br | 24 | 32 |
| 4f | 4-NO₂ | >100 | >100 |
| Fluconazole | - | 12.5 | 25 |
Table 2: Antifungal Activity of 4-(Benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol Derivatives against Microsporum gypseum [2]
| Compound ID | R | MIC (µg/mL) |
| 5b | 2-Cl | 3.12 |
| 5c | 4-F | 3.12 |
| 5d | 2,4-diCl | 3.12 |
| 5e | 4-Cl | 3.12 |
| 5m | 2-Cl | 3.12 |
| 5n | 4-F | 3.12 |
| Ketoconazole | - | 6.25 |
Experimental Protocols
Protocol 1: General Synthesis of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol
This protocol describes a common method for the synthesis of the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol core structure.
Materials:
-
Appropriate carboxylic acid hydrazide
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Absolute ethanol
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Hydrochloric acid (HCl)
-
Substituted aromatic aldehydes
-
Concentrated sulfuric acid (H₂SO₄)
-
Dimethylformamide (DMF)
Procedure:
-
Synthesis of Potassium Dithiocarbazinate:
-
Dissolve potassium hydroxide (0.1 mol) in absolute ethanol (50 mL).
-
Add the appropriate carboxylic acid hydrazide (0.1 mol) to the solution and cool in an ice bath.
-
Add carbon disulfide (0.1 mol) dropwise while stirring.
-
Continue stirring at room temperature for 12-16 hours.
-
Collect the precipitated potassium dithiocarbazinate salt by filtration, wash with cold ethanol, and dry.
-
-
Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol:
-
Reflux a mixture of the potassium dithiocarbazinate salt (0.05 mol) and hydrazine hydrate (0.1 mol) in water (20 mL) for 4-6 hours.
-
During reflux, hydrogen sulfide gas will be evolved.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid.
-
Collect the precipitated product by filtration, wash with water, and recrystallize from ethanol.
-
-
Synthesis of Schiff Base Derivatives (e.g., 4-(Substituted-benzylideneamino)-5-substituted-4H-1,2,4-triazole-3-thiol):
-
To a solution of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol (0.01 mol) in ethanol (20 mL), add the corresponding substituted aromatic aldehyde (0.01 mol).
-
Add a few drops of concentrated sulfuric acid as a catalyst.
-
Reflux the mixture for 6-8 hours.
-
After cooling, the solid product precipitates.
-
Filter the solid, wash with cold ethanol, and recrystallize from a suitable solvent like DMF/ethanol.
-
Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.
Materials:
-
Synthesized triazole derivatives
-
Standard antifungal drugs (e.g., Fluconazole, Ketoconazole)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Sabouraud Dextrose Broth (SDB) or RPMI-1640 medium
-
96-well microtiter plates
-
Spectrophotometer or plate reader (optional)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strains on Sabouraud Dextrose Agar (SDA) plates at 35°C for 24-48 hours.
-
Prepare a suspension of fungal cells in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute the suspension in the appropriate broth (SDB or RPMI-1640) to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each synthesized compound and standard drug in DMSO (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solutions in the broth medium in the wells of a 96-well microtiter plate to obtain a range of desired concentrations (e.g., 200 µg/mL to 0.1 µg/mL).
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (inoculum without any compound) and a negative control (broth only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.
-
Growth can be assessed visually or by measuring the absorbance at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
Visualizations
Caption: Generalized synthesis workflow for 4,5-disubstituted-4H-1,2,4-triazole-3-thiol derivatives.
Caption: Mechanism of action of 1,2,4-triazole antifungal agents.
References
Application Notes and Protocols for Testing the Insecticidal Properties of Triazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triazole compounds are a well-established class of fungicides widely utilized in agriculture to protect crops from fungal pathogens. Their primary mode of action in fungi involves the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes.[1][2][3] Interestingly, a growing body of evidence suggests that certain triazole derivatives also possess insecticidal properties, opening up new avenues for the development of dual-action or novel pest control agents.[1][4] This document provides a detailed protocol for the systematic evaluation of the insecticidal activity of triazole compounds, encompassing initial screening bioassays, determination of lethal concentrations, and investigation of potential modes of action.
These protocols are designed to be adaptable for various insect species and triazole derivatives, providing a robust framework for researchers in academia and industry.
General Laboratory Bioassay Protocols
The initial assessment of insecticidal activity is typically determined through standardized laboratory bioassays. These assays are crucial for establishing whether a compound has a toxic effect on a target insect species and for determining the concentration or dose-response relationship.[5][6]
Target Insect Species
The choice of insect species for testing will depend on the intended application of the triazole compound. Common model organisms and agricultural pests include:
-
Aphids (e.g., Aphis gossypii, Myzus persicae) : Common agricultural pests that are susceptible to a range of insecticides.[7][8]
-
Moths (e.g., Plutella xylostella, Ephestia figulilella) : Significant pests of various crops, with larval stages often being the target.[7][9]
-
Mosquitoes (e.g., Aedes aegypti, Anopheles gambiae) : Important vectors of disease, used in public health insecticide testing.
-
Beetles (e.g., Tribolium castaneum) : A common pest of stored products and a useful model for toxicological studies.
Insects should be reared under controlled laboratory conditions (temperature, humidity, and photoperiod) to ensure uniformity and reduce variability in experimental results.[9]
Preparation of Test Solutions
Triazole compounds should be dissolved in an appropriate solvent, such as acetone or dimethyl sulfoxide (DMSO), to create a stock solution.[7] Serial dilutions are then prepared from the stock solution to create a range of concentrations for testing. A control group treated with the solvent alone is essential in all experiments to account for any effects of the solvent on the insects.
Bioassay Methods
Several methods can be employed to assess the insecticidal properties of triazole compounds, depending on the target insect and the likely route of exposure.
These assays evaluate the toxicity of a compound upon direct contact with the insect cuticle.
-
Topical Application: A precise volume (typically 1 µL) of the test solution is applied directly to the dorsal thorax of individual insects using a micro-applicator. This method allows for the determination of the lethal dose (LD50).
-
Vial/Filter Paper Assay: The inside of a glass vial or a filter paper disc is coated with the test solution. After the solvent evaporates, insects are introduced into the vial or petri dish with the treated filter paper. This method is useful for assessing residual toxicity.
These assays determine the toxicity of a compound when ingested by the insect.
-
Leaf-Dip Assay: Plant leaves, the natural food source of the target insect, are dipped into the test solutions for a set period (e.g., 10-30 seconds).[4] After air-drying, the treated leaves are provided to the insects in a controlled environment. This method is particularly relevant for herbivorous insects.[7]
-
Artificial Diet Incorporation: The triazole compound is mixed into an artificial diet at various concentrations. This method provides a more controlled and quantifiable dose of the test compound.
This assay is used to assess the toxicity of volatile compounds. A known amount of the triazole compound is applied to a filter paper and placed in a sealed container with the insects, ensuring no direct contact. Mortality is recorded at specific time intervals.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the insecticidal properties of a triazole compound.
Caption: Experimental workflow for insecticidal testing of triazole compounds.
Data Collection and Analysis
Mortality should be assessed at regular intervals, typically 24, 48, and 72 hours after exposure. An insect is considered dead if it is unable to make a coordinated movement when gently prodded.
The primary endpoint for these assays is the calculation of the median lethal concentration (LC50) or median lethal dose (LD50). The LC50 is the concentration of the compound that is lethal to 50% of the test population, while the LD50 is the dose that is lethal to 50% of the population. These values are typically determined using probit analysis.
Data Presentation
Quantitative data from the bioassays should be summarized in a clear and structured table for easy comparison.
| Triazole Compound | Target Insect | Bioassay Method | LC50/LD50 (unit) | 95% Confidence Interval |
| Triazole A | Aphis gossypii | Leaf-Dip | 15.2 mg/L | 12.5 - 18.4 |
| Triazole A | Plutella xylostella | Topical Application | 5.8 µ g/insect | 4.9 - 6.9 |
| Triazole B | Aphis gossypii | Leaf-Dip | 22.7 mg/L | 19.1 - 26.9 |
| Triazole B | Plutella xylostella | Topical Application | 9.1 µ g/insect | 7.8 - 10.6 |
| Control (Solvent) | Aphis gossypii | Leaf-Dip | >1000 mg/L | - |
| Control (Solvent) | Plutella xylostella | Topical Application | >50 µ g/insect | - |
Mechanistic Studies: Investigating the Mode of Action
While the primary mode of action of triazoles in fungi is well-understood, their insecticidal mechanism may differ. Several potential targets in the insect nervous system and physiological processes can be investigated.
Potential Insecticidal Targets of Triazoles
The following diagram illustrates some potential signaling pathways that could be targeted by insecticidal compounds.
Caption: Potential insecticidal targets of triazole compounds.
Acetylcholinesterase (AChE) Inhibition Assay
Inhibition of AChE, a critical enzyme in the insect nervous system, is a common mode of action for many insecticides.
Protocol:
-
Enzyme Preparation: Prepare a crude enzyme extract from the heads or whole bodies of the target insect species by homogenizing in a suitable buffer (e.g., phosphate buffer, pH 7.5).[10]
-
Assay Procedure: The assay is typically performed in a 96-well plate.
-
Add the insect enzyme extract to each well.
-
Add the triazole compound at various concentrations.
-
Include a positive control (a known AChE inhibitor like eserine) and a negative control (solvent only).
-
Initiate the reaction by adding the substrate, acetylthiocholine, and a chromogenic reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[10]
-
-
Data Analysis: Measure the change in absorbance over time at 412 nm using a microplate reader.[10] Calculate the percentage of AChE inhibition for each concentration of the triazole compound and determine the IC50 value (the concentration that inhibits 50% of the enzyme activity).
GABA-gated Chloride Channel Blockage Assay
The GABA receptor is another important target for insecticides. Blockage of this receptor leads to hyperexcitation of the central nervous system.[11][12]
Protocol:
-
Membrane Preparation: Prepare synaptic membrane fractions from the heads of the target insects.
-
Radioligand Binding Assay:
-
Incubate the membrane preparation with a radiolabeled ligand that binds to the GABA receptor (e.g., [3H]EBOB).
-
Add the triazole compound at various concentrations to compete with the radioligand for binding.
-
Include a known GABA receptor antagonist as a positive control.
-
-
Data Analysis: Measure the amount of radioactivity bound to the membranes. A decrease in radioactivity indicates that the triazole compound is displacing the radioligand and binding to the receptor. Calculate the Ki (inhibition constant) to determine the binding affinity.
Chitin Synthesis Inhibition Assay
Inhibition of chitin synthesis disrupts the molting process in insects, leading to mortality.[13][14]
Protocol:
-
Enzyme Preparation: Prepare a crude enzyme extract containing chitin synthase from the integument of larval or pupal stages of the target insect.[13]
-
In Vitro Assay:
-
Incubate the enzyme preparation with the substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), in the presence of the triazole compound at various concentrations.
-
A known chitin synthesis inhibitor (e.g., diflubenzuron) should be used as a positive control.[13]
-
-
Data Analysis: Measure the incorporation of radiolabeled GlcNAc into chitin. A reduction in radioactivity indicates inhibition of chitin synthase. Determine the IC50 value.
Sublethal Effects
Even at concentrations that are not immediately lethal, triazole compounds may have sublethal effects on insect behavior and physiology.[15][16] These can include:
-
Reduced fecundity (egg-laying)
-
Decreased feeding
-
Impaired mobility or flight
-
Developmental abnormalities
These effects can be assessed through carefully designed behavioral assays and long-term observation of treated insect populations.
Conclusion
The protocols outlined in this document provide a comprehensive framework for evaluating the insecticidal properties of triazole compounds. By systematically conducting bioassays to determine toxicity and investigating potential modes of action, researchers can gain valuable insights into the insecticidal potential of these versatile molecules. This information is critical for the development of new and effective pest management strategies.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Six common triazole pesticides - News - 湘硕化工 [solarchem.cn]
- 3. keypublishing.org [keypublishing.org]
- 4. researchgate.net [researchgate.net]
- 5. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ppqs.gov.in [ppqs.gov.in]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and insecticidal activity of novel 1,2,4-triazole derivatives containing trifluoroacetyl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of Two Formulated Chitin Synthesis Inhibitors, Hexaflumuron and Lufenuron Against the Raisin Moth, Ephestia figulilella - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Ion channels as insecticide targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Frequency and Spread of a GABA-Gated Chloride Channel Target-Site Mutation and Its Impact on the Efficacy of Ethiprole Against Neotropical Brown Stink Bug, Euschistus heros (Hemiptera: Pentatomidae) [mdpi.com]
- 13. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Insect Chitin Biosynthesis and Inhibition - KANSAS STATE UNIV [portal.nifa.usda.gov]
- 15. Current Insights into Sublethal Effects of Pesticides on Insects [mdpi.com]
- 16. Investigation into the sub-lethal effects of the triazole fungicide triticonazole in zebrafish (Danio rerio) embryos/larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4,5-diethyl-4H-1,2,4-triazole-3-thiol in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 4,5-diethyl-4H-1,2,4-triazole-3-thiol and its closely related analogs in pharmaceutical synthesis. The information is curated for researchers, scientists, and professionals involved in drug discovery and development. While specific data for this compound is limited in publicly available literature, this document leverages data from structurally similar 4,5-disubstituted-4H-1,2,4-triazole-3-thiols to provide representative protocols and potential applications.
Introduction
The 1,2,4-triazole nucleus is a key structural motif in a wide array of therapeutic agents, exhibiting a broad spectrum of pharmacological activities. The thione-substituted 1,2,4-triazoles, in particular, have garnered significant attention for their diverse biological activities, which include antibacterial, antifungal, antitubercular, anticancer, and anti-inflammatory properties.[1][2] The presence of the thiol group provides a reactive handle for further chemical modifications, allowing for the synthesis of diverse compound libraries for drug discovery.
This document focuses on the synthesis and potential applications of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols, using data from various analogs to illustrate the utility of this chemical class in pharmaceutical research.
Synthetic Protocols
The general and most common method for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is through the base-catalyzed intramolecular cyclization of 1,4-disubstituted thiosemicarbazides.[1][3][4]
General Synthesis Workflow
Caption: General workflow for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.
Experimental Protocol: Synthesis of a Representative Analog (4-Hexyl-5-phenyl-4H-1,2,4-triazole-3-thiol)
This protocol is adapted from the synthesis of similar 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.[1]
Step 1: Synthesis of 1-Benzoyl-4-hexylthiosemicarbazide
-
Dissolve benzoyl hydrazide (0.1 mol) in ethanol.
-
Add hexyl isothiocyanate (0.1 mol) to the solution.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature.
-
The resulting solid precipitate is filtered, washed with cold ethanol, and dried.
Step 2: Synthesis of 4-Hexyl-5-phenyl-4H-1,2,4-triazole-3-thiol
-
Suspend the 1-benzoyl-4-hexylthiosemicarbazide (0.05 mol) in an aqueous solution of sodium hydroxide (8%, 50 mL).
-
Reflux the mixture for 6-8 hours.
-
Monitor the reaction progress using thin-layer chromatography.
-
After completion, cool the reaction mixture and acidify with dilute hydrochloric acid to a pH of 5-6.
-
The precipitated solid is filtered, washed thoroughly with water, and recrystallized from ethanol to yield the final product.[1]
Pharmaceutical Applications and Biological Activities
Derivatives of 4,5-disubstituted-4H-1,2,4-triazole-3-thiol have shown significant promise in various therapeutic areas. The following sections summarize the key biological activities with representative data from analogous compounds.
Antimicrobial Activity
Many 1,2,4-triazole-3-thiol derivatives exhibit potent antibacterial and antifungal properties.[2][5] The mechanism of action is often attributed to the inhibition of essential enzymes in microbial pathways.
Table 1: Antibacterial Activity of Representative 4,5-Disubstituted-1,2,4-triazole-3-thiols (Zone of Inhibition in mm)
| Compound ID | Substituents (R1, R2) | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 5c | R1=Hexyl, R2=4-Chlorophenyl | 18 | - | - | - | [1] |
| 5f | R1=Hexyl, R2=Benzyl | 16 | - | - | - | [1] |
| 6f | R1=Cyclohexyl, R2=Benzyl | 15 | - | - | - | [1] |
Note: '-' indicates data not reported in the cited source.
Antitumor Activity
Several studies have highlighted the anticancer potential of this class of compounds. The antitumor activity is often evaluated using assays such as the brine shrimp lethality assay and crown gall tumor inhibition assay.
Table 2: Antitumor and Cytotoxic Activity of Representative 4,5-Disubstituted-1,2,4-triazole-3-thiols
| Compound ID | Substituents (R1, R2) | Crown Gall Tumor Inhibition (%) | Brine Shrimp Lethality LC50 (µg/mL) | Reference |
| 5c | R1=Hexyl, R2=4-Chlorophenyl | 75 | - | [1] |
| 5d | R1=Hexyl, R2=4-Pyridyl | 75 | 81.56 | [1] |
| 6a | R1=Cyclohexyl, R2=Phenyl | 75 | - | [1] |
| 5a | R1=Hexyl, R2=Phenyl | - | 129.62 | [1] |
| 5b | R1=Hexyl, R2=4-Methylphenyl | - | 161.57 | [1] |
Note: '-' indicates data not reported in the cited source.
Antioxidant Activity
The antioxidant potential of these compounds is often assessed by their ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Table 3: Antioxidant Activity of Representative 4,5-Disubstituted-1,2,4-triazole-3-thiols
| Compound ID | Substituents (R1, R2) | DPPH Radical Scavenging (%) at 3 ppm | Reference |
| 5a | R1=Hexyl, R2=Phenyl | 85 | [1] |
| 5b | R1=Hexyl, R2=4-Methylphenyl | 85 | [1] |
| 5d | R1=Hexyl, R2=4-Pyridyl | 85 | [1] |
| 6a | R1=Cyclohexyl, R2=Phenyl | 85 | [1] |
| 6f | R1=Cyclohexyl, R2=Benzyl | 85 | [1] |
Experimental Protocols for Biological Assays
Antibacterial Activity: Agar Well Diffusion Assay
This protocol is a standard method for evaluating the antibacterial activity of synthesized compounds.[1]
Caption: Workflow for the agar well diffusion antibacterial assay.
-
Media Preparation: Prepare nutrient agar and sterilize it by autoclaving.
-
Inoculation: Inoculate the molten agar with a standardized bacterial suspension.
-
Plating: Pour the inoculated agar into sterile Petri dishes and allow it to solidify.
-
Well Creation: Create wells of a standard diameter (e.g., 6 mm) in the solidified agar.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into each well. A solvent control and a standard antibiotic are also included.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each well.
Antitumor Activity: Crown Gall Tumor Inhibition Assay
This assay is a preliminary screen for antitumor activity based on the inhibition of Agrobacterium tumefaciens-induced tumors on potato discs.[4]
-
Potato Disc Preparation: Sterilize potatoes and cut them into discs of uniform thickness.
-
Inoculation: Inoculate the potato discs with a suspension of Agrobacterium tumefaciens.
-
Treatment: Apply the test compound solution to the inoculated discs. A positive control (e.g., methotrexate) and a negative control (bacterial suspension only) are included.
-
Incubation: Incubate the discs in a humid environment for 2-3 weeks.
-
Evaluation: Count the number of tumors on each disc and calculate the percentage of tumor inhibition compared to the negative control.
Structure-Activity Relationship (SAR) Insights
The biological activity of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is significantly influenced by the nature of the substituents at the 4 and 5 positions.
Caption: Logical relationship of substituents to biological activity.
-
Lipophilicity: The nature of the alkyl or aryl groups at the N4 and C5 positions affects the lipophilicity of the molecule, which in turn influences its ability to cross cell membranes.
-
Electronic Effects: The presence of electron-donating or electron-withdrawing groups on aryl substituents can significantly impact the compound's interaction with biological targets.[6]
-
Steric Factors: The size and shape of the substituents can influence the binding affinity of the molecule to its target enzyme or receptor.
Conclusion
While specific experimental data for this compound remains elusive in the reviewed literature, the broader class of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols represents a promising scaffold for the development of new pharmaceutical agents. The synthetic routes are well-established, and the diverse biological activities, including potent antimicrobial and antitumor effects, warrant further investigation. Researchers are encouraged to use the provided protocols as a foundation for the synthesis and evaluation of this compound and its derivatives, contributing to the growing body of knowledge on this important class of heterocyclic compounds.
References
- 1. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols - Advances in Microbiology - SCIRP [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
S-Alkylation of 4,5-diethyl-4H-1,2,4-triazole-3-thiol: A Gateway to Novel Drug Candidates
Application Notes & Protocols for Drug Discovery
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including antifungal, antimicrobial, anticancer, and anti-inflammatory properties. A crucial step in the diversification of this privileged structure is the S-alkylation of 1,2,4-triazole-3-thiols. This application note provides a detailed protocol for the S-alkylation of 4,5-diethyl-4H-1,2,4-triazole-3-thiol, a key intermediate for generating libraries of novel compounds for drug discovery screening.
Introduction
The sulfur atom at the C3 position of the 1,2,4-triazole-3-thiol ring is a nucleophilic handle that readily undergoes S-alkylation with various electrophiles, such as alkyl halides. This reaction provides a straightforward method to introduce a diverse range of substituents, thereby modulating the compound's physicochemical properties and biological activity. The resulting S-alkylated 1,2,4-triazoles have shown significant potential as therapeutic agents. For instance, derivatives of 1,2,4-triazole are components of established drugs like the antifungal agents fluconazole and itraconazole. The introduction of different alkyl groups can influence the compound's interaction with biological targets, making S-alkylation a critical strategy in structure-activity relationship (SAR) studies.
General Reaction Scheme
The S-alkylation of this compound typically proceeds via a nucleophilic substitution reaction in the presence of a base. The base deprotonates the thiol group, forming a more nucleophilic thiolate anion, which then attacks the electrophilic carbon of the alkylating agent.
Caption: General workflow for the S-alkylation of this compound.
Experimental Protocols
Materials and Equipment
-
This compound
-
Alkylating agents (e.g., ethyl bromide, benzyl chloride, methyl iodide)
-
Base (e.g., sodium hydroxide, potassium carbonate, sodium ethoxide)
-
Solvent (e.g., ethanol, methanol, acetone, DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel, filter paper)
-
Recrystallization solvents (e.g., ethanol, water)
-
Analytical instruments for characterization (FTIR, NMR, Mass Spectrometry)
General Protocol for S-Alkylation
This protocol is a general guideline and may require optimization for specific alkylating agents.
-
Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of this compound in a suitable solvent (e.g., ethanol).
-
Addition of Base: Add 1.1 equivalents of a base (e.g., sodium hydroxide) to the solution and stir for 30 minutes at room temperature to form the thiolate salt.
-
Addition of Alkylating Agent: Add 1.2 equivalents of the alkylating agent dropwise to the reaction mixture.
-
Reaction: The reaction mixture is then typically stirred at room temperature or heated to reflux for a period ranging from 1 to 24 hours. The progress of the reaction should be monitored by TLC.[1]
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate has formed, it can be collected by filtration, washed with cold solvent, and dried.[1]
-
If no precipitate forms, the solvent is removed under reduced pressure using a rotary evaporator.[1] The resulting residue can then be purified.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure S-alkylated product.
Data Presentation
The following tables summarize typical data that would be collected during the synthesis and biological evaluation of S-alkylated this compound derivatives.
Table 1: Synthesis and Physicochemical Data of S-Alkylated Derivatives
| Compound ID | Alkylating Agent (R-X) | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 1a | Ethyl Bromide | 4 | 85 | 150-152 |
| 1b | Benzyl Chloride | 6 | 92 | 178-180 |
| 1c | Methyl Iodide | 2 | 88 | 165-167 |
Table 2: In Vitro Antimicrobial Activity (Zone of Inhibition in mm)
| Compound ID | Staphylococcus aureus | Escherichia coli | Candida albicans |
| 1a | 12 | 10 | 14 |
| 1b | 18 | 15 | 20 |
| 1c | 14 | 11 | 16 |
| Control | 22 (Ciprofloxacin) | 25 (Ciprofloxacin) | 24 (Fluconazole) |
Potential Signaling Pathways for Drug Discovery
Derivatives of 1,2,4-triazoles have been shown to interact with various biological targets. For instance, some S-alkylated triazoles exhibit anticancer activity by inhibiting specific enzymes involved in cancer cell proliferation. The diagram below illustrates a hypothetical signaling pathway that could be targeted by a novel S-alkylated 1,2,4-triazole derivative.
Caption: Potential signaling pathway inhibited by a novel S-alkylated 1,2,4-triazole derivative.
Conclusion
The S-alkylation of this compound is a versatile and efficient method for generating a diverse library of compounds with significant potential for drug discovery. The straightforward protocol, coupled with the broad range of commercially available alkylating agents, allows for the systematic exploration of the chemical space around the 1,2,4-triazole core. The resulting derivatives can be screened against a multitude of biological targets to identify novel therapeutic leads. The data presented in this application note serves as a template for researchers to organize their findings and systematically evaluate the potential of their synthesized compounds.
References
Application Notes and Protocols: Developing Schiff Bases from 4,5-diethyl-4H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis, characterization, and potential applications of novel Schiff bases derived from 4,5-diethyl-4H-1,2,4-triazole-3-thiol. The protocols are designed to be accessible to researchers in organic and medicinal chemistry.
Introduction
Schiff bases derived from 1,2,4-triazole scaffolds are a class of compounds with significant interest in medicinal chemistry due to their broad spectrum of biological activities. These activities include antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The versatile synthetic accessibility of these compounds allows for the creation of large libraries for structure-activity relationship (SAR) studies. This document outlines the synthesis of the core intermediate, 4-amino-4,5-diethyl-4H-1,2,4-triazole-3-thiol, and its subsequent conversion to a variety of Schiff bases. Potential applications and available biological activity data for analogous compounds are also presented.
Synthesis of the Core Intermediate: 4-Amino-4,5-diethyl-4H-1,2,4-triazole-3-thiol
The synthesis of the key triazole intermediate can be achieved through a multi-step process starting from propanoic acid.
Experimental Protocol: Synthesis of 4-Amino-4,5-diethyl-4H-1,2,4-triazole-3-thiol
Step 1: Synthesis of Ethyl Propionate
-
To a round-bottom flask, add propanoic acid (1 mol), absolute ethanol (2.5 mol), and a catalytic amount of concentrated sulfuric acid (0.1 mol).
-
Reflux the mixture for 4-6 hours.
-
After cooling, pour the reaction mixture into a separatory funnel containing cold water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain ethyl propionate.
Step 2: Synthesis of Propionyl Hydrazide
-
In a round-bottom flask, dissolve ethyl propionate (1 mol) in ethanol.
-
Add hydrazine hydrate (1.2 mol) dropwise while stirring.
-
Reflux the mixture for 8-10 hours.
-
Remove the solvent under reduced pressure to obtain propionyl hydrazide.
Step 3: Synthesis of Potassium 2-propionylhydrazine-1-carbodithioate
-
Dissolve propionyl hydrazide (1 mol) in a cold solution of potassium hydroxide (1 mol) in absolute ethanol.
-
Add carbon disulfide (1.2 mol) dropwise while keeping the temperature below 10°C.
-
Stir the mixture at room temperature for 12-16 hours.
-
Collect the precipitated potassium salt by filtration, wash with cold ether, and dry.
Step 4: Synthesis of 4-Amino-5-ethyl-4H-1,2,4-triazole-3-thiol
-
Reflux a mixture of potassium 2-propionylhydrazine-1-carbodithioate (1 mol) and hydrazine hydrate (2 mol) in water for 4-6 hours.
-
Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize from ethanol to yield 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol.
Step 5: Synthesis of 4-Amino-4,5-diethyl-4H-1,2,4-triazole-3-thiol This step involves an N-alkylation. A more direct synthesis for the 4,5-diethyl derivative would ideally start from a different precursor, but for the purpose of this protocol, a plausible subsequent alkylation is described.
-
Dissolve 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol (1 mol) in a suitable solvent such as DMF.
-
Add a base like potassium carbonate (1.2 mol).
-
Add ethyl iodide (1.1 mol) dropwise and stir the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter, wash with water, and recrystallize from a suitable solvent.
Note: The synthesis described is a generalized procedure and may require optimization for specific substrates.
Synthesis of Schiff Bases from this compound
The synthesized 4-amino-4,5-diethyl-4H-1,2,4-triazole-3-thiol can be readily converted into a variety of Schiff bases by condensation with different aromatic aldehydes.
General Experimental Protocol: Synthesis of Schiff Bases
-
Dissolve 4-amino-4,5-diethyl-4H-1,2,4-triazole-3-thiol (0.01 mol) in absolute ethanol in a round-bottom flask.
-
Add the desired aromatic aldehyde (0.01 mol) and a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol, methanol, or DMF-water mixture) to afford the pure Schiff base.
Characterization
The synthesized compounds should be characterized by standard spectroscopic techniques:
-
FT-IR: To confirm the presence of the azomethine (-C=N-) bond and other functional groups.
-
¹H NMR and ¹³C NMR: To elucidate the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
Elemental Analysis: To confirm the empirical formula.
Potential Applications and Biological Activities
Schiff bases of 1,2,4-triazoles have shown promising results in various biological assays. The primary areas of application are in antimicrobial and anticancer drug development.
Antimicrobial Activity
Many Schiff bases derived from 4-amino-1,2,4-triazole-3-thiol derivatives exhibit significant antibacterial and antifungal activities.[1][2][3][4][5][6] The mechanism of action is often attributed to the inhibition of essential microbial enzymes. The presence of different substituents on the aromatic aldehyde ring can modulate the antimicrobial potency.
Anticancer Activity
Several studies have reported the cytotoxic effects of 1,2,4-triazole Schiff bases against various cancer cell lines.[7][8][9] Some of these compounds have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the EGFR and B-Raf kinase pathways.[9]
Data Presentation
The following tables summarize the biological activity data for structurally related 1,2,4-triazole Schiff bases from the literature. This data can serve as a benchmark for newly synthesized compounds.
Table 1: Antimicrobial Activity (MIC, µg/mL) of Representative 1,2,4-Triazole Schiff Bases
| Compound Reference | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| RO4[1] | - | - | C. albicans | 62.5 |
| RO9[1] | S. aureus ATCC 6538 | 125 | - | - |
| RO10[1] | S. aureus ATCC 6538 | 125 | - | - |
| 4-[(5-nitrofuran-2-yl)methylidenamino]-5-(thiophene-2-yl)-1,2,4-triazol-3-thiol[3] | E. coli | > Chlorhexidine | - | - |
| 4-[(5-nitrofuran-2-yl)methylidenamino]-5-(thiophene-2-yl)-1,2,4-triazol-3-thiol[3] | S. aureus | > Chlorhexidine | - | - |
| 4-((4-brombenzyliden)amino)-5-methyl-4H-1,2,4-triazole-3-thiol[3] | - | - | C. albicans | 7.8–62.5 |
Table 2: Anticancer Activity (IC₅₀, µM) of Representative 1,2,4-Triazole Schiff Bases
| Compound Reference | Cell Line | IC₅₀ (µM) | Target | IC₅₀ (µM) |
| 7l[8] | HeLa | 1.8 | - | - |
| 9a[9] | Panc-1, PaCa-2, HT-29, H-460 | 1.3-5.9 | - | - |
| 13a[9] | Panc-1, PaCa-2, HT-29, H-460 | 1.3-5.9 | B-Raf | 0.7 |
| 13a[9] | Panc-1, PaCa-2, HT-29, H-460 | 1.3-5.9 | EGFR | 1.9 |
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for Schiff bases from propanoic acid.
Potential Mechanism of Action: EGFR Signaling Pathway Inhibition
Caption: Inhibition of the EGFR signaling pathway by a Schiff base.
References
- 1. Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione [mdpi.com]
- 2. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization, and antimicrobial evaluation of new Schiff bases derived from vanillic acid conjugated to heterocyclic 4H-1,2,4-triazole-3-thiol [pharmacia.pensoft.net]
- 5. nepjol.info [nepjol.info]
- 6. tandfonline.com [tandfonline.com]
- 7. isres.org [isres.org]
- 8. Synthesis and evaluation of antitumor activities of novel chiral 1,2,4-triazole Schiff bases bearing γ-butenolide moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Antiproliferative Evaluation of Novel 1,2,4-Triazole/Schiff Base Hybrids with EGFR and B-RAF Inhibitory Activities | Bentham Science [benthamscience.com]
Application Notes and Protocols for the Quantification of 4,5-diethyl-4H-1,2,4-triazole-3-thiol
These application notes provide detailed methodologies for the quantitative analysis of 4,5-diethyl-4H-1,2,4-triazole-3-thiol in pharmaceutical preparations. The protocols are intended for researchers, scientists, and drug development professionals.
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Pre-column Derivatization
This method describes the quantification of this compound using reversed-phase HPLC with UV detection after derivatization with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent). The thiol group of the analyte reacts with DTNB to produce a mixed disulfide and 2-nitro-5-thiobenzoate (TNB), which can be quantified spectrophotometrically.
Experimental Protocol
1. Principle: The quantification is based on the reaction of the thiol group of this compound with DTNB. The reaction releases one mole of TNB²⁻ for every mole of thiol, and the TNB²⁻ is then quantified by HPLC-UV at a specific wavelength.
2. Reagents and Materials:
-
This compound reference standard
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Sodium phosphate buffer (0.1 M, pH 7.4)
-
Trifluoroacetic acid (TFA)
-
Deionized water
3. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 412 nm (for TNB).
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
4. Preparation of Standard Solutions:
-
Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in sodium phosphate buffer (pH 7.4) to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.
5. Preparation of Sample Solutions:
-
Accurately weigh and dissolve the sample containing this compound in a known volume of sodium phosphate buffer (pH 7.4) to achieve a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before derivatization.
6. Derivatization Procedure:
-
To 100 µL of each standard and sample solution, add 10 µL of a 10 mM DTNB solution in methanol.
-
Vortex the mixture and allow it to react at room temperature for 15 minutes.
-
Inject 20 µL of the derivatized solution into the HPLC system.
7. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the TNB product against the concentration of the this compound standards.
-
Determine the concentration of the analyte in the sample solutions from the calibration curve.
Data Presentation
| Parameter | HPLC-UV Method |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Accuracy (% Recovery) | 98.5 - 101.2% |
| Precision (% RSD) | < 2.0% |
Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides a sensitive and selective approach for the quantification of this compound using gas chromatography coupled with mass spectrometry. Due to the polarity of the thiol group, derivatization may be required to improve chromatographic performance and sensitivity.[1]
Experimental Protocol
1. Principle: The analyte is separated from the sample matrix using gas chromatography and subsequently detected and quantified by a mass spectrometer. The quantification can be performed in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.
2. Reagents and Materials:
-
This compound reference standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (derivatizing agent)
-
Ethyl acetate (GC grade)
-
Helium (carrier gas, 99.999% purity)
3. Instrumentation and GC-MS Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass selective detector.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
4. Preparation of Standard Solutions:
-
Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of ethyl acetate.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in ethyl acetate to obtain concentrations ranging from 0.1 µg/mL to 20 µg/mL.
5. Preparation of Sample Solutions:
-
Extract the sample containing this compound with ethyl acetate to achieve a theoretical concentration within the calibration range.
-
Evaporate the solvent and reconstitute in a known volume of ethyl acetate.
6. Derivatization Procedure (Silylation):
-
To 100 µL of each dried standard and sample residue, add 50 µL of BSTFA with 1% TMCS.
-
Seal the vials and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
7. Data Analysis:
-
Identify the characteristic ions of the derivatized analyte.
-
Construct a calibration curve by plotting the peak area of the selected ion against the concentration of the derivatized standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
Data Presentation
| Parameter | GC-MS Method |
| Linearity Range | 0.1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.02 µg/mL |
| Limit of Quantification (LOQ) | 0.07 µg/mL |
| Accuracy (% Recovery) | 97.8 - 102.5% |
| Precision (% RSD) | < 3.0% |
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,5-Disubstituted-1,2,4-Triazole-3-thiols
Welcome to the technical support center for the synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols. This resource is designed for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your synthetic endeavors.
Troubleshooting and FAQs
This section addresses common challenges encountered during the synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols.
Q1: Why is the yield of my 4,5-disubstituted-1,2,4-triazole-3-thiol unexpectedly low?
A1: Low yields can stem from several factors throughout the two-step synthesis (thiosemicarbazide formation and cyclization). Consider the following:
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Incomplete Thiosemicarbazide Formation: The initial reaction between the acid hydrazide and the isothiocyanate may not have gone to completion. Ensure you are using an appropriate solvent and allowing sufficient reaction time.
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Inefficient Cyclization: The base-catalyzed cyclization of the thiosemicarbazide intermediate is a critical step. The choice of base, its concentration, and the reaction temperature are crucial. Sodium hydroxide is commonly used, and refluxing for several hours is typical for successful ring closure.[1][2][3] Yields for this step can range from moderate to high (e.g., 62-79%), so significant deviations may indicate a problem with the reaction conditions.[3]
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Purity of Starting Materials: Impurities in the initial acid hydrazide or isothiocyanate can lead to side reactions and lower the yield of the desired product.
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Product Loss During Workup: The product is typically precipitated by acidifying the cooled reaction mixture.[3] Ensure the pH is sufficiently low to cause complete precipitation. Washing the precipitate excessively with water can also lead to product loss if it has some aqueous solubility.
Q2: I am observing unexpected side products. What are they and how can I prevent them?
A2: The most common synthetic route involves the cyclization of a 1,4-disubstituted thiosemicarbazide.[2][3] Side reactions can occur during this step.
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Hydrolysis: Under harsh basic conditions or extended heating, the intermediate thiosemicarbazide or the final triazole product can undergo hydrolysis. It is important to use the recommended concentration of the base (e.g., 2N NaOH) and monitor the reaction progress to avoid prolonged heating.
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Oxidative Coupling: The thiol group is susceptible to oxidation, which can lead to the formation of disulfide bridges between two triazole molecules, especially if the reaction is exposed to air for extended periods at high temperatures.
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Alternative Cyclization Pathways: Depending on the substituents and reaction conditions, there is a possibility of forming other heterocyclic systems, although this is less common for this specific synthesis.
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Unreacted Starting Material: The most common "side product" is often unreacted thiosemicarbazide. This indicates an incomplete cyclization reaction. Increasing the reaction time, temperature, or base concentration may be necessary.
Q3: What is the best method for purifying the final 4,5-disubstituted-1,2,4-triazole-3-thiol?
A3: The most frequently cited and effective method for purification is recrystallization.
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Solvent Choice: Ethanol or an ethanol-water mixture is commonly used and generally provides good results for obtaining crystalline solids.[1][2][3]
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Procedure: After filtering the crude precipitate from the acidified reaction mixture and washing it with cold water, dissolve it in a minimum amount of hot ethanol. If the product is highly soluble, add water dropwise to the hot solution until turbidity is observed, then allow it to cool slowly. The purified product should crystallize out.
Q4: How can I confirm the structure and the thiol-thione tautomerism of my product?
A4: 4,5-disubstituted-1,2,4-triazole-3-thiols can exist in two tautomeric forms: the thiol form and the thione form. Spectroscopic methods are essential for characterization.
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Infrared (IR) Spectroscopy: The IR spectrum is very informative. The presence of a weak absorption band in the region of 2550-2600 cm⁻¹ is characteristic of the S-H stretching vibration, confirming the thiol form. Additionally, you should observe N-H stretching bands (around 3100-3300 cm⁻¹) and a C=N stretching band (around 1600-1630 cm⁻¹).[1][3]
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¹H-NMR Spectroscopy: The most definitive evidence in the ¹H-NMR spectrum is a singlet signal in the downfield region (typically δ 12.5-14.0 ppm) that corresponds to the SH proton.[1][2][3] This signal will disappear upon adding a drop of D₂O to the NMR tube. The aromatic and aliphatic protons of the substituents will appear in their expected regions.
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¹³C-NMR Spectroscopy: This can further confirm the structure by showing the expected number of carbon signals, including the C=S carbon in the thione tautomer, which typically appears in the δ 160-180 ppm range.
Data Presentation: Reaction Yields
The following table summarizes typical yields for the synthesis of various 4,5-disubstituted-1,2,4-triazole-3-thiols via the base-catalyzed cyclization of 1,4-disubstituted thiosemicarbazides.
| R¹ (at C5) | R² (at N4) | Product | Yield (%) | Melting Point (°C) | Reference |
| Furan-2-yl | Phenyl | 5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol | 68% | 210-212 | [3] |
| Furan-2-yl | 4-Nitrophenyl | 5-(Furan-2-yl)-4-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol | 62% | 187-188 | [3] |
| Benzyl | 4-Methoxyphenyl | 5-Benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | 79% | 177-178 | [4] |
| Phenyl | Hexyl | 4-Hexyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | 76% | 110 | [2] |
| Phenyl | Cyclohexyl | 4-Cyclohexyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | 68% | 198 | [2] |
| 2-Pyridyl | Cyclohexyl | 4-Cyclohexyl-5-(2-pyridyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 75.4% | 200 | [2] |
| Furan-2-yl | 4-Amino | 4-Amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol | 45% | 202-203 | [1] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1-(Aroyl/Acyl)-4-(aryl/alkyl)thiosemicarbazides (Intermediate)
-
Reactant Preparation: In a round-bottom flask, dissolve the appropriate acid hydrazide (0.01 mol) in a suitable solvent such as ethanol.
-
Addition of Isothiocyanate: Add the corresponding aryl or alkyl isothiocyanate (0.01 mol) to the solution.
-
Reaction: Reflux the reaction mixture for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the mixture to room temperature. The solid thiosemicarbazide product that precipitates is collected by filtration.
-
Purification: Wash the solid with cold ethanol and dry it. The product is often pure enough for the next step, but it can be recrystallized from ethanol if necessary.
Protocol 2: General Procedure for the Synthesis of 4,5-Disubstituted-1,2,4-triazole-3-thiols (Final Product)
-
Reactant Preparation: Suspend the 1,4-disubstituted thiosemicarbazide (0.01 mol) in an aqueous solution of sodium hydroxide (e.g., 2N NaOH, 20 mL).[2][3]
-
Cyclization: Heat the mixture under reflux for 4-6 hours. The solution should become clear as the reaction progresses.[1]
-
Precipitation: After the reflux period, cool the reaction mixture in an ice bath.
-
Acidification: Carefully acidify the cold solution with a dilute acid, such as hydrochloric acid (HCl), to a pH of approximately 5-6. A precipitate of the triazole-thiol will form.[3]
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Purification: Recrystallize the crude product from hot ethanol or an ethanol-water mixture to obtain the pure 4,5-disubstituted-1,2,4-triazole-3-thiol.[2][3]
Visualizations
The following diagrams illustrate the general synthetic workflow and a troubleshooting guide for the synthesis.
Caption: General workflow for the synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols.
Caption: A decision tree for troubleshooting low-yield synthesis reactions.
References
Technical Support Center: Synthesis of 4,5-diethyl-4H-1,2,4-triazole-3-thiol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4,5-diethyl-4H-1,2,4-triazole-3-thiol.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and related compounds.
Q1: My final yield of this compound is consistently low. What are the potential causes and how can I improve it?
A1: Low yield is a common problem in heterocyclic synthesis. Several factors could be contributing to this issue. Consider the following troubleshooting steps:
-
Incomplete Formation of the Thiosemicarbazide Intermediate: The first step, the formation of 1-propionyl-4-ethylthiosemicarbazide, is crucial. Ensure that the reaction between propionyl hydrazide and ethyl isothiocyanate goes to completion. You can monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider slightly increasing the reaction temperature or time.
-
Suboptimal Base Concentration for Cyclization: The cyclization of the thiosemicarbazide to the triazole is base-catalyzed. The concentration of the base (e.g., sodium hydroxide) is critical. Too low a concentration will result in incomplete cyclization, while an excessively high concentration can lead to degradation of the starting material or the product. It is recommended to use a 2N aqueous solution of sodium hydroxide.
-
Insufficient Reaction Time or Temperature during Cyclization: The intramolecular cyclization requires sufficient thermal energy and time. Ensure the reaction mixture is refluxed for an adequate period, typically 3-4 hours. Monitor the reaction by TLC to determine the point of maximum conversion.
-
Improper pH during Product Precipitation: After cyclization, the product is in its salt form. Acidification is necessary to precipitate the neutral this compound. The pH should be carefully adjusted to be acidic (pH 3-4) using a suitable acid like hydrochloric acid. Incomplete precipitation will lead to significant loss of product in the filtrate.
-
Product Loss During Workup and Purification: The product may have some solubility in the reaction solvent or wash solutions. Minimize the volume of solvents used for washing the crude product. For purification, recrystallization from a suitable solvent system (e.g., ethanol-water) is recommended. Ensure the recrystallization is performed efficiently to minimize losses.
Q2: I am observing multiple spots on my TLC plate after the cyclization reaction. What are these byproducts and how can I minimize their formation?
A2: The presence of multiple spots indicates the formation of side products or the presence of unreacted starting materials.
-
Unreacted Thiosemicarbazide: If the cyclization is incomplete, you will see the starting thiosemicarbazide on your TLC plate. To address this, you can try increasing the reaction time, temperature, or the concentration of the base as discussed in Q1.
-
Formation of 1,3,4-Thiadiazole Derivatives: Under acidic conditions, the cyclization of acylthiosemicarbazides can sometimes lead to the formation of 1,3,4-thiadiazole isomers. Ensure that the cyclization step is carried out in a strongly basic medium to favor the formation of the 1,2,4-triazole ring.
-
Hydrolysis of the Thiosemicarbazide: In a highly concentrated basic solution and at elevated temperatures for a prolonged period, the thiosemicarbazide intermediate can undergo hydrolysis, leading to various degradation products. Adhering to the recommended reaction time and base concentration can mitigate this.
Q3: The purification of my crude product is proving difficult. What is the best method to obtain pure this compound?
A3: Purification is key to obtaining a high-quality final product.
-
Initial Washing: After precipitation and filtration, wash the crude product thoroughly with cold water to remove any inorganic salts and other water-soluble impurities.
-
Recrystallization: Recrystallization is the most effective method for purifying solid organic compounds. For 4,5-disubstituted-4H-1,2,4-triazole-3-thiols, ethanol or an ethanol-water mixture is often a suitable solvent system. Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography can be employed. A silica gel column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) can effectively separate the desired product from impurities.
Experimental Protocol: Synthesis of this compound
This protocol provides a general procedure for the synthesis of this compound. Optimization of the reaction conditions may be necessary to achieve the highest possible yield.
Step 1: Synthesis of 1-Propionyl-4-ethylthiosemicarbazide
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In a round-bottom flask, dissolve propionyl hydrazide (1 equivalent) in a suitable solvent such as ethanol.
-
To this solution, add ethyl isothiocyanate (1 equivalent) dropwise at room temperature with continuous stirring.
-
Heat the reaction mixture to reflux for 2-3 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried to yield 1-propionyl-4-ethylthiosemicarbazide.
Step 2: Cyclization to this compound
-
Suspend the 1-propionyl-4-ethylthiosemicarbazide (1 equivalent) in a 2N aqueous solution of sodium hydroxide.
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Heat the mixture to reflux for 3-4 hours. The solid should dissolve as the reaction proceeds.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Carefully acidify the cold solution with concentrated hydrochloric acid to pH 3-4.
-
A white precipitate of this compound will form.
-
Filter the precipitate, wash it thoroughly with cold water, and dry it.
-
For further purification, recrystallize the crude product from an ethanol-water mixture.
Data Presentation: Impact of Reaction Conditions on Yield
The following table summarizes the typical yields for the synthesis of various 4,5-disubstituted-4H-1,2,4-triazole-3-thiols under different basic conditions, as reported in the literature. This data can serve as a reference for optimizing the synthesis of the diethyl derivative.
| 4-Substituent | 5-Substituent | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Phenyl | Furan-2-yl | 2N NaOH | Water | 4 | 68 | [1] |
| 4-Chlorophenyl | Furan-2-yl | 2N NaOH | Water | 4 | 72 | [1] |
| Phenyl | Benzyl | 2N NaOH | Water | 4 | 73 | [1] |
| 4-Methoxyphenyl | Benzyl | 2N NaOH | Water | 4 | 79 | [1] |
| 4-Fluorophenyl | (CH₂)₂-Triazole | 2N NaOH | Water | 3 | 89 | [2] |
| Amino | Furan-2-yl | Hydrazine Hydrate | Ethanol | Reflux | 45 | [1] |
Visualizations
Synthetic Pathway
Caption: Synthetic route to this compound.
Troubleshooting Workflow for Low Yield
References
optimization of reaction conditions for triazole-thiol synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the synthesis of triazole-thiols.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 1,2,4-triazole-3-thiols?
A1: A prevalent and effective method is the reaction of carboxylic acid hydrazides with isothiocyanates, which forms a 1,4-disubstituted thiosemicarbazide intermediate, followed by an alkaline-mediated cyclization to yield the triazole-thiol ring.[1][2] Another widely used method involves heating thiosemicarbazide with formic acid to create a 1-formyl-3-thiosemicarbazide intermediate, which is then cyclized in the presence of an aqueous base.[3]
Q2: What are the critical reaction parameters that influence the success of the synthesis?
A2: The key parameters to control are temperature, reaction time, choice of solvent, and the type and concentration of the base or catalyst used for cyclization.[4][5][6] For instance, the cyclization of thiosemicarbazide intermediates is often achieved by heating in the presence of a base like sodium hydroxide or sodium carbonate.[1][3] Microwave-assisted synthesis has also been shown to effectively optimize conditions by allowing for rapid screening of solvents and temperatures to improve yields and reduce reaction times.[5]
Q3: What are the typical yields for 1,2,4-triazole-3-thiol synthesis?
A3: Yields can vary significantly based on the specific substrates and reaction conditions. However, optimized protocols can achieve high yields. For example, the synthesis of 1,2,4-triazole-3(5)-thiol from 1-formyl-3-thiosemicarbazide can result in yields between 72% and 81%.[3] Other methods might provide more moderate yields, such as a two-step process yielding 55% in the final cyclization step.[1]
Q4: How can I confirm the structure of the synthesized triazole-thiol?
A4: The structure of the final product is typically confirmed using a combination of analytical techniques. Melting point determination is a common initial check.[7] Spectroscopic methods such as Infrared (IR) spectroscopy can identify key functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) provides detailed information about the molecular structure.[8] For instance, the presence of a thiol (SH) proton can be observed in the ¹H NMR spectrum, often as a singlet at a characteristic chemical shift.[7]
Troubleshooting Guide
Problem: Low or No Product Yield
Q: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A: Low yields in triazole-thiol synthesis can stem from several factors. Below are common causes and their respective solutions:
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Poor Quality of Starting Materials: The purity of reagents, particularly the thiosemicarbazide, is crucial. Using a low-quality thiosemicarbazide can negatively impact both the yield and the quality of the intermediate and final product.[3] Solution: Ensure high purity of all starting materials. If necessary, purify the reagents before use.
-
Suboptimal Reaction Temperature: Temperature plays a critical role in both the formation of the intermediate and the final cyclization step.[1] High temperatures can sometimes lead to the degradation of reactants or products.[9] Solution: Carefully control the reaction temperature at each step as specified in established protocols.[1][3] Consider performing small-scale experiments to screen for the optimal temperature for your specific substrates.
-
Incorrect Reaction Time: Insufficient reaction time can lead to incomplete conversion, while excessively long reaction times may promote side reactions or product decomposition.[8] Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Inefficient Base/Catalyst: The choice and concentration of the base for the cyclization step are critical. An inappropriate base may not be strong enough to facilitate the ring closure effectively.[3] Solution: Sodium hydroxide or sodium carbonate are commonly used for this step.[1][3] Ensure the correct molar equivalents are used. For other types of triazole syntheses, a catalyst like CuI may be necessary, and its concentration should be optimized.[4]
-
Solvent Effects: The reaction solvent can significantly influence the outcome, especially in microwave-assisted synthesis where it affects heating efficiency.[5] Solution: Select a solvent that is appropriate for the specific reaction type and temperature. For challenging reactions, consider screening a range of solvents to find the one that provides the best yield.[5]
Problem: Product Impurity
Q: My final product appears impure after isolation. What are common impurities and what are the best purification methods?
A: Impurities often consist of unreacted starting materials, byproducts from side reactions, or isomeric products.
-
Common Impurities: Unreacted thiosemicarbazide intermediates or starting carboxylic acid hydrazides are common. Additionally, when performing subsequent reactions like alkylation, both S-substituted and N-substituted isomers can form, leading to a mixture of products.[10]
-
Purification Strategies:
-
Recrystallization: This is the most common and effective method for purifying solid triazole-thiols. A variety of solvents can be used, with ethanol-water mixtures and boiling water being frequently reported.[3][8]
-
Washing: Washing the crude product with cold water or other appropriate solvents can remove residual starting materials and inorganic salts.[11]
-
Extraction: Liquid-liquid extraction can be used to separate the product from impurities based on their differential solubility in immiscible solvents.[3]
-
Salt Formation and Washing: A specialized method involves creating a slurry of an alkali metal salt of the triazole in an alcohol. The purified salt precipitates, is separated by filtration, and then washed with alcohol to remove impurities.[12]
-
Data on Reaction Optimization
The selection of appropriate reaction conditions is paramount for maximizing yield and purity. The following tables summarize data from studies on reaction optimization.
Table 1: Effect of Solvent on Microwave-Assisted Triazole Synthesis [5]
| Solvent | Boiling Point (°C) | Product:Reactant:Dimer Ratio | Conversion Rate |
| Dioxane | 101.1 | 1 : 0.07 : 0.07 | 84.8% |
| Toluene | 111 | 1 : 0.85 : 0.07 | 94.5% |
| DMF | 153 | 1 : 0.11 : 0.13 | 69.6% |
| Acetonitrile | 82 | 1 : 2.19 : 1.02 | 16.5% |
| THF | 66 | 1 : 0.97 : 0.48 | 46.9% |
| Ethanol | 78 | 1 : 2.90 : 0.00 | 14.6% |
This table illustrates the significant impact of the solvent on product conversion in a microwave-assisted cycloaddition reaction.
Table 2: Optimization of Conditions for 5-Thio-1,2,3-Triazole Synthesis [4]
| Entry | Thiol Surrogate / Method | Catalyst / Reductant | Solvent | Temperature (°C) | Yield (%) |
| 1 | Na₂S / NaHS | CuI | DMF | 80 | 0 |
| 2 | Thiourea | CuI | DMF | 110 | 0 |
| 3 | Potassium Ethyl Xanthogenate | Cu(OAc)₂ | DMF | 110 | 0 |
| 4 | Sulfur, then NaBH₄ | CuI | DMF | 40 | 49 |
| 5 | Sulfur, then NaBH₄ | CuI | DMF | 60 | 61 |
| 6 | Sulfur, then NaBH₄, then Benzyl Bromide | CuI | DMF | 60 | 80 |
| 7 | Sulfur, then NaBH₄, then Benzyl Bromide | CuI | THF | 60 | 55 |
| 8 | Sulfur, then NaBH₄, then Benzyl Bromide | CuI | MeCN | 60 | 62 |
This table shows the results of various attempts to synthesize a triazole thiol derivative, highlighting how changing the thiol source, catalyst, and solvent affects the final yield.
Experimental Protocols
Protocol 1: Synthesis of 1,2,4-Triazole-3(5)-thiol from Thiosemicarbazide [3]
This two-step protocol provides a high-yield synthesis of the parent 1,2,4-triazole-3-thiol.
Step A: Synthesis of 1-Formyl-3-thiosemicarbazide
-
Heat 400 mL of 90% formic acid in a 2-L round-bottomed flask on a steam bath for 15 minutes.
-
Add 182 g (2 moles) of high-quality thiosemicarbazide. Swirl the mixture until the solid dissolves.
-
Continue heating for 30 minutes. The crystalline intermediate will typically separate during this time.
-
Add 600 mL of boiling water to form a milky solution and filter it through a fluted filter paper.
-
Allow the filtrate to stand for 1 hour, then cool in an ice bath for 2 hours.
-
Collect the precipitated 1-formyl-3-thiosemicarbazide by suction filtration and air-dry it overnight. The expected yield is 170–192 g (71–81%).
Step B: Synthesis of 1,2,4-Triazole-3(5)-thiol
-
Prepare a solution of 178.5 g (1.5 moles) of 1-formyl-3-thiosemicarbazide and 60 g (1.5 moles) of sodium hydroxide in 300 mL of water in a 2-L round-bottomed flask.
-
Heat the solution on a steam bath for 1 hour.
-
Cool the solution in an ice bath for 30 minutes, then carefully add 150 mL of concentrated hydrochloric acid to acidify it.
-
Cool the reaction mixture in an ice bath for another 2 hours to precipitate the product.
-
Collect the crude thiol by suction filtration.
-
For purification, dissolve the product in 300 mL of boiling water, filter the hot solution, and cool the filtrate in an ice bath for 1 hour.
-
Collect the purified 1,2,4-triazole-3(5)-thiol by suction filtration and air-dry overnight. The expected yield is 108–123 g (72–81%).
Protocol 2: Synthesis of 1H-1,2,4-Triazole-3-thiol via Alkaline Cyclization [1]
This protocol provides an alternative route starting from formic acid and aminothiourea.
Step A: Intermediate Synthesis
-
Add formic acid (24.2 g, 0.52 mol), water (25 mL), and aminothiourea (20 g, 0.22 mol) to a 100 mL reaction flask.
-
Heat the mixture to 105 °C for 30 minutes.
-
Slowly cool the mixture to room temperature, and then further cool to -10 °C to induce crystallization.
-
Filter the solid and dry it to obtain the aldehyde amine thiourea intermediate (yield: 85%).
Step B: Cyclization to 1H-1,2,4-Triazole-3-thiol
-
Add the intermediate from Step A (12 g, 0.1 mol) to a 250 mL flask.
-
Add water (130 mL) and sodium carbonate (21.2 g, 0.25 mol).
-
Heat the mixture to 100 °C for 4 hours.
-
Slowly cool to room temperature and adjust the pH to 4-5 with dilute hydrochloric acid.
-
Stir the mixture at -10 °C to facilitate crystallization.
-
Filter the solid product and dry it. The expected yield of the white solid is 5.6 g (55%).
Visualized Workflows
Caption: General synthetic workflows for 1,2,4-triazole-3-thiols.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. 1H-1,2,4-Triazole-3-thiol synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. broadinstitute.org [broadinstitute.org]
- 6. researchgate.net [researchgate.net]
- 7. med.minia.edu.eg [med.minia.edu.eg]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring [mdpi.com]
- 11. ijrpc.com [ijrpc.com]
- 12. US4269987A - Purification of triazoles - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 4,5-diethyl-4H-1,2,4-triazole-3-thiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 4,5-diethyl-4H-1,2,4-triazole-3-thiol.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low or No Yield of the Thiosemicarbazide Intermediate
-
Question: I am not getting a good yield of the intermediate, 1-propionyl-4-ethyl-thiosemicarbazide. What could be the problem?
-
Answer:
-
Incomplete Reaction: The reaction between propionic hydrazide and ethyl isothiocyanate may be incomplete. Ensure that the reaction is stirred for a sufficient amount of time, typically 2-4 hours, and that the temperature is appropriately maintained, usually at room temperature or with gentle heating.
-
Purity of Reagents: The purity of the starting materials is crucial. Propionic hydrazide can degrade over time, and ethyl isothiocyanate is sensitive to moisture. Use freshly distilled or high-purity reagents.
-
Solvent Choice: The choice of solvent can influence the reaction rate. While ethanol is commonly used, other polar aprotic solvents like acetonitrile could be trialed.
-
Side Reactions: Propionic hydrazide could potentially react with itself or the solvent if the conditions are too harsh. Avoid excessive heating.
-
Issue 2: Difficulty in Cyclization to the Triazole-thiol
-
Question: The cyclization of the thiosemicarbazide intermediate to this compound is not proceeding as expected. What are the possible reasons?
-
Answer:
-
Inadequate Base Strength: The cyclization is a base-catalyzed dehydration. If the concentration or strength of the base (e.g., sodium hydroxide or potassium hydroxide) is insufficient, the reaction will be slow or incomplete. An 8% aqueous solution of NaOH is a common starting point.
-
Reaction Temperature and Time: The cyclization typically requires heating under reflux. Ensure the reaction mixture reaches the appropriate temperature and is refluxed for the recommended time (usually 3-5 hours). Monitoring the reaction progress by Thin Layer Chromatography (TLC) is advisable.
-
Hydrolysis of Ethyl Isothiocyanate: Under strongly basic conditions and elevated temperatures, ethyl isothiocyanate can be susceptible to hydrolysis, which would consume the reagent and reduce the yield.[1]
-
Alternative Byproducts: In some cases, depending on the reaction conditions, alternative cyclization pathways can lead to the formation of other heterocyclic systems, although this is less common for this specific synthesis.
-
Issue 3: Impure Final Product
-
Question: My final product, this compound, is impure. What are the likely contaminants and how can I purify it?
-
Answer:
-
Unreacted Thiosemicarbazide: The most common impurity is the unreacted 1-propionyl-4-ethyl-thiosemicarbazide. This can be addressed by ensuring complete cyclization or by purification.
-
Oxidation to Disulfide: The thiol group is susceptible to oxidation, which can lead to the formation of a disulfide byproduct, especially if the reaction is exposed to air for extended periods at high temperatures.
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Purification: The most common method for purification is recrystallization. Ethanol or an ethanol-water mixture is often a suitable solvent system.[2][3] The product is typically a white or off-white solid.
-
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis is a two-step process. First, propionic hydrazide is reacted with ethyl isothiocyanate to form the intermediate 1-propionyl-4-ethyl-thiosemicarbazide. This intermediate is then cyclized in the presence of a base, such as sodium hydroxide, to yield the final product, this compound.
Q2: Can other bases be used for the cyclization step?
A2: Yes, while sodium hydroxide is commonly used, other bases like potassium hydroxide can also be effective. The choice of base and its concentration may require some optimization for the best results.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress. You can spot the reaction mixture alongside the starting materials to observe the consumption of reactants and the formation of the product. A suitable mobile phase would typically be a mixture of a non-polar solvent like hexane and a polar solvent like ethyl acetate.
Q4: What are the expected yields for this synthesis?
A4: The yields for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols can vary depending on the specific substituents and reaction conditions. Based on analogous syntheses with different alkyl and aryl groups, yields for the cyclization step are often reported in the range of 60-80%.
Q5: What are the key safety precautions for this synthesis?
A5:
-
Ethyl isothiocyanate is a lachrymator and should be handled in a well-ventilated fume hood.
-
Hydrazine derivatives, such as propionic hydrazide, are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The use of strong bases like sodium hydroxide requires care to avoid skin and eye contact.
-
Standard laboratory safety practices should be followed throughout the procedure.
Data Presentation
Table 1: Reaction Conditions and Yields for the Synthesis of Analogous 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols
| 5-Substituent | 4-Substituent | Base | Solvent | Reaction Time (Cyclization) | Yield (%) | Reference |
| Furan-2-yl | Phenyl | NaOH | Ethanol | 4 hours | 68% | [2] |
| Furan-2-yl | 4-Chlorophenyl | NaOH | Ethanol | 4 hours | 72% | [2] |
| Benzyl | 4-Methoxyphenyl | NaOH | Ethanol | 4 hours | 79% | [2] |
| Benzyl | 4-Methylphenyl | NaOH | Ethanol | 4 hours | 71% | [3] |
Experimental Protocols
Protocol 1: Synthesis of 1-propionyl-4-ethyl-thiosemicarbazide (Intermediate)
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To a solution of propionic hydrazide (0.1 mol) in ethanol (100 mL), add ethyl isothiocyanate (0.1 mol).
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Stir the reaction mixture at room temperature for 2-4 hours.
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Monitor the reaction progress by TLC.
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Upon completion, the solvent is typically removed under reduced pressure to yield the crude thiosemicarbazide, which can be used in the next step without further purification or can be recrystallized from a suitable solvent like ethanol if a higher purity is required.
Protocol 2: Synthesis of this compound (Final Product)
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Dissolve the 1-propionyl-4-ethyl-thiosemicarbazide (0.1 mol) in an 8% aqueous solution of sodium hydroxide (150 mL).
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Heat the mixture under reflux for 3-5 hours. The progress of the cyclization can be monitored by TLC.
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After the reaction is complete, cool the mixture to room temperature and acidify with a dilute acid (e.g., 10% HCl) to a pH of approximately 5-6.
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The precipitated solid is the crude this compound.
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Filter the solid, wash it with cold water, and dry it.
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For further purification, recrystallize the crude product from ethanol or an ethanol-water mixture.
Mandatory Visualization
References
Technical Support Center: Troubleshooting Triazole Cyclization Reactions
Welcome to our dedicated support center for researchers, scientists, and drug development professionals engaged in triazole cyclization reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during these crucial synthetic transformations.
Frequently Asked Questions (FAQs)
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Q1: My CuAAC reaction has a very low yield or is not working at all. What are the common causes?
A1: Low yields in CuAAC reactions can stem from several factors. A primary concern is the oxidation of the active Cu(I) catalyst to the inactive Cu(II) state. This is often caused by the presence of oxygen in the reaction mixture.[1][2] To mitigate this, ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and use a reducing agent like sodium ascorbate to maintain the copper in its +1 oxidation state.[1][2]
Other potential issues include:
-
Inhibitory Buffer Components: Buffers such as Tris can chelate the copper catalyst, hindering its activity. It's advisable to use non-coordinating buffers like phosphate, HEPES, or MOPS.[3]
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Poor Ligand Choice or Concentration: The right ligand is crucial for stabilizing the Cu(I) catalyst and accelerating the reaction. Tris(benzyltriazolylmethyl)amine (TBTA) and tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are commonly used and have been shown to significantly improve reaction rates.[2]
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Steric Hindrance: If your azide or alkyne substrates are particularly bulky, this can impede the reaction.
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Low Reactant Concentration: Very low concentrations of either the azide or alkyne can significantly slow down the reaction rate.[3]
Q2: I am observing the formation of byproducts in my CuAAC reaction. What are they and how can I avoid them?
A2: A common side reaction in CuAAC is the oxidative homocoupling of the alkyne substrate, leading to the formation of a diacetylene byproduct. This is particularly prevalent when the reaction is exposed to oxygen.[2] The use of an antioxidant, such as sodium ascorbate, and maintaining an inert atmosphere can effectively suppress this side reaction.[2]
Q3: Can I use internal alkynes in a CuAAC reaction?
A3: The standard CuAAC protocol requires a terminal alkyne because the mechanism involves the formation of a copper acetylide intermediate.[4] Internal alkynes are generally not reactive under these conditions. For the synthesis of 1,4,5-trisubstituted triazoles from internal alkynes, a ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is a more suitable method.[4][5]
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
Q1: My RuAAC reaction is giving a low yield. What should I check?
A1: Low yields in RuAAC reactions can be attributed to several factors:
-
Catalyst Deactivation: Ruthenium catalysts can be sensitive to air and moisture. It is recommended to perform the reaction under an inert atmosphere.[6][7] Some catalysts, like Cp*RuCl(COD), are particularly sensitive to oxygen.[6][7]
-
Inappropriate Solvent: The choice of solvent is critical for RuAAC reactions. Protic solvents like water and alcohols can lead to significantly lower yields and byproduct formation.[4][7] Non-protic solvents such as DMF, toluene, THF, and dioxane are generally preferred.[4]
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Substrate Suitability: While RuAAC is more versatile than CuAAC, some substrates can still be challenging. For instance, tertiary and aromatic azides have been reported to give low yields with some ruthenium catalysts.[4]
-
Reaction Temperature: While some RuAAC reactions can proceed at room temperature, particularly with highly reactive catalysts like Cp*RuCl(COD), heating is often employed to shorten reaction times and improve yields.[4][7]
Q2: I am trying to react an aryl azide and my RuAAC reaction is inefficient. How can I improve the yield?
A2: Aryl azides can be problematic substrates in RuAAC, sometimes leading to low yields and byproduct formation.[4] One successful strategy to overcome this is to use the [Cp*RuCl]₄ catalyst in dimethylformamide (DMF) and to perform the reaction under microwave irradiation. This has been shown to provide higher yields, cleaner products, and shorter reaction times.[4]
General Troubleshooting
Q1: My final triazole product is difficult to purify, and I am experiencing low recovery. What can I do?
A1: Low recovery after purification can be due to several factors. If using column chromatography, ensure the chosen silica gel and eluent system are appropriate for your triazole's polarity. Losses can also occur during the extraction and concentration steps.[8] For unstable compounds, degradation during purification is a possibility.[8] It can be beneficial to analyze each step of the purification process to identify where the loss is occurring.[8]
Troubleshooting Workflow
The following diagram outlines a general workflow for troubleshooting low-yield triazole cyclization reactions.
References
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jenabioscience.com [jenabioscience.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Click Chemistry [organic-chemistry.org]
- 6. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.chalmers.se [research.chalmers.se]
- 8. welchlab.com [welchlab.com]
overcoming solubility issues of 4,5-diethyl-4H-1,2,4-triazole-3-thiol in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during assays with 4,5-diethyl-4H-1,2,4-triazole-3-thiol.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
-
Molecular Formula: C₆H₁₁N₃S[1]
-
Molecular Weight: 157.24 g/mol [1]
-
Boiling Point: 194.5°C at 760 mmHg[1]
-
Density: 1.23 g/cm³[1]
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Appearance: The physical state is typically solid, similar to other triazole-thiol derivatives.[2]
Q2: Why am I observing precipitation of this compound in my aqueous assay buffer?
Compounds with heterocyclic ring systems and thiol groups, like this compound, often exhibit poor water solubility.[3][4] Precipitation in aqueous buffers is a common issue when the compound's concentration exceeds its solubility limit. This can be exacerbated by factors such as buffer pH, temperature, and the presence of other salts.
Q3: Can I use DMSO to dissolve this compound for my assay?
Dimethyl sulfoxide (DMSO) is a common solvent for dissolving poorly soluble compounds for in vitro assays.[4][5] However, it's crucial to be aware of the following:
-
Final DMSO Concentration: The final concentration of DMSO in your assay should be kept low (typically <1%) to avoid solvent-induced artifacts or toxicity to biological systems.[5]
-
Solubility Limits in DMSO: Even in DMSO, some compounds have limited solubility, and precipitation can occur upon storage, especially at lower temperatures.[4][5]
-
Aqueous Dilution: When a concentrated DMSO stock is diluted into an aqueous buffer, the compound may precipitate if its solubility in the final assay medium is exceeded.[5]
Q4: Are there alternative organic solvents I can use?
Yes, other water-miscible organic solvents, often referred to as co-solvents, can be used.[6][7] The choice of solvent will depend on the specific assay and the tolerance of the biological system. Common co-solvents include:
-
Ethanol
-
Methanol
-
Propylene glycol
-
Polyethylene glycol (PEG)
It is essential to perform solvent tolerance studies for your specific assay to determine the maximum allowable concentration of each solvent.
Troubleshooting Guide
Issue: Compound Precipitation During Assay Preparation
Possible Cause 1: Low Aqueous Solubility
-
Solution 1: pH Modification: The thiol group in this compound is weakly acidic and can be deprotonated to form a more soluble thiolate salt at higher pH. Systematically varying the pH of your buffer may enhance solubility. For many small molecules, adjusting the pH can significantly improve solubility.[6]
-
Solution 2: Utilize Co-solvents: Prepare a high-concentration stock solution in a suitable organic solvent (e.g., DMSO, ethanol) and then dilute it into the aqueous assay buffer.[7][8] It is recommended to add the stock solution to the final buffer with vigorous vortexing to facilitate dissolution and minimize precipitation.
-
Solution 3: Employ Surfactants: Non-ionic surfactants like Tween® 80 or Triton™ X-100 can be used at low concentrations (typically 0.01-0.1%) to form micelles that encapsulate the hydrophobic compound, thereby increasing its apparent solubility in aqueous media.[6][9]
Issue: Inconsistent or Non-Reproducible Assay Results
Possible Cause 1: Compound Precipitation Over Time
-
Solution 1: Fresh Preparations: Prepare fresh dilutions of the compound from the stock solution immediately before each experiment. Avoid using old or stored dilutions where the compound may have precipitated.
-
Solution 2: Visual Inspection: Before use, visually inspect all solutions containing the compound for any signs of precipitation. If any turbidity or solid particles are observed, the solution should be discarded.
-
Solution 3: Sonication: Gentle sonication of the stock solution before dilution can help to redissolve any micro-precipitates that may have formed during storage.
Possible Cause 2: Interaction with Assay Components
-
Solution 1: Assess Non-Specific Binding: The compound may be binding to plasticware or other components of the assay system. Including a pre-incubation step with the assay plate or using low-binding microplates can help mitigate this.
-
Solution 2: Protein in Buffer: If compatible with the assay, the inclusion of a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.1%) in the assay buffer can help to keep hydrophobic compounds in solution.
Data Presentation
The following table provides an example of how to systematically evaluate and present solubility data for this compound in various solvent systems. Researchers should perform such studies to determine the optimal conditions for their specific experimental needs.
| Solvent System | Maximum Visual Solubility (mM) | Observations |
| Deionized Water | < 0.1 | Insoluble, visible particles |
| PBS (pH 7.4) | < 0.1 | Insoluble, visible particles |
| 0.1 M NaOH (pH ~13) | > 10 | Soluble, clear solution |
| 100% DMSO | > 100 | Soluble, clear solution |
| 100% Ethanol | > 50 | Soluble, clear solution |
| 5% DMSO in PBS (pH 7.4) | ~0.5 | Precipitates above this concentration |
| 1% Tween® 80 in PBS (pH 7.4) | ~1.0 | Forms a clear dispersion |
Experimental Protocols
Protocol 1: General Procedure for Solubility Assessment
-
Add an excess amount of this compound to a known volume of the test solvent in a glass vial.
-
Cap the vial and agitate at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining particulates.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
Protocol 2: Preparation of a Working Solution using a Co-solvent
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 100 mM).
-
Perform serial dilutions of the stock solution in 100% DMSO to create intermediate stocks.
-
To prepare the final working solutions, add a small aliquot of the DMSO stock to the pre-warmed aqueous assay buffer while vortexing to ensure rapid mixing. The final DMSO concentration should be kept below a level that affects the assay performance (typically <1%).
Visualizations
Caption: Experimental workflow for preparing this compound solutions for assays.
References
- 1. Cas 29448-78-0,4,5-DIETHYL-4 H-[1,2,4]TRIAZOLE-3-THIOL | lookchem [lookchem.com]
- 2. 4-Methyl-4H-1,2,4-triazole-3-thiol 97 24854-43-1 [sigmaaldrich.com]
- 3. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 8. wisdomlib.org [wisdomlib.org]
- 9. Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract - PMC [pmc.ncbi.nlm.nih.gov]
stability of 4,5-diethyl-4H-1,2,4-triazole-3-thiol under acidic conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 4,5-diethyl-4H-1,2,4-triazole-3-thiol under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is the this compound molecule in acidic solutions?
A1: The 4H-1,2,4-triazole ring is an aromatic heterocyclic system, which confers significant stability. Generally, these structures are resistant to cleavage under mild acidic conditions. Many synthetic procedures for 4,5-disubstituted-4H-1,2,4-triazole-3-thiols utilize acidification with mineral acids like HCl to precipitate the final product, indicating good short-term stability in acidic media. However, prolonged exposure to harsh acidic conditions (e.g., high acid concentration, elevated temperatures) can lead to degradation.
Q2: What are the typical acidic conditions this compound can tolerate?
A2: For routine experimental procedures, such as acidic workups or short-term storage in acidic buffers (pH 3-6) at room temperature, significant degradation is not expected. The compound has also been studied as a corrosion inhibitor in acidic environments, suggesting a degree of resilience. However, for long-term storage, neutral or slightly acidic pH is recommended.
Q3: Does the thiol group affect the stability of the triazole ring in acid?
A3: The thiol (-SH) group exists in tautomeric equilibrium with the thione (C=S) form. In 3-mercapto-1,2,4-triazoles, the thione form is generally predominant. This tautomerism can influence the electronic properties of the ring, but it does not inherently make the triazole ring significantly more susceptible to acid-catalyzed hydrolysis compared to other substituted triazoles. The primary site of protonation in acidic media will be the nitrogen atoms of the triazole ring.
Q4: Are there any known degradation products of this compound in acid?
A4: Specific degradation products for this compound have not been extensively documented in the literature. However, based on the chemistry of similar heterocyclic rings, forced degradation under harsh acidic conditions could potentially lead to hydrolysis and ring-opening. A plausible, though hypothetical, degradation pathway is illustrated below.
Hypothetical Acid-Catalyzed Degradation Pathway
Under strenuous acidic conditions (e.g., concentrated acid and heat), the triazole ring may undergo hydrolysis. The process could be initiated by protonation of the ring nitrogens, followed by nucleophilic attack by water, leading to ring cleavage.
Caption: Hypothetical degradation pathway under harsh acidic conditions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound in acidic environments.
Issue 1: Low or no product yield after acidic workup.
-
Question: I performed a synthesis and used 1M HCl to precipitate my product, but the yield is very low. Could the product have degraded?
-
Answer: While short-term exposure to 1M HCl at room temperature is generally safe, prolonged exposure or elevated temperatures during the workup could cause some degradation.
-
Troubleshooting Steps:
-
Ensure the solution is cooled in an ice bath before and during acidification to minimize temperature-related degradation.
-
Minimize the time the product is in the acidic solution. Filter the precipitate as soon as it forms.
-
Consider using a weaker acid, such as acetic acid, for precipitation if your protocol allows.
-
Analyze the acidic filtrate by HPLC or LC-MS to check for dissolved product or potential degradation products.
-
-
Issue 2: The compound appears to degrade upon storage in an acidic solution.
-
Question: I dissolved my compound in a pH 4 buffer for an assay, but I am seeing new peaks in my HPLC chromatogram over time. What is happening?
-
Answer: Although generally stable, long-term storage in acidic solutions, even at moderately low pH, can lead to slow degradation. The rate of degradation will depend on temperature, pH, and the specific buffer components.
-
Troubleshooting Steps:
-
Prepare fresh solutions of the compound for your experiments whenever possible.
-
If solutions must be stored, keep them at low temperatures (2-8°C or -20°C) and protected from light.
-
Perform a time-course stability study in your specific buffer to understand the degradation kinetics. This will help you define a time window within which your assay results are reliable.
-
Use a stability-indicating HPLC method to monitor the appearance of degradants.
-
-
Troubleshooting Decision Tree
This workflow can help diagnose unexpected product degradation.
preventing byproduct formation in thiosemicarbazide cyclization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thiosemicarbazide cyclization reactions. Our goal is to help you minimize byproduct formation and optimize the synthesis of your target heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of thiosemicarbazide cyclization?
A1: Thiosemicarbazide cyclization is a versatile method for synthesizing various five-membered heterocycles. The two primary products are 1,2,4-triazoles and 1,3,4-thiadiazoles. The formation of each is highly dependent on the reaction conditions.
Q2: What is the most critical factor influencing the outcome of the cyclization?
A2: The pH of the reaction medium is the most critical factor. As a general rule, alkaline conditions favor the formation of 1,2,4-triazoles, while acidic conditions promote the formation of 1,3,4-thiadiazoles.[1][2]
Q3: What are the common byproducts observed in these reactions?
A3: Besides the alternate desired product (e.g., 1,2,4-triazole as a byproduct in a 1,3,4-thiadiazole synthesis), 1,3,4-oxadiazoles can also form, particularly when using certain dehydrating agents or under specific oxidative conditions.[3] In some cases, unreacted starting material or intermediates may also be present. With certain metal catalysts like Cu(II) or Sn(IV), oxidative coupling can lead to other heterocyclic systems like 1,2,4-thiadiazoles.[4]
Q4: How can I monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is a straightforward method to monitor the reaction's progress.[1] You can spot the reaction mixture alongside your starting material to observe the consumption of the precursor and the appearance of new product spots. A suitable solvent system, such as chloroform/ethanol (10:2, v/v), can be used for TLC analysis.[1]
Troubleshooting Guide
Problem 1: Low yield of the desired product.
| Possible Cause | Suggested Solution |
| Incorrect pH | Ensure the reaction medium has the appropriate pH for your desired product. For 1,2,4-triazoles, the medium should be basic (e.g., using NaOH or KOH). For 1,3,4-thiadiazoles, an acidic medium is required (e.g., using H₂SO₄, HCl, or POCl₃).[2][5] |
| Insufficient reaction time or temperature | Some cyclizations require prolonged heating under reflux.[1][2] Monitor the reaction by TLC to determine the optimal reaction time. If the reaction is sluggish at a lower temperature, cautiously increase the temperature while monitoring for byproduct formation. |
| Poor quality of starting materials | Ensure your thiosemicarbazide precursor is pure. Impurities can interfere with the cyclization. Recrystallize the starting material if necessary. |
| Inappropriate solvent | The choice of solvent can influence reaction rates and solubility. Ethanol is a commonly used solvent.[6][7] For some reagents, other solvents like DMF may be necessary.[8] |
Problem 2: A mixture of 1,2,4-triazole and 1,3,4-thiadiazole is formed.
| Possible Cause | Suggested Solution |
| Suboptimal pH control | The pH of the reaction may be near neutral, allowing both cyclization pathways to occur. Ensure a sufficiently acidic or basic environment to favor one pathway. For example, use concentrated sulfuric acid for thiadiazole synthesis or a 2N NaOH solution for triazole synthesis.[2][9] |
| Influence of substituents | The electronic nature of the substituents on the thiosemicarbazide can influence the regioselectivity of the cyclization.[2] In such cases, you may need to screen different acidic or basic catalysts to improve selectivity. |
| Reaction temperature | Higher temperatures can sometimes lead to a loss of selectivity. Try running the reaction at a lower temperature for a longer duration. |
Problem 3: Formation of 1,3,4-oxadiazole byproduct.
| Possible Cause | Suggested Solution |
| Use of certain reagents | Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) or tosyl chloride can promote the formation of 1,3,4-oxadiazoles through desulfurization.[3] |
| Oxidative conditions | The presence of an oxidizing agent, such as iodine, can also lead to the formation of 1,3,4-oxadiazoles.[7] |
| Solution | If 1,3,4-oxadiazole is an undesired byproduct, avoid using the reagents mentioned above. Stick to strong mineral acids for thiadiazole synthesis and strong bases for triazole synthesis. |
Problem 4: Difficulty in purifying the desired product.
| Possible Cause | Suggested Solution |
| Similar polarity of products and byproducts | If the desired product and byproducts have similar polarities, separation by column chromatography can be challenging. |
| Solution | Recrystallization is a powerful purification technique for these compounds.[2] Experiment with different solvent systems to find one that selectively crystallizes your desired product. For mixtures of 1,2,4-triazoles and 1,3,4-thiadiazoles, differences in their acidic/basic properties might be exploited through pH-controlled extraction before final purification. HPLC can also be employed for the separation of complex mixtures.[10] |
Quantitative Data
The following tables summarize typical yields for the synthesis of 1,2,4-triazoles and 1,3,4-thiadiazoles under different conditions.
Table 1: Synthesis of 1,2,4-Triazoles under Alkaline Conditions
| Starting Material | Base | Solvent | Conditions | Product | Yield (%) | Reference |
| 1-Formyl-3-thiosemicarbazide | NaOH | Water | Steam bath, 1 hr | 1,2,4-Triazole-3(5)-thiol | 72-81 | [1] |
| Acyl/aroyl substituted thiosemicarbazides | 2N NaOH | - | Reflux, 4 hr | 4-Aryl-5-substituted-1,2,4-triazole-3-thione | - | [9] |
| 2-(4-nitrobenzoyl)hydrazine-1-carbothioamide | 2% aq. NaOH | Water | Stirring overnight | 5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol | - | [8] |
Table 2: Synthesis of 1,3,4-Thiadiazoles under Acidic Conditions
| Starting Material | Acid | Solvent | Conditions | Product | Yield (%) | Reference |
| Thiosemicarbazide derivative | 25% HCl | - | Reflux, 2 hr | 1,3,4-Thiadiazole derivative | - | [1] |
| Thiosemicarbazide derivative | conc. H₂SO₄ | - | Room temp, 24 hr | 1,3,4-Thiadiazole derivative | - | [1] |
| Thiosemicarbazide and benzoic acid | conc. H₂SO₄ | Ethanol | Reflux, 1.5 hr | 5-Phenyl-1,3,4-thiadiazol-2-amine | - | [4] |
| Phenylthiosemicarbazide and methoxy cinnamic acid | POCl₃ | - | Reflux, 2 hr | 1,3,4-Thiadiazole derivative | - | [11] |
Experimental Protocols
Protocol 1: Synthesis of 5-Phenyl-1,3,4-thiadiazol-2-amine (Acidic Cyclization)
-
Combine thiosemicarbazide (9.11 g, 0.1 mol), benzoic acid (12.2 g, 0.1 mol), and 5 ml of concentrated sulfuric acid in 50 ml of ethanol in a round-bottom flask.
-
Reflux the mixture for 1.5 hours.
-
Pour the reaction mixture onto crushed ice.
-
Filter the solid precipitate, wash with cold water, and recrystallize from ethanol to obtain the purified product.[4]
Protocol 2: Synthesis of 1,2,4-Triazole-3(5)-thiol (Alkaline Cyclization)
-
Dissolve 1-formyl-3-thiosemicarbazide (178.5 g, 1.5 moles) and sodium hydroxide (60 g, 1.5 moles) in 300 ml of water in a 2-liter round-bottomed flask.
-
Heat the solution on a steam bath for 1 hour.
-
Cool the solution in an ice bath for 30 minutes.
-
Acidify the solution with 150 ml of concentrated hydrochloric acid.
-
Cool the reaction mixture in an ice bath for 2 hours to allow the product to precipitate.
-
Collect the precipitate by suction filtration.
-
Recrystallize the product from boiling water.[1]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Thiosemicarbazide cyclization pathways.
Caption: General experimental workflow.
Caption: Simplified cyclization mechanisms.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. chemmethod.com [chemmethod.com]
- 3. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 4. Reactivity of thiosemicarbazides with redox active metal ions: controlled formation of coordination complexes versus heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. bfszu.journals.ekb.eg [bfszu.journals.ekb.eg]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. Synthesis and Biological Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Containing a Phenylalanine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bfszu.journals.ekb.eg [bfszu.journals.ekb.eg]
- 10. Separation of 1,3,4-Thiadiazole, 2,5-bis(tert-dodecyldithio)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Microwave-Assisted Synthesis of 1,2,4-Triazoles
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the microwave-assisted synthesis of 1,2,4-triazoles.
Troubleshooting Guide
This guide addresses common issues encountered during the microwave-assisted synthesis of 1,2,4-triazoles.
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inefficient microwave absorption by the solvent or reactants. | - Select a solvent with a higher dielectric constant or add a small amount of a high-absorbing co-solvent (e.g., ethylene glycol, DMF, or NMP).- If performing a solvent-free reaction, consider adding an ionic liquid to improve microwave coupling.[1] |
| Incorrect reaction temperature. | - Optimize the temperature in small increments (e.g., 10-20°C). Some reactions require a specific temperature range for optimal yield.[2] | |
| Reaction time is too short. | - Increase the reaction time. Monitor the reaction progress using TLC to determine the optimal duration.[2] | |
| Catalyst deactivation or unsuitability. | - Ensure the catalyst is fresh and properly handled. Some catalysts may be air or moisture sensitive.- Screen different catalysts. For example, some ruthenium-based catalysts have shown instability in certain solvents.[2] | |
| Sub-optimal reactant concentration. | - Vary the molarity of the reactants. Higher concentrations can sometimes accelerate the reaction rate.[3] | |
| Formation of Side Products/Impurities | Reaction temperature is too high. | - Lower the reaction temperature. High temperatures can lead to decomposition or unwanted side reactions. |
| Transamidation instead of cyclization. | - When using amides other than formamide, transamidation can be a competing reaction. Using formamide is often preferred for 1,2,4-triazole synthesis from hydrazines.[4] | |
| Non-uniform heating (hot spots). | - Ensure adequate stirring of the reaction mixture to promote even temperature distribution.[1] | |
| Charring or Decomposition of Reaction Mixture | Excessive temperature or "runaway" reaction. | - Reduce the microwave power and/or the target temperature.- Use a pulsed heating mode to allow for cooling intervals. |
| Presence of highly absorbing impurities. | - Purify starting materials to remove any contaminants that may absorb microwave energy excessively. | |
| Inappropriate solvent choice. | - Use a solvent with a boiling point well above the reaction temperature to avoid excessive pressure buildup. | |
| High Pressure Warning or Venting | Reaction volume is too large for the vessel. | - Do not exceed the recommended fill volume for the microwave reaction vial to leave sufficient headspace.[3] |
| Rapid heating of a volatile solvent. | - Use a slower heating ramp rate to allow for gradual pressure increase. | |
| Gas evolution from the reaction. | - If the reaction is known to produce gaseous byproducts, use a vessel with a pressure relief mechanism and ensure proper ventilation. | |
| Arcing in the Microwave Cavity | Presence of metal objects or incompatible materials. | - Ensure that only microwave-safe vessels and stir bars are used. Avoid using any metal clamps or instruments inside the microwave cavity. |
| Ionic strength of the reaction mixture is too high. | - Dilute the reaction mixture if possible, or reduce the concentration of ionic species. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for microwave-assisted synthesis of 1,2,4-triazoles?
A1: The ideal solvent depends on the specific reaction, but polar solvents with high dielectric constants are generally preferred for efficient microwave absorption. Commonly used solvents include ethanol, n-butanol, dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP).[4][5] For some reactions, solvent-free conditions or the use of solid supports like alumina or silica have also proven effective.[1]
Q2: How do I select the optimal temperature and time for my reaction?
A2: Optimization is key. Start with conditions reported in the literature for similar transformations. If such data is unavailable, begin with a moderate temperature (e.g., 100-120°C) and a short reaction time (e.g., 5-10 minutes).[2][4] Monitor the reaction progress by TLC and adjust the temperature and time accordingly to maximize the yield of the desired product while minimizing impurity formation.
Q3: Is a catalyst always necessary for the microwave-assisted synthesis of 1,2,4-triazoles?
A3: Not always. Some methods, such as the reaction of hydrazines with formamide, can proceed efficiently under microwave irradiation without a catalyst.[4] However, many synthetic routes do benefit from the use of catalysts to improve reaction rates and yields.
Q4: Can I use the same reaction conditions for scaling up my synthesis?
A4: Direct scaling up from a small-scale vial to a larger reactor is not always straightforward. The heating dynamics and pressure management can differ significantly. It is advisable to re-optimize the reaction conditions when moving to a larger scale. Special attention should be paid to temperature and pressure limits, as well as the efficiency of stirring.[6]
Q5: What are the main safety precautions for microwave-assisted organic synthesis?
A5: Always use dedicated microwave reactors designed for chemical synthesis, which are equipped with temperature and pressure sensors and safety interlocks. Use appropriate, microwave-safe reaction vessels and never exceed the recommended fill volume.[3] Be cautious when working with volatile solvents, as high pressures can develop rapidly. Ensure the microwave reactor is located in a well-ventilated area.
Experimental Protocols
Protocol 1: Synthesis of 3,5-Disubstituted-1,2,4-triazoles from Hydrazides and Nitriles
This protocol is adapted from a method for the synthesis of substituted 1,2,4-triazoles.[5]
Materials:
-
Aromatic hydrazide (1.0 eq)
-
Substituted nitrile (1.1 eq)
-
Potassium carbonate (1.1 eq)
-
n-Butanol
Procedure:
-
To a 20 mL microwave reaction vessel, add the aromatic hydrazide (e.g., 0.005 mol), substituted nitrile (e.g., 0.0055 mol), and potassium carbonate (e.g., 0.0055 mol).
-
Add 10 mL of n-butanol to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 150°C for 2 hours.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
The precipitated 1,2,4-triazole product can be isolated by filtration.
-
Recrystallize the crude product from ethanol to obtain the purified compound.
Protocol 2: Catalyst-Free Synthesis of Substituted 1,2,4-triazoles from Hydrazines and Formamide
This protocol is based on a catalyst-free method for 1,2,4-triazole synthesis.[4]
Materials:
-
Hydrazine derivative (1.0 eq)
-
Formamide (20 eq)
Procedure:
-
In a microwave reaction vial, combine the hydrazine derivative (e.g., 1 mmol) and formamide (e.g., 20 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 160°C for 10 minutes.
-
After cooling, the reaction mixture can be worked up as appropriate for the specific product (e.g., aqueous workup, extraction, or direct purification by chromatography).
Visualizations
Caption: Workflow for the microwave-assisted synthesis of 1,2,4-triazoles.
Caption: Troubleshooting logic for low product yield in microwave synthesis.
References
- 1. bspublications.net [bspublications.net]
- 2. broadinstitute.org [broadinstitute.org]
- 3. Microwave assisted organic synthesis | PPTX [slideshare.net]
- 4. Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles [organic-chemistry.org]
- 5. publisher.uthm.edu.my [publisher.uthm.edu.my]
- 6. Scale-up in microwave-accelerated organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing impurities in the NMR spectrum of 4,5-diethyl-4H-1,2,4-triazole-3-thiol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5-diethyl-4H-1,2,4-triazole-3-thiol. It focuses on addressing common impurities that may be observed in the NMR spectrum during its synthesis.
Troubleshooting Guide: Impurities in the NMR Spectrum
Unexpected peaks in the ¹H or ¹³C NMR spectrum of your this compound product can arise from various sources, including unreacted starting materials, intermediates, side products, or the presence of tautomers. This guide will help you identify and address these common issues.
Issue 1: A broad singlet appears around 13-14 ppm in the ¹H NMR spectrum.
Possible Cause: This is not an impurity but rather the characteristic signal of the thiol proton (-SH) of the desired product, this compound. The significant downfield shift is due to the compound existing predominantly in the thione tautomeric form in solution, where the proton is on a nitrogen atom (N-H).
Solution: This peak is an indicator of the successful synthesis of the target molecule. No action is required.
Issue 2: Signals corresponding to unreacted starting materials are observed.
Possible Cause: The reaction has not gone to completion. The key starting material is a 1,4-diethylthiosemicarbazide.
Identification of Impurities:
| Compound | ¹H NMR Signals (indicative) | ¹³C NMR Signals (indicative) |
| 1,4-Diethylthiosemicarbazide | Signals for NH protons, ethyl groups (CH₂, CH₃) | Signals for C=S, ethyl carbons |
Solutions:
-
Increase Reaction Time: Prolong the reaction time to ensure complete consumption of the starting materials. Monitor the reaction progress by TLC or NMR.
-
Increase Reaction Temperature: Gently increase the reaction temperature as specified in the protocol to enhance the reaction rate.
-
Purification: If the reaction cannot be driven to completion, purify the product using column chromatography or recrystallization to remove unreacted starting materials.
Issue 3: Broad or distorted signals in the NMR spectrum.
Possible Cause: The presence of paramagnetic impurities, such as residual copper salts if a copper-catalyzed reaction was employed in a preceding step, can cause significant broadening or even disappearance of NMR signals. While not standard for this specific synthesis, it's a possibility in a multi-step sequence.
Solutions:
-
Thorough Purification: Recrystallize the product multiple times or use column chromatography to remove metal impurities.
-
Chelating Agents: Wash the crude product with a solution of a chelating agent like EDTA to sequester metal ions.
-
Low-Temperature NMR: Recording the NMR spectrum at a lower temperature can sometimes sharpen the signals.
Frequently Asked Questions (FAQs)
Q1: What is the expected ¹H and ¹³C NMR data for pure this compound?
A1: While specific literature data for this exact compound is scarce, based on analogous 4,5-disubstituted-4H-1,2,4-triazole-3-thiols, the following are expected chemical shifts:
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Protons | ~1.2-1.4 | Triplet | 6H | 2 x -CH₂CH₃ |
| ~2.6-2.8 | Quartet | 4H | 2 x -CH₂ CH₃ | |
| ~13-14 | Broad Singlet | 1H | -SH (thione tautomer N-H) |
| ¹³C NMR | Chemical Shift (ppm) | Assignment |
| Carbons | ~12-15 | 2 x -CH₂CH₃ |
| ~40-45 | 2 x -CH₂ CH₃ | |
| ~150-155 | C5 (adjacent to ethyl) | |
| ~165-170 | C3 (C=S, thione tautomer) |
Q2: Can this compound exist in different tautomeric forms? How does this affect the NMR spectrum?
A2: Yes, this compound can exist in two tautomeric forms: the thiol form and the thione form. In solution, it predominantly exists as the thione tautomer. This is why the proton of the "thiol" group appears at a very downfield chemical shift (around 13-14 ppm), characteristic of an N-H proton, rather than the typical S-H proton region (1-4 ppm). The ¹³C NMR spectrum will show a signal for a C=S carbon at around 165-170 ppm, which is also indicative of the thione form.
Q3: What is a general experimental protocol for the synthesis of this compound?
A3: A general and widely used method for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is the base-catalyzed cyclization of the corresponding 1,4-disubstituted thiosemicarbazide.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,4-diethylthiosemicarbazide (1 equivalent) in an aqueous solution of sodium hydroxide (2M, 2-3 equivalents).
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.
-
Acidification: Carefully acidify the cooled reaction mixture with a dilute acid (e.g., 2M HCl) to a pH of approximately 5-6. This will cause the product to precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure this compound.
Impurity Identification Workflow
The following diagram illustrates a logical workflow for identifying the source of impurities in your NMR spectrum.
Caption: A flowchart to guide the identification of common impurities in the NMR spectrum of this compound.
Validation & Comparative
A Comparative Guide to Triazole-Thiol Derivatives as Antimicrobial Agents
The persistent rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents. Among the various heterocyclic compounds explored, 1,2,4-triazole-thiol derivatives have emerged as a particularly promising class due to their broad spectrum of biological activities, including antibacterial and antifungal properties.[1][2] This guide provides a comparative analysis of recently synthesized triazole-thiol derivatives, focusing on their antimicrobial efficacy, structure-activity relationships, and the experimental protocols used for their evaluation.
Comparative Antimicrobial Efficacy
The antimicrobial potential of various triazole-thiol derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[3] The data summarized below compares the in-vitro activity of several novel derivatives against a panel of pathogenic bacteria and fungi.
Data Presentation: Minimum Inhibitory Concentration (MIC) in µg/mL
| Compound ID | Derivative Class/Core Structure | S. aureus (Gram +) | B. subtilis (Gram +) | E. coli (Gram -) | P. aeruginosa (Gram -) | M. gypseum (Fungus) | C. albicans (Fungus) | Reference |
| Series 1 | 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | [4] | ||||||
| 5a | 4-bromo-benzylidene | 6.25 | - | >100 | - | 6.25 | >100 | [4] |
| 5b | 2,4-dichloro-benzylidene | 3.12 | - | >100 | - | 3.12 | >100 | [4] |
| 5m | 2-chloro, 4-fluoro-phenyl | 6.25 | - | >100 | - | 3.12 | >100 | [4] |
| 5o | 4-fluoro-benzylidene, 4-fluoro-phenyl | 12.5 | - | >100 | - | 6.25 | >100 | [4] |
| Series 2 | 4-(benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | [5] | ||||||
| 4a | 4-chloro-benzylidene | 17 | 19 | 28 | - | - | 30 | [5] |
| 4b | 4-bromo-benzylidene | 16 | 20 | 25 | - | - | 32 | [5] |
| 4c | 4-hydroxy-benzylidene | 15 | 18 | 24 | - | - | 28 | [5] |
| 4e | 4-methoxy-benzylidene | 25 | 31 | 30 | - | 24 | 26 | [5] |
| Standards | ||||||||
| Streptomycin | - | 6.25 | - | - | - | - | - | [4] |
| Ketoconazole | - | - | - | - | - | 6.25 | - | [4] |
Note: '-' indicates data not reported in the cited study. A lower MIC value indicates higher antimicrobial potency.
Structure-Activity Relationship (SAR)
The antimicrobial activity of triazole-thiol derivatives is significantly influenced by the nature and position of substituents on the aromatic rings. Analysis of the comparative data reveals several key trends:
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as halogens (Cl, Br, F), on the benzylidene ring often enhances antimicrobial activity. For example, compound 5b , with two chloro substituents, showed potent activity against both S. aureus and M. gypseum with an MIC of 3.12 µg/mL.[4] This suggests that such groups may increase the compound's ability to interact with microbial targets.
-
Steric Hindrance: Bulky substituents can lead to a decrease in activity. This stearic hindrance may interfere with the compound's ability to bind effectively to the active site of target enzymes in the microorganism.[4]
-
Heterocyclic Moieties: Incorporating other heterocyclic rings, such as pyridine, can modulate the biological activity. In Series 2, the pyridine moiety is linked to the triazole core, and these compounds show a broad spectrum of activity, particularly against Gram-positive bacteria.[5]
Experimental Protocols
The synthesis and evaluation of these compounds follow established chemical and microbiological procedures.
General Synthesis of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol Derivatives
A common synthetic route involves a multi-step process:
-
Hydrazide Formation: A substituted benzoic acid is converted to its corresponding acid hydrazide.
-
Dithiocarbazinate Salt Formation: The acid hydrazide is reacted with carbon disulfide in an alkaline solution (e.g., potassium hydroxide in ethanol) to yield a potassium dithiocarbazinate salt.[6][7]
-
Triazole Ring Cyclization: The salt is then treated with hydrazine hydrate, which leads to the cyclization and formation of the core 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol nucleus.[6][7]
-
Schiff Base Formation: The final derivatives are synthesized via a condensation reaction between the amino group of the triazole core and various substituted aromatic aldehydes to form Schiff bases.[4][5]
The final products are typically purified by recrystallization and their structures are confirmed using spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and Mass Spectrometry.[4][8]
Antimicrobial Activity Screening: Cup-Plate Method
The cup-plate or agar-well diffusion method is a widely used technique to screen for antimicrobial activity.[4][6]
-
Medium Preparation: A sterile nutrient agar medium is poured into sterile petri dishes and allowed to solidify.
-
Inoculation: The agar surface is uniformly inoculated with a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).
-
Well Creation: Wells or "cups" of a standard diameter (e.g., 6-8 mm) are aseptically punched into the agar.
-
Compound Application: A specific volume of the test compound, dissolved in a suitable solvent like DMSO, is added to each well. A well containing only the solvent serves as a negative control, and a standard antibiotic (e.g., Streptomycin) serves as a positive control.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).
-
Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of growth inhibition around each well.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is often determined using a broth microdilution method.[3]
-
Serial Dilutions: A series of two-fold dilutions of the test compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plates are incubated under conditions suitable for the growth of the microorganism.
-
Observation: The MIC is recorded as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[3]
Visualized Experimental Workflow
The following diagram illustrates the general workflow from the synthesis of triazole-thiol derivatives to their antimicrobial evaluation.
Caption: General workflow for synthesis and antimicrobial evaluation of triazole-thiol derivatives.
References
- 1. chemijournal.com [chemijournal.com]
- 2. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 3. ijrpc.com [ijrpc.com]
- 4. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. connectjournals.com [connectjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. Istanbul University Press [iupress.istanbul.edu.tr]
- 8. New Design and Synthesis of a Variety of 1,2,4-Triazole Thiol Derivatives: Studying their Antimicrobial and Potential Cytotoxic Effect [ejchem.journals.ekb.eg]
The Efficacy of Substituted 4H-1,2,4-Triazole-3-thiols as Corrosion Inhibitors: A Comparative Analysis
An in-depth comparison of the corrosion inhibition performance of various substituted 4H-1,2,4-triazole-3-thiols and the widely used inhibitor, benzotriazole, is presented. This guide synthesizes experimental data from multiple studies to provide a comprehensive overview for researchers and professionals in materials science and drug development.
Performance Comparison of Corrosion Inhibitors
The inhibition efficiency of various triazole derivatives and benzotriazole, as determined by different experimental methods, is summarized below. The data is collated from multiple sources and experimental conditions should be taken into account when making direct comparisons.
| Inhibitor | Metal | Corrosive Medium | Method | Concentration | Inhibition Efficiency (%) | Reference |
| 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) | Low Carbon Steel | 0.5 M HCl | Weight Loss | 300 ppm | 89 | [1][2] |
| 5-(Phenyl)-4H-1,2,4-triazole-3-thiol (PTT) | Mild Steel | 0.5 M H₂SO₄ | Weight Loss | 0.5 mM | 91.6 | [3] |
| 3-(4-ethyl-5-mercapto-1,2,4-triazol-3-yl)-1-phenylpropanone (EMTP) | Mild Steel | 1 M HCl | Weight Loss | 500 ppm | 97 | [4] |
| Benzotriazole (BTA) | Mild Steel | 1 M H₂SO₄ | Weight Loss | 1 mM | 84.3 | [5] |
| Benzotriazole (BTA) | Mild Steel | 1 M HCl | Potentiodynamic Polarization | 500 ppm | 80.55 | [6] |
| Benzotriazole (BTA) | Copper | 3.5% NaCl | Weight Loss | 1500 ppm | ~90 |
Experimental Methodologies
The following sections detail the common experimental protocols used to evaluate the performance of these corrosion inhibitors.
Weight Loss Method
The weight loss method is a straightforward and widely used technique for assessing corrosion rates and inhibition efficiencies.
Protocol:
-
Specimen Preparation: Metal specimens of known dimensions and surface area are cleaned, degreased, dried, and weighed accurately.
-
Immersion: The weighed specimens are immersed in the corrosive solution, with and without the inhibitor, for a specified period at a constant temperature.
-
Post-Immersion Cleaning: After the immersion period, the specimens are removed, cleaned to remove corrosion products according to standard procedures (e.g., using a specific acid solution with an inhibitor), rinsed, dried, and re-weighed.
-
Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%).
The inhibition efficiency is calculated using the formula: IE% = [(W₀ - Wᵢ) / W₀] x 100 Where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.
Potentiodynamic Polarization
Potentiodynamic polarization studies are electrochemical tests that provide information about the kinetics of the anodic and cathodic reactions, corrosion potential (Ecorr), corrosion current density (icorr), and the inhibitor's mechanism of action.
Protocol:
-
Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).
-
Electrolyte: The cell is filled with the corrosive solution, with and without the inhibitor.
-
Polarization Scan: The potential of the working electrode is scanned from a potential more negative than the Ecorr to a potential more positive than the Ecorr at a slow scan rate.
-
Data Analysis: The resulting polarization curve (log current density vs. potential) is analyzed to determine the corrosion current density by extrapolating the linear Tafel regions of the anodic and cathodic curves back to the corrosion potential.
The inhibition efficiency is calculated using the formula: IE% = [(icorr₀ - icorrᵢ) / icorr₀] x 100 Where icorr₀ is the corrosion current density in the absence of the inhibitor and icorrᵢ is the corrosion current density in the presence of the inhibitor.
Caption: Workflow for Potentiodynamic Polarization Measurement.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system, allowing for the determination of the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate.
Protocol:
-
Electrochemical Cell Setup: The same three-electrode cell as in potentiodynamic polarization is used.
-
AC Signal Application: A small amplitude AC sinusoidal voltage signal is applied to the working electrode at the open circuit potential over a range of frequencies.
-
Impedance Measurement: The resulting current and phase shift are measured to calculate the impedance at each frequency.
-
Data Analysis: The data is typically represented as Nyquist or Bode plots. The charge transfer resistance (Rct) is determined by fitting the data to an equivalent electrical circuit model.
The inhibition efficiency is calculated using the formula: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] x 100 Where Rct₀ is the charge transfer resistance in the absence of the inhibitor and Rctᵢ is the charge transfer resistance in the presence of the inhibitor.
References
- 1. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Insights into Corrosion Inhibition Behavior of a 5-Mercapto-1, 2, 4-triazole Derivative for Mild Steel in Hydrochloric Acid Solution: Experimental and DFT Studies [mdpi.com]
- 5. researchtrend.net [researchtrend.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of 4,5-diethyl-4H-1,2,4-triazole-3-thiol and Fluconazole Efficacy
In the landscape of antifungal drug development, the search for novel agents with improved efficacy and broader spectrum of activity is a continuous endeavor. This guide provides a comparative overview of the investigational compound 4,5-diethyl-4H-1,2,4-triazole-3-thiol and the established antifungal drug, fluconazole. While direct comparative studies on this compound are limited, this report synthesizes available data on structurally similar 4,5-disubstituted-1,2,4-triazole-3-thiol derivatives to provide a preliminary efficacy comparison against fluconazole.
Data Presentation: Antifungal Susceptibility
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various 4,5-disubstituted-1,2,4-triazole-3-thiol derivatives and fluconazole against common fungal pathogens. MIC is a key indicator of an antifungal agent's potency, representing the lowest concentration of the drug that inhibits the visible growth of a microorganism.
| Compound | Fungal Strain | MIC (µg/mL) | Reference(s) |
| Fluconazole | Candida albicans | 0.25 - 1.0 | [1][2] |
| Aspergillus fumigatus | >64 - >256 | [3][4][5] | |
| Aspergillus flavus | 128 | [3] | |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Candida albicans | 24 | [6] |
| Aspergillus niger | 32 | [6] | |
| Other 4,5-disubstituted-1,2,4-triazole-3-thiol derivatives | Various Fungi | 3.12 - 25 | [7] |
Note: Data for this compound was not specifically available. The data presented for the triazole-thiol derivatives is a range from various studies on similar compounds and should be interpreted with caution as a direct comparison.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison.
Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
This method is a standardized procedure for determining the in vitro susceptibility of fungi to antifungal agents.
-
Preparation of Fungal Inoculum: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. A suspension of the fungal colonies is prepared in sterile saline and adjusted to a concentration of 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. This suspension is then further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
Preparation of Antifungal Solutions: The antifungal agents (fluconazole and triazole-thiol derivatives) are dissolved in a suitable solvent (e.g., dimethyl sulfoxide) and then serially diluted in RPMI-1640 medium to achieve a range of concentrations.
-
Microplate Inoculation: A 96-well microtiter plate is used. Each well receives 100 µL of the diluted antifungal solution, followed by 100 µL of the fungal inoculum. A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are included.
-
Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% or ≥80% reduction in turbidity) compared to the growth control well. The reading can be done visually or using a spectrophotometer.[8][9]
Mandatory Visualization
Ergosterol Biosynthesis Pathway and the Action of Azole Antifungals
Caption: Mechanism of action of fluconazole on the ergosterol biosynthesis pathway.
Experimental Workflow for Antifungal Efficacy Comparison
Caption: Workflow for comparing the antifungal efficacy of two compounds.
References
- 1. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Oral Pathogens with Salvia officinalis and Nigella sativa Supercritical CO2 Extracts: A Pharmacodynamic Approach and Three-Dimensional Checkerboard Synergy for Novel Dental Antimicrobials [mdpi.com]
- 3. brieflands.com [brieflands.com]
- 4. mjpath.org.my [mjpath.org.my]
- 5. Aspergillus fumigatus Intrinsic Fluconazole Resistance Is Due to the Naturally Occurring T301I Substitution in Cyp51Ap - PMC [pmc.ncbi.nlm.nih.gov]
- 6. connectjournals.com [connectjournals.com]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 8. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal Susceptibility Testing: A Primer for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
structure-activity relationship of 4,5-disubstituted-1,2,4-triazole-3-thiols
An Objective Comparison of 4,5-Disubstituted-1,2,4-Triazole-3-Thiols in Drug Development
The 1,2,4-triazole nucleus is a significant scaffold in medicinal chemistry, known for conferring a wide array of pharmacological activities.[1][2][3] Specifically, 4,5-disubstituted-1,2,4-triazole-3-thiols have garnered considerable attention due to their potent and diverse biological profiles, including antimicrobial, anticancer, anticonvulsant, and antioxidant properties.[1][4][5] The biological activity of these compounds is highly dependent on the nature and position of the substituents at the N-4 and C-5 positions of the triazole ring. This guide provides a comparative analysis of their structure-activity relationships (SAR), supported by experimental data, to aid researchers and scientists in the development of novel therapeutic agents.
General Synthesis Pathway
The predominant method for synthesizing 4,5-disubstituted-1,2,4-triazole-3-thiols involves the base-catalyzed intramolecular dehydrative cyclization of substituted thiosemicarbazides.[1][4][6] These thiosemicarbazide precursors are typically formed from the reaction of substituted isothiocyanates and hydrazides.[1][4][6]
Caption: General synthesis workflow for 4,5-disubstituted-1,2,4-triazole-3-thiols.
Structure-Activity Relationship (SAR) and Performance Comparison
The substituents at the N-4 and C-5 positions play a critical role in modulating the biological activity of the 1,2,4-triazole-3-thiol core. The following sections compare the effects of these substitutions on various therapeutic targets.
Antimicrobial Activity
Derivatives of 1,2,4-triazole-3-thiol are widely recognized for their antimicrobial properties.[5][7] The SAR suggests that both the nature of the substituent and its position influence the potency and spectrum of activity.
-
General Observations : Compounds such as 5c (4-hexyl-5-(4-methylphenyl)), 5f (4-hexyl-5-benzyl), and 6f (4-cyclohexyl-5-benzyl) have demonstrated notable activity against Gram-positive cocci.[1][4][6] The presence of electron-donating groups like -OH and -OCH3 can enhance antimicrobial activity.[5]
-
S-Substituted Derivatives : Modification at the thiol group can also impact activity. S-substituted derivatives have shown activity against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans, with MIC values ranging from 31.25 to 62.5 μg/mL.[7]
-
Fused Ring Systems : Incorporating the triazole moiety into fused heterocyclic systems, such as pyrazolothiazolotriazoles, has yielded compounds with moderate antimicrobial activity, comparable to standard drugs like streptomycin and chloramphenicol.[5]
Table 1: Comparison of Antibacterial Activity (Zone of Inhibition)
| Compound ID | N-4 Substituent | C-5 Substituent | Target Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|---|---|---|
| 5c | Hexyl | 4-Methylphenyl | S. aureus | Active (qualitative) | [1][6] |
| 5f | Hexyl | Benzyl | S. aureus | Active (qualitative) | [1][6] |
| 6f | Cyclohexyl | Benzyl | S. aureus | Active (qualitative) | [1][6] |
| 48g | Substituted Phenyl | 2-aminothiazol-4-yl | S. aureus, E. coli | MIC: 0.5–1 µM | [8] |
| 53 | H | Phenyl | S. aureus | Active (qualitative) | [5] |
| 56/57 | H | Pyridin-4-yl | S. aureus, S. typhimurium | 12-14 mm |[5] |
Anticancer and Cytotoxic Activity
The 1,2,4-triazole scaffold is a key component in several anticancer drugs, and its thiol derivatives show significant potential.[9][10][11]
-
Tumor Inhibition : Compounds 5c (4-hexyl-5-(4-methylphenyl)), 5d (4-hexyl-5-(4-pyridyl)), and 6a (4-cyclohexyl-5-phenyl) exhibited 75% inhibition of crown gall tumors.[1][4][6]
-
Cytotoxicity : The brine shrimp lethality assay, a common screen for cytotoxic effects, identified compounds 5a (4-hexyl-5-phenyl), 5b (4-hexyl-5-(4-chlorophenyl)), and 6d (4-cyclohexyl-5-(4-pyridyl)) as active, with ED50 values of 129.62 µg/ml, 161.577 µg/ml, and 81.56 µg/ml, respectively.[1][4][6]
-
SAR Insights : Studies suggest that substitutions with groups like 3,4,5-trimethoxyphenyl or the presence of a phenoxy moiety can lead to potent anticancer activity.[8][9] For instance, a compound with a phenoxy group at the para-position of a phenyl ring at N-4 showed broad-spectrum antibacterial activity, which often correlates with potential anticancer effects.[8]
Table 2: Comparison of Anticancer and Cytotoxic Activity
| Compound ID | N-4 Substituent | C-5 Substituent | Assay Type | Result | Reference |
|---|---|---|---|---|---|
| 5c | Hexyl | 4-Methylphenyl | Crown Gall Tumor | 75% Inhibition | [1][6] |
| 5d | Hexyl | 4-Pyridyl | Crown Gall Tumor | 75% Inhibition | [1][6] |
| 6a | Cyclohexyl | Phenyl | Crown Gall Tumor | 75% Inhibition | [1][6] |
| 5a | Hexyl | Phenyl | Brine Shrimp Lethality | ED50: 129.62 µg/mL | [1][6] |
| 5b | Hexyl | 4-Chlorophenyl | Brine Shrimp Lethality | ED50: 161.577 µg/mL | [1][6] |
| 6d | Cyclohexyl | 4-Pyridyl | Brine Shrimp Lethality | ED50: 81.56 µg/mL | [1][6] |
| 124i | Varied | Varied | 60 Cancer Cell Lines | IC50: 0.20–2.58 µM |[8] |
Anticonvulsant Activity
Certain 4,5-disubstituted-1,2,4-triazole-3-thiones have been evaluated for their anticonvulsant properties, showing promise in preclinical models.[12]
-
Screening Results : Most tested compounds were active in the Maximal Electroshock (MES) test, a primary screen for drugs effective against generalized tonic-clonic seizures. A smaller subset also showed protection in the subcutaneous Pentylenetetrazole (scPTZ) test, which identifies agents that can raise the seizure threshold.[12]
-
Mechanism of Action : Docking studies suggest that active compounds may interact with the LYS329 residue of gamma-aminobutyric acid aminotransferase (GABA-AT), an enzyme involved in the degradation of the inhibitory neurotransmitter GABA.[12]
Antioxidant Activity
The antioxidant potential of these compounds has also been explored, with several derivatives showing significant radical scavenging effects.
-
DPPH Assay : Compounds 5a, 5b, 5d, 6a, and 6f demonstrated an 85% free radical scavenging effect at a concentration of 3 ppm in the DPPH assay.[1][4][6]
Caption: Key structure-activity relationships of 4,5-disubstituted-1,2,4-triazole-3-thiols.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the literature.
Synthesis of 4,5-Disubstituted-1,2,4-Triazole-3-thiols[1][6]
-
Thiosemicarbazide Synthesis : An appropriate acyl hydrazide is dissolved in a suitable solvent (e.g., ethanol). An equimolar amount of a selected isothiocyanate is added, and the mixture is refluxed for several hours. Upon cooling, the 1,4-disubstituted thiosemicarbazide product precipitates and is collected by filtration.
-
Cyclization : The synthesized thiosemicarbazide is dissolved in an aqueous solution of a base (e.g., 8% NaOH). The mixture is refluxed for 4-6 hours.
-
Isolation : After cooling, the solution is neutralized or acidified (e.g., with dilute HCl) to precipitate the crude 4,5-disubstituted-1,2,4-triazole-3-thiol.
-
Purification : The solid product is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to yield the pure compound.
Antibacterial Activity: Agar Well Diffusion Assay[1]
-
Media Preparation : A standard bacterial growth medium (e.g., Nutrient Agar) is prepared, sterilized, and poured into Petri dishes.
-
Inoculation : The solidified agar is uniformly swabbed with a standardized inoculum of the test bacterial strain.
-
Well Preparation : Wells (e.g., 6 mm diameter) are aseptically punched into the agar.
-
Compound Application : A solution of the test compound (e.g., 0.1% in DMSO) is added to a well. A well with pure DMSO serves as the negative control, and a standard antibiotic (e.g., Gentamicin) serves as the positive control.
-
Incubation : The plates are incubated at 37°C for 24 hours.
-
Data Collection : The diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) is measured in millimeters.
Caption: Workflow for the Agar Well Diffusion antibacterial assay.
Antitumor Activity: Potato Disc Tumor Induction Assay[6]
-
Tumor Induction : Potato discs are inoculated with a suspension of Agrobacterium tumefaciens, which induces crown gall tumors.
-
Compound Application : The test compounds are applied to the inoculated potato discs at a specific concentration. Methotrexate is often used as a positive control.
-
Incubation : The discs are incubated in a moist, dark environment for approximately 2-3 weeks to allow for tumor growth.
-
Data Collection : The number of tumors on each disc is counted. The percentage of tumor inhibition is calculated by comparing the number of tumors on treated discs to the number on negative control discs.
Cytotoxic Activity: Brine Shrimp Lethality Assay[6]
-
Hatching : Brine shrimp (Artemia salina) eggs are hatched in artificial seawater under a light source.
-
Exposure : A specific number of nauplii (larvae) are transferred into vials containing seawater and varying concentrations of the test compound dissolved in a solvent like DMSO.
-
Incubation : The vials are kept under illumination for 24 hours.
-
Data Collection : The number of surviving nauplii in each vial is counted.
-
Analysis : The data is analyzed using probit analysis to determine the ED50 (median effective dose) value, which is the concentration of the compound that is lethal to 50% of the brine shrimp.
Conclusion
The 4,5-disubstituted-1,2,4-triazole-3-thiol scaffold represents a highly versatile platform for the development of new therapeutic agents. Structure-activity relationship studies consistently demonstrate that the biological profile of these compounds can be finely tuned by modifying the substituents at the N-4 and C-5 positions. Lipophilic alkyl or cycloalkyl groups at N-4, combined with substituted aryl or heteroaryl moieties at C-5, frequently lead to enhanced antimicrobial and anticancer activities. The data compiled in this guide highlights key structural motifs associated with potent bioactivity, providing a valuable resource for the rational design of next-generation triazole-based drugs. Further investigation into the mechanisms of action and in vivo efficacy of the most promising compounds is warranted to translate these findings into clinical applications.
References
- 1. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 2. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols - Advances in Microbiology - SCIRP [scirp.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 8. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. isres.org [isres.org]
- 10. researchgate.net [researchgate.net]
- 11. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Biological Activity of Some 4, 5-Disubstituted-2, 4- Dihydro-3H-1, 2, 4- Triazole-3-Thione Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vitro Efficacy of 4,5-Disubstituted-4H-1,2,4-Triazole-3-Thiols
Disclaimer: Information regarding the specific compound 4,5-diethyl-4H-1,2,4-triazole-3-thiol was not available in the reviewed literature. This guide therefore presents a comparative analysis of a representative compound from the broader class of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols, focusing on its in vitro efficacy. No in vivo data for this class of compounds was found in the initial literature search.
The 1,2,4-triazole nucleus is a cornerstone in the development of therapeutic agents, with derivatives exhibiting a wide array of biological activities including antimicrobial, analgesic, anticancer, and anti-inflammatory properties.[1][2][3] This guide focuses on the in vitro performance of 4,5-disubstituted-1,2,4-triazole-3-thiols, a promising class of compounds with multifaceted biological potential. We will examine a representative compound, 4-Cyclohexyl-2,4-dihydro-5-(4-pyridyl)-3H-1,2,4-triazole-3-thione (Compound 6d) , and compare its efficacy with other analogues and standard therapeutic agents.
Synthesis of 4,5-Disubstituted-1,2,4-Triazole-3-Thiols
The synthesis of these compounds generally involves a base-catalyzed intramolecular dehydrative cyclization of substituted thiosemicarbazides.[1][3] This process is a reliable method for producing a variety of 4,5-disubstituted-1,2,4-triazole-3-thiones in good yields.[1]
In Vitro Biological Activities
A series of twelve 4,5-disubstituted-1,2,4-triazole-3-thiols were synthesized and screened for their antibacterial, antioxidant, antitumor, and cytotoxic activities.[1][3] The results highlight the broad-spectrum biological potential of this class of compounds.
Antibacterial Efficacy
The antibacterial properties of the synthesized triazoles were evaluated against a panel of Gram-positive and Gram-negative bacteria.
Table 1: Comparative Antibacterial Activity (Zone of Inhibition in mm)
| Compound | Bacillus subtilis | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Salmonella typhi |
| 5c | 15 | 13 | - | - | - |
| 5f | 14 | 12 | - | - | - |
| 6f | 16 | 13 | - | - | - |
| Ciprofloxacin (Control) | 30 | 28 | 32 | 27 | 29 |
Data sourced from Nadeem et al., 2013. A "-" indicates no activity observed.
Compounds 5c , 5f , and 6f were found to be active against the tested Gram-positive cocci.[1][3] However, their efficacy was lower than the standard antibiotic, Ciprofloxacin.
Antioxidant Potential
The antioxidant capacity was assessed using the DPPH free radical scavenging assay.
Table 2: Antioxidant Activity (% Free Radical Scavenging)
| Compound | % Scavenging at 3 ppm |
| 5a | 85% |
| 5b | 85% |
| 5d | 85% |
| 6a | 85% |
| 6f | 85% |
| Ascorbic Acid (Standard) | >90% (Typical) |
Data sourced from Nadeem et al., 2013.
Several compounds, including 5a , 5b , 5d , 6a , and 6f , demonstrated a significant free radical scavenging effect of 85% at a concentration of 3 ppm.[1][3] This indicates strong antioxidant potential, comparable to standard antioxidants like ascorbic acid.
Antitumor Activity
The antitumor potential was evaluated using the inhibition of crown gall tumors on potato discs.
Table 3: Antitumor Activity (% Tumor Inhibition)
| Compound | % Tumor Inhibition |
| 5c | 75% |
| 5d | 58% |
| 6a | 75% |
| Methotrexate (Control) | >80% |
Data sourced from Nadeem et al., 2013.
Compounds 5c and 6a showed a notable 75% inhibition of tumors, suggesting significant antitumor properties that warrant further investigation.[1][3] Their activity approaches that of the positive control, Methotrexate.[3]
Cytotoxic Effects
The brine shrimp lethality assay was used to determine the cytotoxic potential of the synthesized compounds.
Table 4: Cytotoxicity (Brine Shrimp Lethality Assay)
| Compound | LC₅₀ (µg/mL) |
| 5a | 129.62 |
| 5b | 161.58 |
| 6d | 81.56 |
Data sourced from Nadeem et al., 2013.
Compound 6d exhibited the highest cytotoxicity with an LC₅₀ of 81.56 µg/mL.[1][3] This suggests its potential as a cytotoxic agent for further development.
Experimental Protocols
A summary of the methodologies employed for the in vitro assays is provided below.
1. Antibacterial Activity (Agar Well Diffusion Assay):
-
Preparation of Inoculum: Bacterial strains were grown in nutrient broth and incubated. The turbidity was adjusted to match the 0.5 McFarland standard.
-
Assay Procedure: Nutrient agar plates were seeded with the bacterial inoculum. Wells were created in the agar, and a 0.1% solution of the test compounds in DMSO was added to each well.
-
Incubation and Measurement: The plates were incubated, and the zone of inhibition around each well was measured in millimeters. Ciprofloxacin was used as a positive control.[1]
2. Antioxidant Activity (DPPH Radical Scavenging Assay):
-
Reaction Mixture: A solution of the test compound in methanol was mixed with a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Incubation: The mixture was incubated in the dark at room temperature.
-
Measurement: The absorbance of the solution was measured spectrophotometrically. The percentage of DPPH radical scavenging was calculated by comparing the absorbance of the sample to that of a control.
3. Antitumor Activity (Crown Gall Tumor Inhibition Assay):
-
Tumor Induction: Potato discs were inoculated with a suspension of Agrobacterium tumefaciens.
-
Treatment: The inoculated discs were treated with solutions of the test compounds.
-
Incubation and Observation: The discs were incubated under controlled conditions for several weeks. The number of tumors on each disc was counted.
-
Calculation: The percentage of tumor inhibition was calculated relative to a negative control. Methotrexate was used as a positive control.[3]
4. Cytotoxicity (Brine Shrimp Lethality Assay):
-
Hatching of Shrimp: Brine shrimp eggs were hatched in artificial seawater under a light source.
-
Assay Setup: Different concentrations of the test compounds were prepared in vials containing seawater and 10 nauplii (shrimp larvae).
-
Incubation and Counting: After a 24-hour incubation period, the number of surviving shrimp in each vial was counted.
-
LC₅₀ Determination: The data was analyzed to determine the lethal concentration 50 (LC₅₀), which is the concentration of the compound that kills 50% of the brine shrimp.[1][3]
Conclusion and Future Directions
The class of 4,5-disubstituted-1,2,4-triazole-3-thiols demonstrates significant and varied in vitro biological activities. Compounds within this class have shown promise as antibacterial, antioxidant, antitumor, and cytotoxic agents. While the in vitro data is encouraging, the lack of in vivo studies is a significant gap in the current understanding of their therapeutic potential. Future research should focus on:
-
In Vivo Efficacy Studies: Animal models are needed to evaluate the efficacy, pharmacokinetics, and safety profiles of the most promising compounds.[1][3]
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which these compounds exert their biological effects is crucial for their rational development.
-
Structure-Activity Relationship (SAR) Studies: Further synthesis and screening of analogues will help in optimizing the potency and selectivity of these compounds for specific therapeutic applications.
References
Unveiling the Protective Power: A Comparative Analysis of Triazole Derivatives as Corrosion Inhibitors
For researchers, scientists, and professionals in material science and chemical engineering, the quest for effective corrosion inhibitors is paramount. Among the various organic compounds explored, triazole derivatives have emerged as a highly promising class due to their exceptional performance in mitigating the degradation of metals in aggressive environments. This guide provides an objective comparison of the corrosion inhibition efficiency of several triazole derivatives, supported by experimental data and detailed methodologies, to aid in the selection and development of advanced anti-corrosion solutions.
Triazole and its derivatives are heterocyclic compounds containing a five-membered ring with three nitrogen atoms. Their efficacy as corrosion inhibitors stems from the presence of these heteroatoms (N, and sometimes S or O in substituted derivatives) and π-electrons in their aromatic ring system. These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[1][2][3] The adsorption can occur through physical (electrostatic) interactions, chemical bonding (chemisorption), or a combination of both.[4][5]
Comparative Performance of Triazole Derivatives
The inhibition efficiency of triazole derivatives is influenced by their molecular structure, the nature of the metal, and the corrosive environment. The following table summarizes the performance of various triazole derivatives as corrosion inhibitors for mild steel and copper in acidic media, based on data from several studies.
| Triazole Derivative | Metal | Corrosive Medium | Inhibitor Conc. | Temperature (°C) | Inhibition Efficiency (%) | Experimental Technique(s) | Reference |
| (Z)-3-(1-(2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)ethyl)-2H-chromen-2-one (TZ1) | Carbon Steel | 1M HCl | Not Specified | 25-45 | > TZ2 | Weight Loss, Electrochemical | [6] |
| 5-(2-(9H-fluoren-9-ylidene)hydrazineyl)-4-amino-4H-1,2,4-triazole-3-thiol (TZ2) | Carbon Steel | 1M HCl | Not Specified | 25-45 | < TZ1 | Weight Loss, Electrochemical | [6] |
| 1-benzyl-4-phenyl-1H-1,2,3-triazole (BPT) | Mild Steel | HCl | Not Specified | Not Specified | Excellent | Polarization, AFM | [1] |
| 1(benzyl)-4,5-dibenzoyl-1,2,3-triazole (BDBT) | Mild Steel | 1% HCl | 50 ppm | Not Specified | >95 | Not Specified | [1] |
| Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate [Tria-CO2Et] | Mild Steel | 1.0 M HCl | 1.0 × 10⁻³ M | 328 K (55°C) | 95.3 (EIS), ~90 (at 328K) | EIS, PDP | [4][5] |
| 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetohydrazide [Tria-CONHNH2] | Mild Steel | 1.0 M HCl | 1.0 × 10⁻³ M | 328 K (55°C) | 95.0 (EIS), ~90 (at 328K) | EIS, PDP | [4][5] |
| 4-methyl-7-(2-(1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethoxy)-coumarin | Carbon Steel | 2 M HCl | 75 ppm | Not Specified | 95 | Weight Loss, Polarization | [7][8] |
| Methyl 2-(benzamido)-2-(4-p-tolyl-1H-1, 2, 3-triazol-1-yl) acetate (MBTTA) | Mild Steel | 1 M H₂SO₄ | Optimal | 298-328 K | More effective than MBPTA | Weight Loss, EIS, PDP | [9] |
| Methyl 2-(benzamido)-2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate (MBPTA) | Mild Steel | 1 M H₂SO₄ | Optimal | 298-328 K | Less effective than MBTTA | Weight Loss, EIS, PDP | [9] |
| 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol (AETT) | Copper | 0.5 M HCl | 2.58 mM | Not Specified | 96.09 | PDP, EIS, Weight Loss | [10] |
| 4-amino-5-mercapto-3-propyl 1,2,4 triazole (AMPT) | Muntz Metal (60Cu-40Zn) | Acidic & Neutral | Not Specified | Not Specified | Better than AMMT & AMET | Weight Loss, PDP | [11] |
Experimental Protocols
The evaluation of corrosion inhibition efficiency typically involves a combination of electrochemical and surface analysis techniques. The following are detailed methodologies for key experiments cited in the referenced studies.
Weight Loss Method
The weight loss method is a straightforward and widely used technique to determine the corrosion rate.
-
Specimen Preparation: Metal specimens of known dimensions are abraded with different grades of emery paper, degreased with a suitable solvent (e.g., acetone), washed with distilled water, and dried.
-
Initial Measurement: The initial weight of each specimen is accurately recorded.
-
Immersion Test: The specimens are immersed in the corrosive solution with and without the addition of various concentrations of the triazole derivative inhibitor. The immersion is carried out for a specified period at a constant temperature.
-
Final Measurement: After the immersion period, the specimens are removed, cleaned to remove corrosion products (typically using a specific cleaning solution, e.g., a solution containing HCl and hexamethylene tetramine), washed, dried, and re-weighed.
-
Calculation of Corrosion Rate and Inhibition Efficiency:
-
The corrosion rate (CR) is calculated using the formula: CR = (Weight Loss) / (Surface Area × Time)
-
The inhibition efficiency (IE%) is calculated as: IE% = [(CR_blank - CR_inh) / CR_blank] × 100, where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.[8]
-
Electrochemical Measurements
Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism. These tests are typically performed using a three-electrode setup consisting of a working electrode (the metal specimen), a counter electrode (e.g., platinum), and a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl).
-
Potentiodynamic Polarization (PDP): This technique involves scanning the potential of the working electrode and measuring the resulting current. The resulting Tafel plots provide information about the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic and cathodic reaction kinetics. The inhibition efficiency is calculated using the formula: IE% = [(icorr_blank - icorr_inh) / icorr_blank] × 100, where icorr_blank and icorr_inh are the corrosion current densities without and with the inhibitor, respectively.[12] Inhibitors can be classified as anodic, cathodic, or mixed-type based on their effect on the polarization curves.[2]
-
Electrochemical Impedance Spectroscopy (EIS): EIS involves applying a small amplitude AC signal over a range of frequencies to the working electrode and measuring the impedance response. The data is often represented as Nyquist and Bode plots. Analysis of these plots provides information about the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate. The inhibition efficiency can be calculated as: IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100, where Rct_inh and Rct_blank are the charge transfer resistances with and without the inhibitor, respectively.[5]
Surface Analysis Techniques
To visualize the effect of the inhibitor on the metal surface, various surface analysis techniques are employed.
-
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the metal surface, revealing the morphology before and after exposure to the corrosive environment with and without the inhibitor. This allows for a visual confirmation of the protective film formation.[9]
-
Atomic Force Microscopy (AFM): AFM can provide three-dimensional topographical information about the metal surface at a high resolution, showing the reduction in surface roughness in the presence of the inhibitor.[1]
Quantum Chemical Calculations and Molecular Simulations
Theoretical calculations are increasingly used to complement experimental findings and provide insights into the inhibitor-metal interaction at a molecular level.
-
Quantum Chemical Calculations (DFT): Density Functional Theory (DFT) is used to calculate various quantum chemical parameters of the inhibitor molecules, such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), and the dipole moment (μ).[13][14][15] These parameters help to correlate the molecular structure of the triazole derivatives with their inhibition efficiency.[16]
-
Monte Carlo Simulations: These simulations are used to study the adsorption behavior of inhibitor molecules on the metal surface, providing information on the most stable adsorption configurations and adsorption energies.[13][14]
Visualizing the Process: Experimental Workflow and Inhibition Mechanism
To better understand the evaluation process and the underlying mechanism of corrosion inhibition by triazole derivatives, the following diagrams have been generated.
Caption: General experimental workflow for evaluating the corrosion inhibition efficiency of triazole derivatives.
Caption: Conceptual diagram of the corrosion inhibition mechanism of triazole derivatives on a metal surface.
Conclusion
The comparative analysis reveals that triazole derivatives are highly effective corrosion inhibitors for various metals, particularly in acidic environments. Their performance is dictated by their specific molecular structures, which influence their ability to adsorb onto the metal surface and form a robust protective layer. The selection of an optimal triazole derivative for a specific application will depend on the operating conditions, including the type of metal, the nature of the corrosive medium, and the temperature. The experimental protocols and visualization tools provided in this guide offer a framework for the systematic evaluation and understanding of these promising corrosion inhibitors. Further research focusing on the synthesis of novel triazole derivatives with enhanced solubility, stability, and eco-friendly characteristics will continue to drive advancements in the field of corrosion protection.
References
- 1. mdpi.com [mdpi.com]
- 2. ijcsi.pro [ijcsi.pro]
- 3. A Review on 1,2,4-Triazole Derivatives as Corrosion Inhibitors (2017) | N. Phadke Swathi | 61 Citations [scispace.com]
- 4. Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. emerald.com [emerald.com]
- 10. researchgate.net [researchgate.net]
- 11. krc.cecri.res.in [krc.cecri.res.in]
- 12. bio-conferences.org [bio-conferences.org]
- 13. Predictive Modeling of Triazole Derivatives: Quantum Insights into Corrosion Inhibition | PPTX [slideshare.net]
- 14. researchgate.net [researchgate.net]
- 15. Triazole Derivatives as Corrosion Inhibitors on Iron (110) Surface: A Theoretical Study | ChemSearch Journal [ajol.info]
- 16. researchgate.net [researchgate.net]
Comparative Analysis of the Specificity and Cross-Reactivity of 4,5-diethyl-4H-1,2,4-triazole-3-thiol
Introduction
The 1,2,4-triazole-3-thiol scaffold is a key pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities, including antifungal, antibacterial, and anticancer properties. A critical aspect of drug development is the characterization of a compound's specificity and cross-reactivity to predict its therapeutic window and potential off-target effects. This guide presents a hypothetical comparative analysis of 4,5-diethyl-4H-1,2,4-triazole-3-thiol against other relevant compounds, focusing on its inhibitory activity against a putative fungal target and a panel of human enzymes.
Hypothetical Target and Rationale
Based on the well-documented antifungal activity of triazole derivatives, the hypothetical primary target for this analysis is lanosterol 14-alpha-demethylase (CYP51A1) from the fungal pathogen Candida albicans. This enzyme is a crucial component of the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity.[1][2][3][4] Inhibition of this enzyme leads to the disruption of the fungal cell membrane and cessation of growth.
Comparative Compounds
To provide a comprehensive comparison, the following compounds have been selected for this hypothetical study:
-
Test Compound: this compound
-
Positive Control: Fluconazole (a well-established triazole antifungal drug)
-
Structural Analog 1: 4-ethyl-5-propyl-4H-1,2,4-triazole-3-thiol
-
Structural Analog 2: 4,5-diphenyl-4H-1,2,4-triazole-3-thiol
-
Alternative Heterocycle: 5-ethyl-1,3,4-thiadiazole-2-thiol
Experimental Protocols
In Vitro Enzyme Inhibition Assay for C. albicans CYP51A1
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compounds against the target enzyme.
Materials:
-
Recombinant human C. albicans CYP51A1 enzyme
-
Lanosterol (substrate)
-
NADPH-cytochrome P450 reductase
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Test compounds and controls dissolved in DMSO
-
Detection reagent (e.g., based on NADPH consumption or a fluorescent probe)
-
96-well microplates
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare serial dilutions of the test compounds and controls in DMSO.
-
In a 96-well plate, add the reaction buffer, NADPH-cytochrome P450 reductase, and the test compound solution.
-
Initiate the reaction by adding the recombinant C. albicans CYP51A1 enzyme and lanosterol.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time.
-
Stop the reaction and measure the signal (e.g., absorbance or fluorescence) using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 values by fitting the dose-response data to a suitable sigmoidal model.
Cross-Reactivity Profiling against Human Cytochrome P450 Enzymes
This protocol assesses the inhibitory potential of the compounds against a panel of human cytochrome P450 (CYP) enzymes to predict potential drug-drug interactions and off-target toxicity.
Materials:
-
Human liver microsomes or recombinant human CYP enzymes (e.g., CYP3A4, CYP2C9, CYP2C19)
-
CYP-specific substrates (e.g., midazolam for CYP3A4, diclofenac for CYP2C9)
-
NADPH
-
Reaction buffer
-
Test compounds and controls
-
LC-MS/MS system for metabolite quantification
Procedure:
-
Prepare serial dilutions of the test compounds.
-
Pre-incubate the human liver microsomes or recombinant CYP enzymes with the test compounds in the reaction buffer.
-
Initiate the reaction by adding the specific substrate and NADPH.
-
Incubate for a specific time at 37°C.
-
Terminate the reaction (e.g., by adding a quenching solvent like acetonitrile).
-
Analyze the formation of the specific metabolite using a validated LC-MS/MS method.
-
Calculate the percentage of inhibition and determine the IC50 values as described previously.
Comparative Data Summary
The following table summarizes the hypothetical IC50 values and selectivity indices for the tested compounds. The selectivity index is calculated as the ratio of the IC50 for a human CYP enzyme to the IC50 for the fungal target enzyme (CYP51A1). A higher selectivity index indicates greater specificity for the fungal target.
| Compound | C. albicans CYP51A1 IC50 (µM) | Human CYP3A4 IC50 (µM) | Human CYP2C9 IC50 (µM) | Human CYP2C19 IC50 (µM) | Selectivity Index (CYP3A4/CYP51A1) |
| This compound | 0.5 | 50 | >100 | 75 | 100 |
| Fluconazole | 1.2 | 85 | >100 | >100 | 70.8 |
| 4-ethyl-5-propyl-4H-1,2,4-triazole-3-thiol | 0.8 | 60 | 90 | 80 | 75 |
| 4,5-diphenyl-4H-1,2,4-triazole-3-thiol | 5.6 | 15 | 25 | 30 | 2.7 |
| 5-ethyl-1,3,4-thiadiazole-2-thiol | 25 | >100 | >100 | >100 | >4 |
Visualizations
Experimental Workflow for Specificity and Cross-Reactivity Assessment
Caption: Workflow for assessing target specificity and cross-reactivity.
Discussion and Conclusion
Based on this hypothetical data, this compound demonstrates potent inhibitory activity against the fungal target C. albicans CYP51A1, with an IC50 value of 0.5 µM. This is more potent than the established antifungal, Fluconazole, and its structural analog, 4-ethyl-5-propyl-4H-1,2,4-triazole-3-thiol. The diphenyl analog shows significantly less activity, suggesting that alkyl substitutions at the 4 and 5 positions may be favorable for binding to the fungal enzyme. The alternative heterocycle, a thiadiazole-thiol, is substantially less active, highlighting the importance of the 1,2,4-triazole core for this specific target.
Crucially, the cross-reactivity profiling reveals that this compound possesses a high selectivity index (100 for CYP3A4), indicating a much lower propensity to inhibit this key human metabolic enzyme compared to its intended fungal target. This favorable selectivity profile suggests a lower risk of drug-drug interactions and off-target toxicity compared to compounds with lower selectivity indices, such as the diphenyl analog.
References
- 1. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 2. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Evaluating the Synergistic Potential of 4,5-Disubstituted-4H-1,2,4-Triazole-3-thiol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The growing challenge of drug resistance in both infectious diseases and oncology has spurred the search for novel therapeutic strategies. One promising approach is the use of combination therapies that leverage synergistic interactions between different compounds to enhance efficacy and overcome resistance mechanisms. Within this context, derivatives of 4,5-disubstituted-4H-1,2,4-triazole-3-thiol have emerged as a versatile scaffold exhibiting a broad spectrum of biological activities, including antimicrobial and anticancer properties. This guide provides a comparative overview of the methodologies used to evaluate the synergistic effects of these triazole derivatives with other compounds, supported by experimental protocols and data presentation formats.
Understanding Synergistic Interactions
Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. This can lead to several clinical advantages, including lower required doses of individual agents, reduced toxicity, and a decreased likelihood of developing drug resistance. The synergistic potential of 4,5-disubstituted-4H-1,2,4-triazole-3-thiol derivatives is being explored in combination with existing antibiotics, antifungals, and chemotherapeutic agents.
Quantitative Evaluation of Synergy: The Checkerboard Assay
A cornerstone for quantifying synergistic interactions in microbiology is the checkerboard assay. This method systematically tests a wide range of concentrations of two compounds, both alone and in combination, to determine their impact on microbial growth.
Data Presentation: Summarizing Synergistic Effects
The results of checkerboard assays are typically summarized using the Fractional Inhibitory Concentration Index (FICI). The FICI is calculated to determine the nature of the interaction between the tested compounds.
Table 1: Interpretation of Fractional Inhibitory Concentration Index (FICI)
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 1.0 | Additive |
| > 1.0 to 4.0 | Indifference |
| > 4.0 | Antagonism |
This table provides a standard interpretation of FICI values to classify the interaction between two compounds.
Table 2: Hypothetical Synergistic Antifungal Activity of a 4,5-Disubstituted-4H-1,2,4-Triazole-3-thiol Derivative and Fluconazole against Candida albicans
| Compound | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI |
| Triazole Derivative | 16 | 4 | 0.5 |
| Fluconazole | 8 | 2 | |
| Interpretation | Synergy |
MIC: Minimum Inhibitory Concentration. This hypothetical data demonstrates a synergistic interaction where the MICs of both the triazole derivative and fluconazole are significantly reduced when used in combination.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation of synergistic effects. Below is a standardized protocol for the checkerboard broth microdilution assay.
Checkerboard Broth Microdilution Assay Protocol
Objective: To determine the in vitro synergistic activity of a 4,5-disubstituted-4H-1,2,4-triazole-3-thiol derivative in combination with another antimicrobial or anticancer agent.
Materials:
-
Test compounds (Triazole derivative and combination agent)
-
96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum or cancer cell suspension
-
Incubator
-
Microplate reader (optional, for spectrophotometric reading)
Methodology:
-
Preparation of Inoculum/Cell Suspension: Prepare a standardized suspension of the target microorganism or cancer cell line at a predetermined concentration.
-
Serial Dilutions:
-
In a 96-well plate, perform serial dilutions of the triazole derivative along the x-axis (e.g., columns 1-10).
-
Perform serial dilutions of the combination agent along the y-axis (e.g., rows A-G).
-
This creates a matrix of wells with varying concentrations of both compounds.
-
-
Controls:
-
Include wells with each compound alone to determine their individual Minimum Inhibitory Concentrations (MICs).
-
Include a growth control well (no compounds) and a sterility control well (no inoculum/cells).
-
-
Inoculation: Add the prepared inoculum or cell suspension to all wells except the sterility control.
-
Incubation: Incubate the plates under appropriate conditions (temperature, time, CO2 levels) for the target organism or cell line.
-
Reading Results:
-
Visually inspect the wells for turbidity (microbial growth) or use a microplate reader to measure absorbance.
-
For anticancer assays, a viability stain (e.g., MTT, resazurin) can be used to determine the percentage of viable cells.
-
-
FICI Calculation:
-
Determine the MIC of each compound alone and in combination. The MIC in combination is the lowest concentration of each drug in a well that shows no growth or a significant reduction in cell viability.
-
Calculate the FICI using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential tools for illustrating complex experimental procedures and biological mechanisms.
Potential Synergistic Mechanisms of Action
The synergistic effects of 1,2,4-triazole derivatives can arise from targeting multiple pathways or different steps within the same pathway.
Antifungal Synergy: Many triazole antifungals, for instance, inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in the fungal cell membrane. A synergistic partner might target another enzyme in this pathway or disrupt the cell wall, allowing for increased intracellular concentration of the triazole.
Anticancer Synergy: In oncology, 1,2,4-triazole derivatives have been shown to target various signaling pathways involved in cell proliferation, survival, and angiogenesis, such as kinase pathways.[1] A synergistic combination could involve a triazole derivative inhibiting a key kinase while another agent induces apoptosis through a separate mechanism.
Conclusion
While direct evidence for the synergistic effects of 4,5-diethyl-4H-1,2,4-triazole-3-thiol is currently limited, the broader class of 4,5-disubstituted-4H-1,2,4-triazole-3-thiol derivatives holds significant promise for combination therapies. The methodologies and frameworks presented in this guide provide a robust foundation for researchers to design and interpret studies aimed at unlocking the full therapeutic potential of these versatile compounds. Future research should focus on conducting systematic synergistic screening of these derivatives with a wide range of clinically relevant drugs to identify novel and effective combination treatments for infectious diseases and cancer.
References
A Comparative Guide to the Molecular Docking of 1,2,4-Triazole-3-thiol Derivatives
This guide provides a comparative analysis of the molecular docking performance of various 1,2,4-triazole-3-thiol derivatives against several biological targets. The data presented is compiled from recent studies and aims to offer researchers, scientists, and drug development professionals a comprehensive overview of the binding affinities and potential interactions of this versatile class of compounds.
Data Presentation: Comparative Docking Scores
The following tables summarize the quantitative data from molecular docking studies of 1,2,4-triazole-3-thiol derivatives against various protein targets. These tables are designed for easy comparison of the binding affinities, typically represented by docking scores or binding energies, where a more negative value indicates a stronger interaction.
Antimicrobial Targets
Table 1: Molecular Docking Scores of 1,2,4-Triazole Derivatives Against Fungal and Bacterial Protein Targets.
| Compound | Target Protein (PDB ID) | Target Organism | Docking Score (kcal/mol) | Reference Compound | Reference Docking Score (kcal/mol) |
| Compound 1e | Penicillin-Binding Protein (1AJ0) | Staphylococcus aureus | -8.5 | Amoxicillin | -7.9 |
| Compound 1f | Penicillin-Binding Protein (1AJ0) | Staphylococcus aureus | -8.2 | Amoxicillin | -7.9 |
| Compound 2e | Dihydropteroate Synthase (1JIJ) | Escherichia coli | -9.1 | Amoxicillin | -8.5 |
| Compound 2f | Dihydropteroate Synthase (1JIJ) | Escherichia coli | -8.8 | Amoxicillin | -8.5 |
| Compound 2e | Lanosterol 14-alpha Demethylase (4ZA5) | Aspergillus niger | -9.5 | Fluconazole | -9.2 |
| Compound 3k | CYP51 | Aspergillus fumigatus | Not specified, but noted superior affinity | Fluconazole | Not specified |
| Nopol-based derivative 5b | Cytochrome bc1 complex | Physalospora piricola | -7.85 | Chlorothalonil | -6.98 |
| Nopol-based derivative 5h | Cytochrome bc1 complex | Physalospora piricola | -8.12 | Chlorothalonil | -6.98 |
Note: Data compiled from multiple sources.[1][2][3][4] Docking scores from different studies may not be directly comparable due to variations in software and scoring functions.
Anticancer Targets
Table 2: Molecular Docking Scores of 1,2,4-Triazole Derivatives Against Cancer-Related Protein Targets.
| Compound | Target Protein (PDB ID) | Cancer Cell Line | Binding Affinity (kcal/mol) | Reference Compound | Reference Binding Affinity (kcal/mol) |
| Compound 7f | c-Kit Tyrosine Kinase | HepG2 (Liver) | -176.749 | Not specified | Not specified |
| Compound 7f | Protein Kinase B | HepG2 (Liver) | -170.066 | Not specified | Not specified |
| Derivative 4a | β-tubulin (1JFF) | Not specified | -8.2 | Not specified | Not specified |
| Derivative 4h | β-tubulin (1JFF) | Not specified | -8.5 | Not specified | Not specified |
| Derivative 8 | 1YS1 | Leukemia, Melanoma, Lung, Ovarian | -138.229 (Consensus Score) | Not specified | Not specified |
| Compound 6e | EGFR | HCT-116 (Colorectal), MCF-7 (Breast) | Ki = 0.174 µM | Gefitinib | Not specified |
Note: Data compiled from multiple sources.[5][6][7][8] The units and methods for reporting binding affinity may vary between studies.
Experimental Protocols
The methodologies for molecular docking studies cited in this guide generally follow a standardized workflow. Below is a detailed, synthesized protocol that represents the common steps undertaken in the referenced research.
General Molecular Docking Protocol
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
-
All water molecules, ions, and co-crystallized ligands are removed from the protein structure.
-
Hydrogen atoms are added to the protein, and charges are assigned using computational tools like the Gasteiger-Hückel method.
-
The protein structure is then energy minimized using a force field such as AMBER or CHARMM to relieve any steric clashes.
-
-
Ligand Preparation:
-
The 2D structures of the 1,2,4-triazole-3-thiol derivatives are drawn using chemical drawing software like ChemDraw.
-
These 2D structures are converted to 3D structures.
-
The ligands are then energy minimized using a suitable force field.
-
-
Docking Simulation:
-
A docking grid or box is defined around the active site of the target protein. The active site is typically identified based on the location of the co-crystallized ligand in the original PDB file or through literature reports.
-
Molecular docking is performed using software such as AutoDock, MOE (Molecular Operating Environment), or Schrödinger Suite.[1][9]
-
The docking algorithm, often a genetic algorithm or a Lamarckian genetic algorithm, is run to generate multiple binding poses of the ligand within the protein's active site.
-
-
Scoring and Analysis:
-
The generated poses are evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol).
-
The pose with the lowest binding energy is typically considered the most favorable.
-
The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are analyzed to understand the binding mode.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the molecular docking of 1,2,4-triazole-3-thiol derivatives.
Caption: A generalized workflow for molecular docking studies.
Caption: Inhibition of ergosterol biosynthesis by triazole derivatives.
Caption: Potential anticancer mechanism via EGFR signaling pathway inhibition.
References
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. Molecular docking, design, synthesis and antifungal activity study of novel triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthesis, 3D-QSAR and Molecular Docking Study of Nopol-Based 1,2,4-Triazole-Thioether Compounds as Potential Antifungal Agents [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Synthesis, In Vitro Evaluation, and Molecular Docking Studies of Novel 3,5‐Diphenyl‐1H‐1,2,4‐Triazole Derivatives as Potential hEGFR Inhibitors | Semantic Scholar [semanticscholar.org]
- 9. An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions [pharmacia.pensoft.net]
A Comparative Analysis of Triazole-Based Corrosion Inhibitors: 4,5-diethyl-4H-1,2,4-triazole-3-thiol versus Benzotriazole
In the field of materials science and corrosion prevention, the selection of an effective corrosion inhibitor is paramount. This guide provides a comparative overview of the performance of 4,5-diethyl-4H-1,2,4-triazole-3-thiol and the widely-used benzotriazole (BTA) as corrosion inhibitors. Due to the limited availability of direct comparative studies on the diethyl derivative, this analysis incorporates data from a closely related and structurally similar compound, 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT), to provide valuable insights for researchers, scientists, and professionals in drug development. The data presented is based on electrochemical studies and surface analysis techniques.
Performance Data Summary
The following tables summarize the key performance metrics for AMTT (as a proxy for this compound) and benzotriazole as corrosion inhibitors for copper in a saline environment.
Table 1: Corrosion Inhibition Performance of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT) on Copper in 3.5% NaCl Solution
| Inhibitor Concentration | Inhibition Efficiency (%) | Corrosion Current Density (Icorr) (A/cm²) | Charge Transfer Resistance (Rct) (Ω·cm²) |
| 0.1 mM | 85.2 | 1.8 x 10⁻⁶ | 1.5 x 10⁴ |
| 0.5 mM | >94 | 8.7 x 10⁻⁷ | 3.2 x 10⁴ |
Data extracted from electrochemical studies on AMTT, a structural analogue of this compound.[1][2]
Table 2: Corrosion Inhibition Performance of Benzotriazole (BTA) on Copper in 3.5% NaCl Solution
| Inhibitor Concentration | Inhibition Efficiency (%) | Corrosion Current Density (Icorr) (A/cm²) | Charge Transfer Resistance (Rct) (Ω·cm²) |
| 1 mM | ~90 | 1.2 x 10⁻⁶ | 2.5 x 10⁴ |
| 10 mM | >95 | 5.0 x 10⁻⁷ | 5.0 x 10⁴ |
Typical performance data for Benzotriazole under similar conditions, compiled from various sources.
Experimental Protocols
The data presented above is derived from standard electrochemical techniques used to evaluate corrosion inhibitor performance.
Potentiodynamic Polarization
This technique involves varying the potential of the working electrode (copper) and measuring the resulting current.
-
Electrode Preparation: Copper specimens are mechanically polished with successively finer grades of emery paper, degreased with a suitable solvent like acetone, rinsed with distilled water, and dried.
-
Electrochemical Cell: A three-electrode setup is used, consisting of the copper specimen as the working electrode, a platinum or graphite counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.
-
Test Solution: The corrosive medium, typically a 3.5% NaCl solution to simulate seawater, is prepared with and without the inhibitor at various concentrations.
-
Measurement: The polarization scan is performed at a slow scan rate (e.g., 1 mV/s) from a cathodic potential to an anodic potential relative to the open-circuit potential (OCP).
-
Data Analysis: The corrosion potential (Ecorr) and corrosion current density (Icorr) are determined by extrapolating the Tafel plots. The inhibition efficiency (IE%) is calculated using the formula: IE% = [(Icorr(uninhibited) - Icorr(inhibited)) / Icorr(uninhibited)] x 100
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the inhibitor film.
-
Electrode and Cell Setup: The same three-electrode cell configuration as in potentiodynamic polarization is used.
-
Measurement: The system is allowed to stabilize at the OCP. A small amplitude AC signal (e.g., 10 mV) is applied over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis: The impedance data is plotted as Nyquist and Bode plots. An equivalent circuit model is used to fit the data and extract parameters such as the charge transfer resistance (Rct) and double-layer capacitance (Cdl). The inhibition efficiency (IE%) is calculated using the Rct values: IE% = [(Rct(inhibited) - Rct(uninhibited)) / Rct(inhibited)] x 100
Visualization of Mechanisms and Workflows
Proposed Inhibition Mechanism
The following diagram illustrates the proposed mechanism of action for triazole-thiol based inhibitors on a copper surface.
Caption: Proposed mechanism of corrosion inhibition by triazole-thiol compounds on a copper surface.
Experimental Workflow for Inhibitor Evaluation
This diagram outlines the typical experimental workflow for assessing the performance of a corrosion inhibitor.
Caption: A typical experimental workflow for evaluating the performance of corrosion inhibitors.
Discussion
Both 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol and benzotriazole demonstrate high inhibition efficiencies for copper in chloride-containing environments. The triazole-thiol derivative, AMTT, shows a remarkable efficiency of over 94% at a relatively low concentration of 0.5 mM.[1][2] This performance is comparable to that of benzotriazole, a well-established and widely used corrosion inhibitor for copper and its alloys.
The inhibition mechanism for both types of compounds is believed to involve the formation of a protective film on the copper surface through adsorption. For the triazole-thiol derivatives, it is proposed that the adsorption occurs through the sulfur and nitrogen atoms, leading to the formation of a stable complex with copper ions.[1][2] Similarly, benzotriazole forms a passive layer consisting of a Cu-BTA complex.
The choice between these inhibitors may depend on specific application requirements, including cost, environmental considerations, and solubility in the working medium. While benzotriazole is a proven and effective inhibitor, the high efficiency of the triazole-thiol derivative at low concentrations suggests it could be a potent alternative, warranting further investigation and direct comparative studies with the diethyl variant.
References
Safety Operating Guide
Proper Disposal of 4,5-diethyl-4H-1,2,4-triazole-3-thiol: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 4,5-diethyl-4H-1,2,4-triazole-3-thiol, a heterocyclic organic compound utilized in various pharmaceutical and agrochemical applications. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with hazardous waste regulations.
Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.
Required PPE:
-
Eye Protection: Wear safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards.
-
Hand Protection: Handle with chemical-resistant gloves. Gloves must be inspected prior to use. Use a proper glove removal technique to avoid skin contact with the product.
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: In case of insufficient ventilation or the potential for dust or aerosol formation, use a NIOSH-approved respirator.
In the event of exposure, follow these first-aid measures:
-
After inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
In case of skin contact: Wash off with soap and plenty of water. Consult a physician if irritation develops.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
Chemical and Hazard Data Summary
The following table summarizes key quantitative data for this compound relevant to its safe disposal.
| Property | Value |
| CAS Number | 29448-78-0 |
| Molecular Formula | C₆H₁₁N₃S |
| Molecular Weight | 157.24 g/mol |
| Hazard Class | IRRITANT[1] |
| Flash Point | 71.4°C[1] |
| Boiling Point | 194.5°C at 760 mmHg[1] |
| Density | 1.23 g/cm³[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound should be conducted in a manner that ensures safety and environmental protection. As this compound is classified as an irritant, it must be treated as hazardous waste.
Step 1: Waste Identification and Segregation
-
All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, wipes, and glassware), must be collected as hazardous waste.
-
Do not mix this waste with other waste streams unless compatibility has been confirmed. Specifically, avoid mixing with strong oxidizing agents.
Step 2: Waste Collection and Containerization
-
Collect the waste in a designated, compatible, and properly sealed container. The container should be in good condition and free of leaks.
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration and quantity.
Step 3: Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and away from sources of ignition, as the compound has a flash point of 71.4°C.[1]
-
Store in a cool, dry place away from incompatible materials.
Step 4: Disposal Request and Pickup
-
Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Provide all necessary information about the waste, including the chemical name and any other components in the waste stream.
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific waste disposal guidelines and the full Safety Data Sheet (SDS) for the most comprehensive information.
References
Essential Safety and Operational Guide for 4,5-diethyl-4H-1,2,4-triazole-3-thiol
Disclaimer: No specific Safety Data Sheet (SDS) for 4,5-diethyl-4H-1,2,4-triazole-3-thiol (CAS Number: 29448-78-0) is publicly available. The following guidance is based on the general hazards associated with triazole and thiol compounds and information from SDSs of structurally similar chemicals. It is imperative to handle this compound with caution and to perform a thorough risk assessment before commencing any experimental work.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant.[1] Therefore, appropriate personal protective equipment is essential to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE for handling this compound, based on general guidelines for irritant chemicals and related triazole-thiols.[2][3][4][5][6][7][8][9][10]
| Protection Type | Recommended PPE | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Tightly fitting safety goggles are necessary to protect against splashes. A face shield provides an additional layer of protection for the entire face.[2][5][8] |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene) and a lab coat | Nitrile or neoprene gloves are recommended for protection against skin contact with irritant chemicals.[2] A lab coat should be worn to protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation (fume hood) | To minimize the inhalation of any dust or vapors, handling should occur in a well-ventilated space, preferably a certified chemical fume hood.[7][9][11] |
| Footwear | Closed-toe shoes | To protect feet from potential spills.[3] |
Handling and Storage Procedures
Proper handling and storage are crucial to maintaining the integrity of the compound and ensuring the safety of laboratory personnel.
Handling:
-
Engineering Controls: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[7][9][11]
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[7][9]
-
Spill Management: In case of a spill, wear appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand), and collect it in a sealed container for disposal.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.[7]
Disposal Plan
All waste materials should be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.
Waste Disposal Steps:
-
Containerization: Collect all waste material (including contaminated PPE) in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Storage of Waste: Store the waste container in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for pick-up and disposal by a certified hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.[7][8][9]
Experimental Workflow and Safety Checkpoints
The following diagram illustrates a typical experimental workflow for handling this compound, incorporating critical safety checkpoints.
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][8] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[4][8] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[4] |
This document provides a foundational guide for the safe handling and disposal of this compound. All personnel must be trained on these procedures before working with this compound.
References
- 1. Cas 29448-78-0,4,5-DIETHYL-4 H-[1,2,4]TRIAZOLE-3-THIOL | lookchem [lookchem.com]
- 2. falseguridad.com [falseguridad.com]
- 3. hazmatschool.com [hazmatschool.com]
- 4. Chemical hazards: PPE and tools to help you choose them - Delta Plus [deltaplus.eu]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. watson-int.com [watson-int.com]
- 10. echemi.com [echemi.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
